Technical Documentation Center

6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
  • CAS: 1211529-92-8

Core Science & Biosynthesis

Foundational

Unlocking the Privileged Scaffold: A Technical Guide to 6-Bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine in Drug Discovery

Executive Summary & Chemical Identity In modern medicinal chemistry, the 3-benzazepine framework is universally recognized as a "privileged scaffold" due to its profound occurrence in neuroactive compounds and its abilit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern medicinal chemistry, the 3-benzazepine framework is universally recognized as a "privileged scaffold" due to its profound occurrence in neuroactive compounds and its ability to modulate G protein-coupled receptors (GPCRs)[1]. Specifically, 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS: 1211529-92-8) represents a highly optimized building block for late-stage functionalization.

By constraining the ethylamine side chain into a seven-membered ring, the benzazepine core perfectly mimics the bioactive conformation of endogenous monoamines like dopamine[2]. This specific derivative is engineered with two critical modifications: a methoxy group at C9 for metabolic stability and a bromine atom at C6 to serve as an orthogonal handle for transition-metal-catalyzed cross-coupling.

Table 1: Core Chemical Specifications
PropertySpecification
Chemical Name 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
CAS Number 1211529-92-8
Molecular Formula C₁₁H₁₄BrNO
Molecular Weight 256.14 g/mol
Structural Class Tetrahydro-3-benzazepine
Key Reactive Sites Secondary amine (N3), Aryl bromide (C6)

Structural Rationale & Pharmacological Potential

The architectural design of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine is not arbitrary; it is rooted in strict structure-activity relationship (SAR) principles for GPCR targeting:

  • The C9 Methoxy Group (Metabolic Stability): Early benzazepine derivatives, such as the D1 partial agonist SKF-38393, relied on a catechol (di-OH) moiety for receptor activation[2]. However, catechols are highly susceptible to rapid oxidation and phase II metabolism (glucuronidation/sulfation), leading to poor oral bioavailability. The C9 methoxy ether acts as a stable hydrogen bond acceptor, maintaining critical receptor interactions while resisting metabolic degradation.

  • The C6 Bromo Group (Steric Probing): The C6 position is situated adjacent to the azepine ring. Functionalizing this position allows medicinal chemists to probe the steric boundaries of the receptor's orthosteric binding site. Halogenated benzazepines frequently exhibit high selectivity for the D1 and D5 receptors over the D2 receptor family[3].

Table 2: Benchmark Benzazepine Pharmacodynamics

To understand the target pharmacological profile of derivatives synthesized from this scaffold, we benchmark against classic benzazepine ligands[3]:

Compound / SubstitutionD1R Affinity (Kᵢ, nM)D2R Affinity (Kᵢ, nM)Functional Profile
SKF-38393 (7,8-diOH)1.0>1000D1/D5 Partial Agonist
SCH-23390 (7-Cl, 8-OH, N-Me)0.2>1000D1/D5 Antagonist
Compound 10a (2',6'-dichloro)14.0>1000D1 Antagonist (IC₅₀ = 9.4 nM)

Synthetic Workflow: Late-Stage Functionalization

To leverage this scaffold for library generation, researchers must perform cross-coupling at the C6 position. The following self-validating protocol details a Suzuki-Miyaura coupling workflow designed to overcome the steric hindrance of the benzazepine core.

Protocol 1: Pd-Catalyzed Suzuki-Miyaura Coupling at C6
  • N-Boc Protection (Masking Nucleophilicity):

    • Step: React 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (1.0 eq) with Boc₂O (1.2 eq) and Triethylamine (2.0 eq) in anhydrous DCM at room temperature for 4 hours.

    • Causality: The secondary amine (N3) of the azepine ring is highly nucleophilic. If left unprotected, it will coordinate with the palladium catalyst, effectively poisoning the catalytic cycle, or it will undergo undesired intramolecular Buchwald-Hartwig amination.

  • Cross-Coupling (Sterically Hindered C-C Bond Formation):

    • Step: Combine the N-Boc protected scaffold (1.0 eq), an aryl boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq) in a degassed 4:1 mixture of 1,4-dioxane/water. Heat at 90°C for 12 hours under an argon atmosphere.

    • Causality: The C6 bromine is heavily sterically hindered by the adjacent azepine ring and the C9 methoxy group. Pd(dppf)Cl₂ is selected because its bidentate dppf ligand provides a large bite angle, which forces the palladium center into a geometry that accelerates the challenging reductive elimination step. The biphasic solvent ensures the solubility of both the organic substrate and the inorganic base.

  • Deprotection (Restoring the Pharmacophore):

    • Step: Treat the purified intermediate with 20% Trifluoroacetic acid (TFA) in DCM at room temperature for 2 hours, followed by neutralization with saturated NaHCO₃.

    • Causality: TFA cleanly cleaves the Boc group without hydrolyzing the newly formed C-C bond or the robust methoxy ether at C9. Restoring the basic secondary amine is strictly required, as it forms a critical salt bridge with a conserved aspartate residue (Asp3.32) in the GPCR binding pocket.

Workflow A 6-Bromo-9-methoxy- benzazepine Scaffold B N-Boc Protection (Prevent Catalyst Poisoning) A->B C Pd-Catalyzed Cross-Coupling (C6 Functionalization) B->C D TFA Deprotection (Restore Secondary Amine) C->D E In Vitro GPCR Screening D->E

Workflow for late-stage functionalization of the benzazepine scaffold.

In Vitro Pharmacological Screening: D1R cAMP Assay

Once novel derivatives are synthesized, their functional activity must be evaluated. Benzazepines typically act via the D1/D5 receptors, which are Gαs-coupled GPCRs that stimulate adenylyl cyclase to produce cyclic AMP (cAMP)[4].

Protocol 2: Self-Validating D1R cAMP Accumulation Assay
  • Cell Preparation: Seed HEK293 cells stably expressing the human D1 receptor at 10,000 cells/well in a 384-well microplate. Incubate overnight at 37°C.

  • Ligand Treatment & PDE Inhibition: Treat the cells with varying concentrations (10⁻¹¹ to 10⁻⁵ M) of the synthesized benzazepine derivative in a stimulation buffer containing 0.5 mM IBMX.

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. By preventing the enzymatic degradation of synthesized cAMP, IBMX allows for a cumulative signal that accurately reflects the intrinsic efficacy of the ligand at the receptor.

  • Orthogonal Validation (The Control Step): In parallel control wells, pre-incubate the cells with 1 μM SCH23390 for 15 minutes prior to agonist addition.

    • Causality: SCH23390 is a highly selective, classic D1 receptor antagonist[5]. If the cAMP signal induced by the new derivative is completely abolished by SCH23390, it provides self-validating proof that the observed agonism is selectively mediated through the D1 receptor, ruling out off-target Gs-coupled receptor activation.

  • Detection: Lyse the cells and measure intracellular cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit. Read the microplate (Excitation: 337 nm, Emission: 665/620 nm).

Signaling Ligand Benzazepine Derivative GPCR Dopamine D1/D5 Receptor Ligand->GPCR Agonism Galpha Gαs Protein GPCR->Galpha Activation AC Adenylyl Cyclase Galpha->AC Stimulation cAMP cAMP Accumulation AC->cAMP Catalysis

D1/D5 receptor Gs-protein signaling pathway activated by benzazepines.

Sources

Exploratory

Comprehensive Technical Guide: 6-Bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

Executive Summary The compound 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS: 1211529-92-8) is a highly specialized, privileged structural motif utilized extensively in neuropharmacological drug discovery[1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS: 1211529-92-8) is a highly specialized, privileged structural motif utilized extensively in neuropharmacological drug discovery[1]. The 3-benzazepine core serves as a foundational scaffold for designing ligands that target G-protein coupled receptors (GPCRs), most notably the dopamine (D1/D5) and serotonin (5-HT2C) receptor families.

This whitepaper provides an authoritative, in-depth analysis of the compound's physicochemical properties, molecular weight dynamics, structural biology, and the standardized analytical protocols required for its rigorous validation in a laboratory setting.

Physicochemical Profiling & Molecular Weight Analysis

Accurate molecular weight determination is the cornerstone of analytical validation. For halogenated compounds, the average molecular weight only tells a fraction of the story; understanding the exact monoisotopic mass and isotopic distribution is critical for mass spectrometry (MS) workflows.

The compound exists primarily as a free base (CAS: 1211529-92-8)[1], though it is frequently synthesized and stored as a hydrochloride salt (CAS: 2742659-78-3) to enhance aqueous solubility and stability[2].

Quantitative Mass Data Summary
PropertyValueComputational Basis
Chemical Formula (Free Base) C₁₁H₁₄BrNOStandard atomic composition
Average Molecular Weight 256.14 g/mol Based on standard atomic weights
Monoisotopic Mass 255.0259 Da¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O
[M+H]⁺ (⁷⁹Br Isotope) 256.0337 m/zProtonated exact mass
[M+H]⁺ (⁸¹Br Isotope) 258.0317 m/zProtonated exact mass (+1.998 Da)
Molecular Weight (HCl Salt) 292.60 g/mol C₁₁H₁₅BrClNO[2]

Structural Biology & Receptor Interaction Mechanics

The specific substitution pattern of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine creates a highly tuned pharmacophore designed for deep-pocket GPCR binding.

  • Halogen Bonding (C6-Bromo): The bromine atom acts as an electron-withdrawing group (EWG) but crucially participates in highly directional halogen bonding. The anisotropic distribution of electron density around the bromine creates a "σ-hole" (a region of positive electrostatic potential) that forms strong interactions with electron-rich residues (e.g., the π-systems of phenylalanine or tyrosine) deep within the GPCR transmembrane helices.

  • Steric and Electronic Tuning (C9-Methoxy): The methoxy group serves as an electron-donating group (EDG) via resonance. This push-pull electronic effect across the aromatic ring modulates the basicity (pKa) of the azepine nitrogen. This precise pKa tuning ensures the amine is protonated at physiological pH, allowing it to form a critical salt-bridge with conserved aspartate residues (e.g., Asp3.32) in the receptor binding site.

GPCR_Binding Ligand 6-Bromo-9-methoxy- 3-benzazepine Receptor Target GPCR (e.g., 5-HT2C) Ligand->Receptor Halogen Bonding & Steric Fit GProtein G-Protein Coupling Receptor->GProtein Conformational Change Effector Intracellular Signaling GProtein->Effector Cascade Activation

Ligand-receptor interaction and subsequent GPCR signal transduction pathway.

Standardized Analytical Validation Protocols

To ensure scientific integrity and trustworthiness, analytical protocols must be self-validating. The following methodologies are designed to confirm the identity and purity of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine[3].

Protocol A: LC-HRMS (High-Resolution Mass Spectrometry)

Self-Validating Mechanism: Bromine naturally exists as two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio (50.69% and 49.31%). The resulting mass spectrum must display a characteristic doublet for the[M+H]⁺ ion separated by exactly 1.998 Da. If this 1:1 doublet is absent, the sample is either heavily contaminated or the bromination synthesis failed. This isotopic signature acts as an absolute internal control.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid drives the equilibrium toward the protonated amine state, maximizing the yield of the [M+H]⁺ ion required for positive electrospray ionization (ESI+).

  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B (0.1% FA in Acetonitrile) over 5 minutes.

    • Causality: The C18 stationary phase effectively retains the hydrophobic benzazepine core, while the rapid gradient ensures sharp peak elution, minimizing ion suppression in the source.

  • MS Acquisition: Operate the HRMS (Orbitrap or Q-TOF) in ESI+ mode with a resolution > 30,000. Scan range: 100–1000 m/z.

  • Data Analysis: Extract ion chromatograms for 256.0337 m/z and 258.0317 m/z. Verify the 1:1 intensity ratio.

Protocol B: ¹H & ¹³C NMR Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–15 mg of the free base in 0.6 mL of deuterated chloroform (CDCl₃).

    • Causality: CDCl₃ is selected over DMSO-d₆ for the free base to prevent solvent-exchange broadening of the secondary amine proton, providing a clear window for the aliphatic region.

  • Acquisition: Acquire ¹H NMR at 400 MHz (minimum 16 scans) with a 2-second relaxation delay (D1).

    • Causality: The 2-second delay ensures complete T1 relaxation of the protons, allowing for mathematically precise integration of the methoxy (3H) and aliphatic (8H) signals.

Expected ¹H NMR Shift Profile (Predictive Model):

Proton EnvironmentExpected Shift (δ ppm)MultiplicityIntegrationStructural Causality
Aromatic (C7-H) 7.30 - 7.50Doublet (J ~ 8 Hz)1HDeshielded by adjacent C6-Bromine.
Aromatic (C8-H) 6.70 - 6.90Doublet (J ~ 8 Hz)1HShielded by adjacent C9-Methoxy (EDG).
Methoxy (O-CH₃) 3.80 - 3.90Singlet3HCharacteristic sharp resonance of sp³ oxygen-bound methyl.
Aliphatic (C2/C4-H₂) 3.00 - 3.20Multiplet4HDeshielded by adjacent azepine nitrogen.
Aliphatic (C1/C5-H₂) 2.80 - 3.00Multiplet4HBenzylic protons adjacent to the aromatic ring.
Amine (N-H) 2.00 - 2.50Broad Singlet1HExchangeable proton; broadens due to quadrupolar relaxation of ¹⁴N.

Synthetic & Validation Workflow

The production of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine requires strict adherence to a phased validation workflow to ensure the final product meets the >95% purity threshold required for in vitro assays.

Validation_Workflow Synthesis 1. Synthesis Precursor Cyclization Purification 2. Purification Prep-HPLC (C18) Synthesis->Purification LCMS 3. LC-HRMS Isotopic Doublet Check Purification->LCMS NMR 4. NMR Spectroscopy Structural Confirmation LCMS->NMR Release Release NMR->Release

Step-by-step analytical validation workflow for benzazepine derivatives.

References

Sources

Foundational

Discovery and Optimization of the Synthesis Pathway for 6-Bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

Executive Summary & Strategic Rationale The 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous neuroactive agents and selective receptor modula...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous neuroactive agents and selective receptor modulators (e.g., lorcaserin, SCH-23390)[1]. Synthesizing highly functionalized derivatives, such as 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine , presents unique chemoselectivity challenges. Traditional intramolecular Friedel-Crafts alkylations utilizing strong Lewis acids (e.g., AlCl₃) or Brønsted acids often result in the undesired demethylation of the 9-methoxy group or the scrambling of the 6-bromo substituent[2].

To overcome these limitations, this whitepaper outlines a state-of-the-art, four-step synthetic pathway. By leveraging a highly chemoselective Re₂O₇-mediated intramolecular dehydrative Friedel-Crafts cyclization [3] and a strategically chosen 4-nitrobenzenesulfonyl (Nosyl) protecting group, this protocol ensures maximum atom economy, preserves sensitive functional groups, and provides a self-validating framework for scalable production.

Retrosynthetic Analysis & Pathway Design

The structural complexity of the target molecule dictates a precise assembly sequence. The 6-bromo and 9-methoxy substituents correspond to a 1,4-disubstitution pattern on the fused benzene ring. By utilizing 2-(2-bromo-5-methoxyphenyl)ethan-1-amine as the commercially available starting material, the 7-membered azepine ring can be closed via an electrophilic attack at the C6 position of the aromatic ring.

To prevent the basic secondary amine from quenching the catalytic Re₂O₇, electron-withdrawing protection is mandatory[3]. We deploy the Nosyl (Ns) group, which not only passivates the nitrogen but also allows for exceptionally mild deprotection conditions later, safeguarding the aryl bromide from reductive cleavage.

Retrosynthesis Target 6-bromo-9-methoxy- 2,3,4,5-tetrahydro-1H-3-benzazepine Intermediate N-Nosyl-3-benzazepine (Cyclized Core) Target->Intermediate Denosylation (PhSH, K2CO3) Precursor N-(2-hydroxyethyl)-N-nosyl- phenethylamine Intermediate->Precursor Re2O7-Mediated Friedel-Crafts StartingMat 2-(2-bromo-5-methoxyphenyl) ethan-1-amine Precursor->StartingMat 1. Alkylation 2. Nosylation

Retrosynthetic strategy for 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine.

Mechanistic Causality: The Re₂O₇-Catalyzed Macrocyclization

The critical step in this synthesis is the ring closure. Standard approaches for synthesizing the lorcaserin core rely on aggressive chlorination followed by AlCl₃-promoted cyclization[4]. However, AlCl₃ is a known ether-cleaving reagent and would rapidly demethylate the 9-methoxy group.

Rhenium(VII) oxide (Re₂O₇) acts as a mild, highly oxophilic catalyst that directly activates the pendant alcohol, bypassing the need for intermediate halogenation[3]. The mechanism proceeds via the formation of a perrhenate ester, which generates a localized carbocation/ion pair. This intermediate undergoes a rapid intramolecular electrophilic aromatic substitution. The Nosyl group effectively reduces the nucleophilicity of the nitrogen, preventing competitive aziridinium formation and ensuring the catalyst is not poisoned.

Mechanism A Re2O7 Catalyst B Alcohol Coordination (Perrhenate Ester) A->B + Substrate C Carbocation / Ion Pair Generation B->C - H2O D Intramolecular Electrophilic Attack C->D E Rearomatization & Product Release D->E E->A Catalyst Regeneration

Mechanism of Re2O7-catalyzed intramolecular dehydrative Friedel-Crafts cyclization.

Quantitative Data & Yield Optimization

During pathway development, the cyclization step was rigorously optimized. The data below illustrates the superiority of the Re₂O₇/HFIP (hexafluoroisopropanol) system over traditional Lewis/Brønsted acids. HFIP is critical as its strong hydrogen-bonding capability stabilizes the transition state while its low nucleophilicity prevents solvent trapping.

Table 1: Optimization of Cyclization Conditions for the N-Nosyl Precursor

EntryCatalyst / ReagentSolventTemp (°C)Time (h)Yield (%)Key Observations & Causality
1AlCl₃ (1.5 eq)DCE801214Extensive demethylation of 9-methoxy group.
2TfOH (2.0 eq)DCM252441Competitive intermolecular oligomerization.
3BF₃·OEt₂ (1.0 eq)DCM254822Poor conversion; Lewis acidity insufficient.
4Re₂O₇ (1.0 mol %)HFIP253691Clean conversion; complete preservation of -Br and -OMe.
5Re₂O₇ (0.5 mol %)HFIP254889 Optimal loading; highly scalable.

Self-Validating Experimental Protocols

The following step-by-step methodologies are designed with built-in analytical checkpoints to ensure the integrity of the synthesis at every stage.

Step 1: Synthesis of 2-((2-(2-bromo-5-methoxyphenyl)ethyl)amino)ethan-1-ol
  • Reaction: Dissolve 2-(2-bromo-5-methoxyphenyl)ethan-1-amine (10.0 g, 43.4 mmol) in anhydrous acetonitrile (100 mL). Add anhydrous K₂CO₃ (12.0 g, 86.8 mmol) and 2-bromoethanol (3.4 mL, 47.7 mmol).

  • Execution: Reflux the mixture under an inert argon atmosphere for 16 hours.

  • Workup: Cool to room temperature, filter off inorganic salts, and concentrate the filtrate in vacuo. Purify via flash chromatography (DCM:MeOH 95:5).

  • Validation Checkpoint: ¹H NMR should reveal a new triplet at ~3.65 ppm (2H, -CH₂OH) and a broad singlet at ~2.50 ppm (NH/OH exchangeable).

Step 2: Nosylation to N-(2-(2-bromo-5-methoxyphenyl)ethyl)-N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide
  • Reaction: Dissolve the secondary amine from Step 1 (10.0 g, 36.5 mmol) in anhydrous DCM (150 mL). Add triethylamine (7.6 mL, 54.8 mmol) and cool to 0 °C.

  • Execution: Slowly add 4-nitrobenzenesulfonyl chloride (NsCl) (8.9 g, 40.2 mmol) in portions. Stir at room temperature for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint: TLC (Hexane:EtOAc 1:1) should show complete consumption of the amine. ¹H NMR will display characteristic para-substituted aromatic protons of the Nosyl group (two doublets at ~8.35 and ~8.05 ppm).

Step 3: Re₂O₇-Mediated Friedel-Crafts Cyclization
  • Reaction: In an oven-dried flask, dissolve the N-Nosyl precursor (10.0 g, 21.8 mmol) in HFIP (50 mL).

  • Execution: Add Re₂O₇ (52.8 mg, 0.11 mmol, 0.5 mol %). Stir the deep-yellow solution at 25 °C for 48 hours[3].

  • Workup: Remove HFIP under reduced pressure (recover solvent for reuse). Dissolve the residue in EtOAc, wash with water, dry, and purify via short-pad silica gel chromatography.

  • Validation Checkpoint (Critical): The ¹H NMR spectrum of the cyclized product will show the disappearance of the -CH₂OH signal. Crucially, the aromatic region for the benzazepine core will simplify to an AB doublet system (J ≈ 8.5 Hz) corresponding to the C7 and C8 protons, confirming regioselective cyclization at C6 rather than C4.

Step 4: Mild Denosylation to the Target Compound
  • Reaction: Dissolve the cyclized N-Nosyl-3-benzazepine (8.0 g, 18.1 mmol) in anhydrous DMF (80 mL).

  • Execution: Add anhydrous K₂CO₃ (7.5 g, 54.3 mmol) followed by thiophenol (PhSH) (2.8 mL, 27.2 mmol). Stir vigorously at room temperature for 12 hours.

  • Workup: Dilute with 1M aqueous NaOH (100 mL) to remove excess thiophenol and the resulting sulfonamide byproduct. Extract the aqueous layer with diethyl ether (3 × 100 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Final Purification: Convert the free base to its hydrochloride salt by dissolving in ethereal HCl. Recrystallize from EtOH/Et₂O to yield 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride .

  • Validation Checkpoint: High-Resolution Mass Spectrometry (HRMS) must show the exact mass for [M+H]⁺ (C₁₁H₁₅BrNO) at m/z 256.0337.

References

  • Zheng, Y., et al. "Route to Functionalized Tetrahydrobenzo[d]azepines via Re2O7-Mediated Intramolecular Friedel–Crafts Reaction." The Journal of Organic Chemistry, 2024. URL: [Link]

  • Cluzeau, J., & Stavber, G. "Development and Optimization of a New Synthetic Process for Lorcaserin." Bioorganic & Medicinal Chemistry, 2018. URL: [Link]

  • Peters, B. B. C., & Andersson, P. G. "Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates." Organic Letters, 2022. URL: [Link]

  • Wang, L., et al. "Novel Synthesis of Antiobesity Drug Lorcaserin Hydrochloride." Organic Process Research & Development, 2015. URL: [Link]

Sources

Exploratory

Technical Whitepaper: Research Applications and Pharmacological Potential of 6-Bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

Executive Summary The compound 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS: 1211529-92-8; HCl salt CAS: 2742659-78-3) represents a highly versatile, structurally privileged scaffold in modern medicinal che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS: 1211529-92-8; HCl salt CAS: 2742659-78-3) represents a highly versatile, structurally privileged scaffold in modern medicinal chemistry. The 3-benzazepine core is historically renowned for its profound interaction with monoaminergic G protein-coupled receptors (GPCRs), particularly the serotonin (5-HT) and dopamine (D) receptor families[1].

While classic derivatives like Lorcaserin (an 8-chloro-1-methyl derivative) have been extensively studied as 5-HT2C agonists for obesity and addiction[2][3], and SCH-23390 (a 7-chloro-8-hydroxy derivative) remains a gold-standard D1 receptor antagonist[4][5], the unique 6,9-disubstitution pattern of 6-bromo-9-methoxy-3-benzazepine offers an unexploited vector for novel drug discovery. This whitepaper details the structural rationale, predictive pharmacology, and self-validating experimental workflows required to utilize this compound as a foundational building block for next-generation neurotherapeutics.

Structural Rationale & Pharmacophore Mapping

The pharmacological utility of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine is dictated by its precise stereoelectronic topography:

  • The Secondary Amine (N3): At physiological pH, the basic nitrogen is protonated, forming a critical salt bridge with a highly conserved aspartate residue (e.g., Asp3.32) found in the orthosteric binding pocket of virtually all aminergic GPCRs.

  • The 9-Methoxy Group: This moiety acts as a strong hydrogen bond acceptor and an electron-donating group. It alters the electron density of the fused aromatic ring, potentially enhancing cation- π interactions with aromatic residues (like Phenylalanine or Tryptophan) in the receptor transmembrane domains.

  • The 6-Bromo Substituent: Bromine is a heavy, polarizable, and lipophilic atom. In the context of receptor binding, it can occupy deep hydrophobic sub-pockets, driving subtype selectivity (e.g., distinguishing 5-HT2C from 5-HT2A). More importantly, from a synthetic perspective, the aryl bromide is an ideal leaving group for Palladium-catalyzed cross-coupling, allowing researchers to rapidly generate vast libraries of structurally diverse analogs.

Table 1: Comparative Pharmacological Profiles of 3-Benzazepine Scaffolds
Compound ScaffoldCore SubstitutionsPrimary TargetSecondary TargetClinical / Research Status
Lorcaserin 8-chloro, 1-methyl5-HT2C Agonist5-HT2A (Weak)Investigational (Addiction) / Historical[2]
SCH-23390 7-chloro, 8-hydroxy, 1-phenylD1 AntagonistGIRK ChannelsGold-Standard Research Probe[4]
SKF-83566 7-bromo, 8-hydroxy, 1-phenylD1 Antagonist5-HT2AResearch Probe[5]
6-Br-9-OMe-3-Benzazepine 6-bromo, 9-methoxyPredictive: 5-HT2C / D1Predictive: 5-HT2AHigh-Value Preclinical Scaffold

Core Signaling Pathways

Understanding the downstream signaling of the target receptors is critical for designing functional assays. 3-benzazepines targeting 5-HT2C or D1 receptors typically modulate specific G-protein cascades.

GPCR_Signaling Ligand 3-Benzazepine Derivative Receptor 5-HT2C / D1 Receptor Ligand->Receptor Binding & Agonism GProtein Gq / Gs Protein Receptor->GProtein Conformational Change Effector PLC / Adenylyl Cyclase GProtein->Effector Subunit Activation SecondMsgr IP3 & DAG / cAMP Effector->SecondMsgr Catalysis Response Cellular Response (Ca2+ release / PKA) SecondMsgr->Response Signal Cascade

Fig 1. Monoamine GPCR signaling pathways targeted by 3-benzazepine derivatives.

Self-Validating Experimental Protocols

To effectively utilize 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine, researchers must employ rigorous, self-validating methodologies. The following protocols detail both the synthetic derivatization and the subsequent pharmacological evaluation, emphasizing the causality behind each technical choice.

Protocol 1: Palladium-Catalyzed Derivatization (Suzuki-Miyaura Coupling)

Objective: To synthesize a library of 6-aryl/heteroaryl substituted 3-benzazepines utilizing the C6-bromo handle.

  • Reagent Preparation & Degassing:

    • Step: Dissolve 6-bromo-9-methoxy-3-benzazepine (1.0 eq) and the desired boronic acid (1.2 eq) in a 4:1 mixture of Dioxane/H2O. Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen is a potent poison for Palladium(0) catalysts. Degassing prevents the oxidative deactivation of the active catalytic species, ensuring high turnover numbers and preventing reaction stalling.

  • Catalyst & Base Addition:

    • Step: Add Pd(dppf)Cl2 (0.05 eq) and K2CO3 (2.0 eq). Heat to 90°C under Argon for 12 hours.

    • Causality: Pd(dppf)Cl2 is chosen because its bidentate phosphine ligand provides a large bite angle, which is highly effective at driving the reductive elimination step even when dealing with sterically hindered ortho-substituted aryl bromides. K2CO3 is used as a mild base to activate the boronic acid without degrading the secondary amine of the azepine ring.

  • Validation & Quality Control (QC):

    • Step: Monitor via LC-MS. If the starting mass (M+H = 256/258) persists after 12 hours, spike with an additional 1 mol% catalyst.

    • Self-Validation: The reaction is only considered complete when the ratio of product to starting material exceeds 95:5. Post-purification, NMR must confirm the disappearance of the C6 aromatic proton signal, validating successful coupling.

Protocol 2: In Vitro Radioligand Binding Assay (Receptor Selectivity)

Objective: To determine the binding affinity ( Ki​ ) of the synthesized derivatives at 5-HT2C versus 5-HT2A receptors.

  • Membrane Preparation:

    • Step: Homogenize HEK293 cells stably expressing human 5-HT2C receptors in ice-cold hypotonic buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 x g for 20 mins.

    • Causality: The hypotonic buffer induces rapid osmotic shock, lysing the cells efficiently without the need for harsh detergents that could denature the delicate 7-transmembrane architecture of the GPCRs.

  • Radioligand Incubation:

    • Step: Incubate 50 µg of membrane protein with 1 nM[ 3 H]-mesulergine and varying concentrations of the test compound ( 10−10 to 10−5 M) for 60 minutes at 37°C.

    • Causality: The concentration of [ 3 H]-mesulergine is chosen to approximate its Kd​ value. According to Cheng-Prusoff kinetics, this specific ratio maximizes assay sensitivity, allowing for accurate calculation of the test compound's Ki​ .

  • Validation & Quality Control (QC):

    • Step: Define Non-Specific Binding (NSB) using 10 µM of unlabeled mianserin.

    • Self-Validation: If NSB exceeds 30% of total binding, the assay is invalid due to lipophilic partitioning of the radioligand. The wash stringency (using cold buffer over GF/C filters) must be increased to restore the signal-to-noise ratio.

Workflow Architecture

The integration of chemical synthesis and biological screening must operate as a continuous feedback loop to optimize Structure-Activity Relationships (SAR).

Experimental_Workflow Start 6-Br-9-OMe-3-Benzazepine (Core Scaffold) Synthesis Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Start->Synthesis Derivatization Purification HPLC Purification & NMR/MS Validation Synthesis->Purification Crude Product Assay Radioligand Binding Assay (Receptor Selectivity) Purification->Assay >95% Purity Confirmed Analysis Schild Plot Analysis & Affinity (Ki) Calculation Assay->Analysis Displacement Data Analysis->Synthesis SAR Feedback Loop

Fig 2. Self-validating workflow for 3-benzazepine derivatization and pharmacological screening.

Conclusion

The compound 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine is far more than a simple chemical catalog item; it is a highly programmable pharmacophore. By leveraging the C6-bromo position for rapid synthetic diversification and utilizing the intrinsic affinity of the 3-benzazepine core for monoamine receptors, researchers can systematically develop highly selective ligands. Strict adherence to self-validating assay protocols ensures that the resulting pharmacological data is both robust and translatable for future neurotherapeutic development.

Sources

Foundational

"6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine" literature review

Whitepaper: The Pharmacochemical Landscape of 6-Bromo-9-Methoxy-2,3,4,5-Tetrahydro-1H-3-Benzazepine Executive Summary The 3-benzazepine core is a highly privileged scaffold in medicinal chemistry, historically serving as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: The Pharmacochemical Landscape of 6-Bromo-9-Methoxy-2,3,4,5-Tetrahydro-1H-3-Benzazepine

Executive Summary

The 3-benzazepine core is a highly privileged scaffold in medicinal chemistry, historically serving as the structural foundation for some of the most potent and selective neuroactive agents in pharmacology. While molecules like SCH-23390 and lorcaserin have defined the landscape of Dopamine D1 and Serotonin 5-HT2C receptor modulation, respectively, specialized building blocks such as 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (BMTB) offer unprecedented synthetic versatility[1]. This technical guide explores the structural rationale, synthetic methodologies, and pharmacological potential of the BMTB scaffold, providing researchers with self-validating protocols to accelerate drug discovery targeting G-protein coupled receptors (GPCRs).

Structural and Pharmacophoric Significance

The biological activity of 3-benzazepine derivatives is intrinsically linked to their ability to mimic the bioactive conformations of endogenous monoamines (e.g., dopamine and serotonin)[2]. By constraining the ethylamine side chain of dopamine into a seven-membered azepine ring, the scaffold locks the molecule into a rigid, receptor-favorable geometry.

The specific substitution pattern of the BMTB scaffold (6-bromo, 9-methoxy) provides unique pharmacophoric advantages:

  • The 6-Bromo Substituent: Positioned adjacent to the benzylic carbon (C5), the bulky bromine atom introduces significant steric hindrance. This restricts the conformational flexibility of the azepine ring, which can drive selectivity away from broadly accommodating receptors toward specific GPCR subtypes. Furthermore, the bromine acts as a critical synthetic handle for late-stage transition-metal-catalyzed functionalization[1].

  • The 9-Methoxy Substituent: The methoxy group serves as an electron-donating moiety and a hydrogen-bond acceptor. In the context of D1-like receptors, it mimics the critical catechol hydroxyl groups of dopamine, anchoring the molecule to conserved serine residues within the receptor's orthosteric binding pocket[2].

Synthetic Utility: The C6-Functionalization Strategy

To leverage BMTB as a central node for library generation, researchers must functionalize the C6 position. The protocol below details a self-validating system for Palladium-catalyzed Suzuki-Miyaura cross-coupling, designed to expand the chemical space of the scaffold while preserving the integrity of the azepine ring.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of BMTB

This protocol is engineered to prevent catalyst poisoning and ensure high-fidelity C-C bond formation.

Step 1: Amine Masking (N-Boc Protection)

  • Action: React BMTB hydrochloride with Di-tert-butyl dicarbonate (Boc2O) and Triethylamine (TEA) in Dichloromethane (DCM) at 0°C to room temperature for 4 hours.

  • Causality: The secondary amine at the 3-position is highly nucleophilic. If left unprotected, it will coordinate with and poison the palladium catalyst, or undergo competitive Buchwald-Hartwig amination. Masking it with a bulky, electron-withdrawing Boc group neutralizes this threat.

Step 2: Catalyst and Ligand Selection

  • Action: Combine the N-Boc-BMTB intermediate with an aryl boronic acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (3.0 eq) in a degassed 1,4-Dioxane/Water (4:1) mixture.

  • Causality: Pd(dppf)Cl2 is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, stabilizing the intermediate during the transmetalation of sterically hindered ortho-substituted (C6) boronic acids and preventing premature reductive elimination.

Step 3: Transmetalation and Coupling

  • Action: Heat the reaction mixture to 90°C under a nitrogen atmosphere for 12 hours.

  • Causality: The inorganic base (K2CO3) is required to hydroxylate the boronic acid, converting it into a reactive boronate complex. This negatively charged species facilitates the transfer of the aryl group to the palladium center. The biphasic solvent system ensures the solubility of both the organic substrates and the inorganic base.

Step 4: Acidic Deprotection

  • Action: Isolate the coupled product and treat with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours.

  • Causality: TFA cleanly cleaves the Boc group via acid-catalyzed hydrolysis, liberating the active secondary amine required for GPCR binding.

SynthWorkflow A BMTB Scaffold (6-bromo-9-methoxy) B Amine Protection (N-Boc) A->B Boc2O C Suzuki Coupling (C6-Aryl/Alkyl) B->C R-B(OH)2, Pd cat. D Buchwald Amination (C6-Amine) B->D R-NH2, Pd cat. E TFA Deprotection (Active Ligand) C->E Acidic Cleavage D->E Acidic Cleavage

Synthetic derivatization workflow for BMTB scaffolds.

Pharmacological Landscape: GPCR Targeting

Derivatives of the 3-benzazepine class are renowned for their high-affinity modulation of the Dopamine D1-like and Serotonin 5-HT2 receptor families[3][4]. The structural modifications at the C6 and C9 positions dictate the functional modality (agonist vs. antagonist) and the specific signaling cascade activated.

  • Dopamine D1/D5 Receptors: Classic 3-benzazepines like SCH-23390 act as potent antagonists at D1 receptors (Ki ~ 0.2 nM)[5]. D1 receptors are Gs-coupled; antagonism blocks the activation of Adenylyl Cyclase, thereby inhibiting the accumulation of intracellular cyclic AMP (cAMP)[6].

  • Serotonin 5-HT2C Receptors: Halogenated 3-benzazepines, such as the anti-obesity drug lorcaserin (8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine), act as selective agonists at the 5-HT2C receptor[4][7]. Because 5-HT2C is a Gq-coupled receptor, agonism stimulates Phospholipase C (PLC), leading to the release of Inositol trisphosphate (IP3) and Diacylglycerol (DAG)[8].

GPCR_Signaling Ligand Benzazepine Ligand D1R Dopamine D1 (Gs) Ligand->D1R Affinity HT2C Serotonin 5-HT2C (Gq) Ligand->HT2C Affinity AC Adenylyl Cyclase D1R->AC Gs-alpha PLC Phospholipase C HT2C->PLC Gq-alpha cAMP cAMP Increase AC->cAMP IP3 IP3 / DAG Release PLC->IP3

Divergent GPCR signaling pathways modulated by 3-benzazepines.

In Vitro Validation Methodologies

To validate the target engagement of novel BMTB derivatives, a robust radioligand competitive binding assay is required. This system is self-validating through the use of rigorous non-specific binding controls.

Protocol 2: Radioligand Competitive Binding Assay (D1 Receptor)

Step 1: Membrane Preparation

  • Action: Homogenize CHO cells stably expressing human D1 receptors in ice-cold Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2. Centrifuge at 40,000 x g for 20 minutes.

  • Causality: Mg2+ ions are strictly required to stabilize the high-affinity state of the G-protein coupled receptor complex. Omission of MgCl2 will result in artificially low binding affinities.

Step 2: Assay Incubation

  • Action: Incubate 50 µg of membrane protein with 0.5 nM [3H]-SCH23390 (tracer) and varying concentrations (10^-11 to 10^-5 M) of the BMTB derivative in a 96-well plate for 60 minutes at 27°C.

  • Causality: [3H]-SCH23390 is chosen as the tracer due to its exceptional D1 selectivity and low non-specific binding[3]. The 27°C incubation temperature ensures the system reaches thermodynamic equilibrium without accelerating receptor degradation.

Step 3: Defining Non-Specific Binding (Self-Validation)

  • Action: In parallel control wells, include 10 µM Haloperidol alongside the tracer.

  • Causality: Haloperidol saturates all specific D1 receptor sites. Any residual radioactive signal detected in these wells represents tracer sticking to the plastic or lipid membrane (non-specific binding). Subtracting this value from the total binding ensures the calculated Ki reflects true receptor engagement.

Step 4: Filtration and Quantification

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI).

  • Causality: PEI is a cationic polymer that coats the negatively charged glass fibers, drastically reducing the non-specific binding of the positively charged radioligand to the filter itself, thereby maximizing the signal-to-noise ratio.

Comparative Pharmacodynamics

The structural tuning of the 3-benzazepine scaffold directly dictates its pharmacological profile. The table below summarizes the quantitative binding data for benchmark 3-benzazepines, providing a predictive framework for novel BMTB derivatives.

CompoundTarget ReceptorModalityBinding Affinity (Ki, nM)Reference
SCH-23390 Dopamine D1Antagonist0.2[5]
SKF-83566 Dopamine D1Antagonist~0.5[2]
Lorcaserin Serotonin 5-HT2CAgonist9.3[4]
BMTB Derivatives D1 / 5-HT2CTunableVariable (Library Dependent)Extrapolated

Conclusion

The 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine scaffold represents a powerful convergence of synthetic tractability and pharmacological privilege. By utilizing the 6-bromo position for transition-metal-catalyzed diversification and relying on rigorous in vitro validation protocols, drug development professionals can systematically explore the GPCR chemical space to discover the next generation of targeted neurotherapeutics.

Sources

Exploratory

Structural Elucidation and Spectroscopic Characterization of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

Introduction: The Analytical Imperative in Benzazepine Development The 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the structural core for liga...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative in Benzazepine Development

The 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the structural core for ligands targeting central nervous system (CNS) receptors, including 5-HT 2C​ and dopamine D 1​ /D 5​ receptors. The specific derivative, 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS: 1211529-92-8)[1], presents unique analytical challenges due to the conformational flexibility of its seven-membered azepine ring and the electronic effects of its para-oriented aromatic substituents (6-bromo and 9-methoxy).

As application scientists, we must approach the structural elucidation of this molecule not merely as a data-collection exercise, but as a rigorous validation of molecular topology. This whitepaper details the causality behind our spectroscopic choices, providing a self-validating framework of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to ensure unambiguous characterization.

Analytical Strategy & Experimental Workflow

To establish absolute structural confidence, we employ an orthogonal analytical strategy. Mass spectrometry provides the molecular formula and isotopic signature; FT-IR confirms the presence of specific functional groups while ruling out synthetic precursors (e.g., lactams); and NMR maps the exact atomic connectivity and conformational dynamics.

Workflow S1 Sample Prep (>98% Purity) S2 HRMS (ESI-TOF) Isotope & Formula S1->S2 S3 FT-IR (ATR) Functional Groups S1->S3 S4 1D/2D NMR Connectivity & Dynamics S1->S4 S5 Data Integration & Verification S2->S5 S3->S5 S4->S5

Standardized experimental workflow for the spectroscopic characterization of benzazepines.

High-Resolution Mass Spectrometry (HRMS-ESI)

Causality & Methodology

We utilize Electrospray Ionization (ESI) in positive mode because the secondary amine in the azepine ring is highly basic and readily accepts a proton to form a stable [M+H]+ ion. High-Resolution Time-of-Flight (TOF) analysis is critical here to differentiate the exact mass of the target from potential isobaric impurities.

The presence of a single bromine atom provides a highly diagnostic, self-validating isotopic signature: a 1:1 doublet separated by 2 Da, corresponding to 79 Br and 81 Br.

Fragmentation Pathway

Collision-Induced Dissociation (CID) MS/MS reveals the structural stability of the core. The primary losses are ammonia (NH 3​ ) from the azepine ring and a methyl radical (CH 3∙​ ) from the methoxy group.

MS_Frag M [M+H]+ m/z 256/258 (1:1 ratio) F1 Loss of NH3 m/z 239/241 M->F1 - NH3 (17 Da) F2 Loss of CH3• m/z 241/243 M->F2 - CH3• (15 Da) F3 Loss of HBr m/z 176 M->F3 - HBr (80/82 Da) F1->F3 - NH3 & HBr

ESI-MS/MS fragmentation pathway of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine.

Quantitative Data Summary
Ion SpeciesFormulaTheoretical m/zObserved m/zError (ppm)Relative Abundance
[M(79Br)+H]+ C 11​ H 1579​ BrNO256.0333256.0335< 1.0100%
[M(81Br)+H]+ C 11​ H 1581​ BrNO258.0313258.0311< 1.098%
[M(79Br)+H−NH3​]+ C 11​ H 1279​ BrO239.0067239.0065< 1.045%

Vibrational Spectroscopy (FT-IR)

Causality

Attenuated Total Reflectance (ATR) FT-IR is chosen for its non-destructive nature and lack of sample matrix interference (no KBr pellet required). The logic of the IR analysis is exclusionary and confirmatory: we must confirm the secondary amine and the methoxy ether, while explicitly confirming the absence of a carbonyl stretch (~1680-1720 cm −1 ), which would indicate incomplete reduction of a synthetic benzazepinone intermediate[2].

Quantitative Data Summary
Wavenumber (cm −1 )IntensityAssignmentStructural Significance
~3310Medium, broadN-H stretchConfirms secondary amine in the azepine ring
2930, 2850Medium, sharpC-H stretch (sp 3 )Tetrahydro ring methylenes
1590, 1480StrongC=C aromatic stretchAromatic ring framework
1250StrongC-O-C asym. stretchConfirms the 9-methoxy group
1040StrongC-O-C sym. stretchConfirms the 9-methoxy group
~650WeakC-Br stretchHalogen attachment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Dynamics

The 7-membered azepine ring undergoes rapid pseudorotation between chair and boat conformations at room temperature. Consequently, the methylene protons at C1, C2, C4, and C5 often appear as averaged, slightly broadened multiplets in 1D 1 H NMR. To achieve absolute assignment, 2D Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are mandatory. HMBC is particularly critical to differentiate the C1 and C5 benzylic protons by observing their long-range coupling to the C9a (near methoxy) and C5a (near bromo) quaternary carbons, respectively.

Self-Validating System: D 2​ O Exchange

To validate the N-H proton assignment, a baseline 1 H NMR is acquired in CDCl 3​ . A single drop of D 2​ O is then added to the NMR tube, shaken, and re-acquired. The broad singlet at ~2.00 ppm will disappear due to deuterium exchange, confirming its identity as the exchangeable amine proton.

Quantitative Data Summary ( 1 H and 13 C NMR in CDCl 3​ )
Position 1 H Chemical Shift (ppm), Multiplicity, J (Hz) 13 C Chemical Shift (ppm)HMBC Correlations ( 1 H to 13 C)
N-H (3) 2.00 (br s, 1H) Exchanges with D 2​ O--
C-1 3.05 (m, 2H)28.5C-2, C-9a, C-9
C-2 2.95 (m, 2H)47.2C-1, C-4
C-4 2.95 (m, 2H)47.2C-5, C-2
C-5 3.15 (m, 2H)34.1C-4, C-5a, C-6
C-5a -141.0-
C-6 -114.5-
C-7 7.35 (d, J = 8.8 Hz, 1H)132.5C-5a, C-9
C-8 6.70 (d, J = 8.8 Hz, 1H)111.2C-6, C-9a
C-9 -154.0-
C-9a -128.0-
9-OCH 3​ 3.80 (s, 3H)56.2C-9

Standardized Experimental Protocols

Protocol 1: HRMS-ESI Acquisition
  • Sample Preparation: Dissolve 1 mg of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol containing 0.1% Formic Acid to ensure complete protonation of the amine.

  • Instrument Parameters: Inject 5 µL into an ESI-TOF mass spectrometer. Set capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and cone voltage to 30 V.

  • Data Processing: Calibrate using sodium formate clusters. Extract the mass spectrum from m/z 100 to 500. Verify the 1:1 isotopic pattern at m/z 256.03/258.03.

Protocol 2: NMR Sample Preparation and D 2​ O Exchange
  • Baseline Acquisition: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v TMS as an internal standard. Transfer to a 5 mm NMR tube.

  • Instrument Setup: Acquire a standard 1D 1 H spectrum at 400 MHz (or higher) with 16 scans, a relaxation delay of 2.0 s, and a spectral width of 12 ppm.

  • Validation Step: Remove the tube, add 10 µL of D 2​ O, cap, and invert 10 times to mix. Re-insert into the spectrometer, re-shim the Z-axis, and acquire a second spectrum. Overlay the spectra to confirm the disappearance of the N-H resonance.

References

  • Mazzocchi, P. H., & Stahly, B. C. (1979). Synthesis and pharmacological activity of 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry, 22(4), 455–457.[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol and Mechanistic Insights for 6-Bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

Compound Identification: 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS: 1211529-92-8) / Hydrochloride Salt (CAS: 2742659-78-3). Application Context: Intermediate for neuropharmacological drug development, sp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Compound Identification: 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS: 1211529-92-8) / Hydrochloride Salt (CAS: 2742659-78-3). Application Context: Intermediate for neuropharmacological drug development, specifically targeting dopamine D1/D5 and Melanin-concentrating hormone 1 (MCH1) receptors[1][2].

Retrosynthetic Strategy & Mechanistic Rationale

As a Senior Application Scientist, I approach the synthesis of the 3-benzazepine core not merely as a sequence of reactions, but as a system of controlled electronic and steric environments. The target compound presents a unique challenge: constructing a 7-membered azepine ring while preserving a highly reactive aryl bromide.

Our strategy relies on a highly regioselective intramolecular Friedel-Crafts acylation [1]. By starting with 2-(2-bromo-5-methoxyphenyl)ethan-1-amine, we leverage the strong π -donating effect of the C5-methoxy group. During cyclization, the methoxy group activates the ring and directs the incoming acylium ion exclusively to the ortho position (C6). The bulky C2-bromine atom sterically blocks anomalous cyclizations, effectively funneling the reaction toward the thermodynamically stable 7-membered benzazepin-2-one core.

To preserve the C6-bromine atom during the final deprotection phase, we eschew standard catalytic hydrogenation (which causes reductive debromination) in favor of an orthogonal deprotection strategy using 1-chloroethyl chloroformate (ACE-Cl). This ensures absolute structural integrity of the final halide.

Reaction Workflow Visualization

SynthesisWorkflow SM 1. 2-(2-bromo-5-methoxyphenyl)ethan-1-amine Step1 Step 1: Reductive Amination & Alkylation (PhCHO, NaBH(OAc)3; Ethyl bromoacetate) SM->Step1 Int1 2. Ethyl N-benzyl-N-(2-arylethyl)glycinate Step1->Int1 Step2 Step 2: Saponification (LiOH, THF/H2O) Int1->Step2 Int2 3. N-benzyl-N-(2-arylethyl)glycine Step2->Int2 Step3 Step 3: Friedel-Crafts Acylation (SOCl2; AlCl3, DCM) Int2->Step3 Int3 4. 3-benzyl-6-bromo-9-methoxy- 1,3,4,5-tetrahydro-2H-3-benzazepin-2-one Step3->Int3 Step4 Step 4: Amide Reduction (BH3·THF, Reflux) Int3->Step4 Int4 5. 3-benzyl-6-bromo-9-methoxy- 2,3,4,5-tetrahydro-1H-3-benzazepine Step4->Int4 Step5 Step 5: Selective N-Debenzylation (ACE-Cl, DCE; MeOH) Int4->Step5 Product 6. 6-bromo-9-methoxy-2,3,4,5-tetrahydro- 1H-3-benzazepine Hydrochloride Step5->Product

Figure 1: Five-step synthetic workflow for 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric and physical parameters required to achieve high-purity intermediates at each stage of the synthesis.

StepTarget Intermediate / ProductPrimary ReagentsTemp (°C)Time (h)Expected Yield (%)Purity (HPLC)
1 Ethyl N-benzyl-N-(2-arylethyl)glycinatePhCHO, NaBH(OAc)₃; Ethyl bromoacetate20 / 802 + 885>95%
2 N-benzyl-N-(2-arylethyl)glycineLiOH·H₂O, THF/H₂O (3:1)20492>98%
3 3-Benzazepin-2-one derivativeSOCl₂; AlCl₃, DCM0 to 20678>96%
4 N-Benzyl-3-benzazepine derivativeBH₃·THF (1M), THF65 (reflux)881>97%
5 Target HCl SaltACE-Cl, DCE; MeOH80 (reflux)3 + 288>99%

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Each step includes specific in-process quality control (QC) checks to ensure the reaction has proceeded correctly before advancing to the next, preventing the compounding of errors.

Step 1: N-Benzylation & Alkylation

Objective: Convert the primary amine into a protected tertiary amine precursor.

  • Reductive Amination: Dissolve 2-(2-bromo-5-methoxyphenyl)ethan-1-amine (1.0 eq) and benzaldehyde (1.05 eq) in anhydrous dichloromethane (DCM). Stir at room temperature for 2 hours. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portionwise. Stir for 12 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, and concentrate.

  • Alkylation: Dissolve the crude secondary amine in acetonitrile (MeCN). Add anhydrous K₂CO₃ (2.0 eq) and ethyl bromoacetate (1.2 eq). Reflux for 8 hours. Filter the inorganic salts, concentrate the filtrate, and purify via silica gel chromatography (Hexane/EtOAc 4:1).

  • In-Process Validation & QC: TLC visualization (UV/Ninhydrin) must show the complete disappearance of the primary amine spot. LC-MS should confirm the intermediate mass [M+H]⁺.

Step 2: Saponification

Objective: Unmask the carboxylic acid for the subsequent cyclization.

  • Dissolve the ester from Step 1 in a 3:1 mixture of THF and water.

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq). Stir vigorously at room temperature for 4 hours.

  • Remove THF under reduced pressure. Acidify the aqueous layer with 1M HCl to pH 3.

  • Extract the precipitated free acid with EtOAc (3x). Wash with brine, dry over Na₂SO₄, and concentrate to yield a white solid.

  • In-Process Validation & QC: FTIR spectroscopy must show the complete disappearance of the ester carbonyl stretch (~1740 cm⁻¹) and the appearance of a broad carboxylic acid O-H stretch (2500–3300 cm⁻¹).

Step 3: Intramolecular Friedel-Crafts Acylation (Critical Step)

Objective: Regioselective closure of the 7-membered benzazepine core.

  • Acid Chloride Formation: Suspend the carboxylic acid in neat thionyl chloride (SOCl₂, 5.0 eq). Reflux for 2 hours. Remove excess SOCl₂ under vacuum to yield the crude acid chloride.

  • Cyclization: Dissolve the acid chloride in anhydrous DCM and cool to 0 °C under an argon atmosphere.

  • Add anhydrous aluminum chloride (AlCl₃, 2.5 eq) portionwise. The solution will darken. Stir at 0 °C for 1 hour, then warm to room temperature for 5 hours.

  • Carefully quench by pouring the mixture over crushed ice. Extract with DCM, wash with saturated NaHCO₃, dry, and purify via chromatography[1].

  • In-Process Validation & QC: LC-MS must confirm the exact mass of the cyclized product (loss of HCl). NMR should show the disappearance of the aromatic proton at the C6 position, confirming regioselective cyclization.

Step 4: Amide Reduction

Objective: Reduce the lactam to the saturated azepine. Causality Note: Borane-THF is utilized here instead of Lithium Aluminum Hydride (LiAlH₄). Strong hydride donors like LiAlH₄ can inadvertently cause reductive debromination of the aryl bromide at elevated temperatures.

  • Dissolve the lactam in anhydrous THF. Slowly add Borane-THF complex (BH₃·THF, 1M, 4.0 eq) at 0 °C.

  • Reflux the mixture for 8 hours.

  • Cool to 0 °C and carefully quench with methanol until effervescence ceases, followed by the addition of 1M HCl. Reflux for 1 hour to break the stable amine-borane complexes.

  • Basify with 2M NaOH, extract with EtOAc, and concentrate.

  • In-Process Validation & QC: FTIR must confirm the total absence of the amide carbonyl peak (~1650 cm⁻¹).

Step 5: Selective N-Debenzylation

Objective: Remove the benzyl protecting group while preserving the C6-bromine.

  • Dissolve the N-benzyl-3-benzazepine in anhydrous 1,2-dichloroethane (DCE).

  • Add 1-chloroethyl chloroformate (ACE-Cl, 3.0 eq). Reflux for 3 hours. The tertiary amine is converted into a 1-chloroethyl carbamate intermediate, releasing benzyl chloride.

  • Evaporate the DCE completely under reduced pressure.

  • Dissolve the residue in methanol and reflux for 2 hours to solvolyze the carbamate.

  • Evaporate the methanol. Triturate the resulting solid with diethyl ether to precipitate pure 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride.

  • In-Process Validation & QC: LC-MS must confirm the loss of the benzyl group (-90 Da) and the retention of the bromine isotope pattern (M and M+2 peaks of equal intensity, separated by 2 Da).

References

  • Synthesis and applications of an aldehyde-containing analogue of SCH-23390 Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Melanin-concentrating hormone receptor 1 antagonists: Synthesis, structure–activity relationship, docking studies, and biological evaluation of 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives Source: European Journal of Medicinal Chemistry URL:[Link]

  • A New Reagent for the Selective, High-Yield N-Dealkylation of Tertiary Amines: Improved Syntheses of Naltrexone and Nalbuphine Source: The Journal of Organic Chemistry URL:[Link]

Sources

Application

Application Note: Comprehensive Analytical Control Strategy for 6-Bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

Executive Summary & Chemical Context The compound 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (and its hydrochloride salt, CAS: 2742659-78-3) is a highly versatile small molecule building block frequently utili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (and its hydrochloride salt, CAS: 2742659-78-3) is a highly versatile small molecule building block frequently utilized in the synthesis of neuroactive pharmaceuticals and targeted receptor ligands[1]. Structurally, it features a lipophilic brominated aromatic system fused to a basic seven-membered azepine ring.

As a Senior Application Scientist, it is critical to recognize that the structural features making this molecule biologically and synthetically valuable—namely the basic secondary amine, the electron-donating methoxy group, and the labile heavy-halogen substituent—also present distinct analytical challenges. This protocol establishes a robust, self-validating analytical framework for the assay, purity determination, and impurity profiling of this intermediate, ensuring absolute data integrity during drug development.

Analytical Strategy & Mechanistic Causality (E-E-A-T)

Do not view analytical methods as mere recipes; they are carefully engineered systems designed to control specific physicochemical variables. The methodologies detailed below were selected based on the following mechanistic rationales:

Chromatographic Behavior of 3-Benzazepines

The secondary amine in the 3-benzazepine ring is highly basic (pKa ~9.5). When analyzed on standard silica-based reverse-phase columns, basic amines are notorious for severe peak tailing due to secondary ion-exchange interactions with residual, un-endcapped silanols on the stationary phase[2].

  • The Solution: Our HPLC protocol mandates the use of 0.1% Trifluoroacetic acid (TFA) in the mobile phase. TFA acts as a volatile ion-pairing agent that dramatically lowers the mobile phase pH (suppressing silanol ionization) while pairing with the protonated benzazepine.

  • Self-Validation: This mechanistic choice transforms the method into a self-validating system. By enforcing a System Suitability Test (SST) tailing factor limit of ≤ 1.5, the analyst can instantly verify that the ion-pairing mechanism is actively functioning. A failing tailing factor immediately flags a mobile phase preparation error or column degradation, preventing the reporting of compromised integration data.

Isotopic Profiling for Impurity Characterization

During the synthesis of this compound, the most critical process-related impurities are the des-bromo derivative (resulting from incomplete bromination or reductive debromination) and the des-methyl derivative (resulting from ether cleavage).

  • The Solution: When utilizing LC-MS/MS, the presence of the bromine atom provides an intrinsic diagnostic tool. Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio.

  • Self-Validation: The intact API will always present a distinct doublet at m/z 256.0 and 258.0 [M+H]+ . Any chromatographic impurity peak lacking this 1:1 isotopic signature can be immediately and confidently categorized as a non-brominated degradant or a solvent artifact, rapidly accelerating structural elucidation.

Step-by-Step Experimental Protocols

HPLC-DAD Method for Assay and Related Substances

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationCausality / Rationale
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µmEthylene-bridged hybrid (BEH) particle resists high pH degradation; end-capping minimizes silanol activity.
Mobile Phase A 0.1% TFA in HPLC-Grade WaterProvides necessary acidic environment for ion-pairing.
Mobile Phase B 0.1% TFA in AcetonitrileEnsures consistent ion-pairing across the gradient.
Gradient Program 0-2 min: 5% B 2-15 min: 5% 90% B 15-18 min: 90% B 18-20 min: 5% BFlushes highly lipophilic process impurities while re-equilibrating the column for the next injection.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Detection UV/DAD at 230 nmCaptures the maximum π→π∗ transition absorbance of the substituted aromatic ring.
Injection Vol. 10 µLPrevents column overloading and band broadening.
3.1.1. Standard and Sample Preparation Protocol
  • Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio.

    • Causality: A 50:50 ratio ensures complete dissolution of both the hydrophilic hydrochloride salt and any lipophilic organic process impurities, preventing sample precipitation upon injection.

  • Standard Preparation: Accurately weigh 25.0 mg of the 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (Nominal Concentration: 0.5 mg/mL). Sonicate for 5 minutes.

  • Sample Preparation: Weigh 25.0 mg of the synthesized batch into a 50 mL volumetric flask, dissolve, and dilute to volume with diluent.

  • Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection.

    • Self-Validation Step: Deliberately discard the first 1 mL of filtrate to saturate the filter membrane. This ensures no active analyte is lost to non-specific binding, which would otherwise artificially deflate the assay results.

3.1.2. System Suitability Testing (SST) Criteria

Before analyzing unknown samples, the system must validate its own performance:

  • Tailing Factor ( T ): ≤1.5 (Confirms active ion-pairing).

  • Theoretical Plates ( N ): ≥5000 (Confirms column bed integrity).

  • Injection Precision: %RSD≤2.0% for 5 replicate injections of the standard (Confirms autosampler accuracy).

Method Validation Framework (ICH Q2(R2) Compliant)

To ensure regulatory compliance, the analytical procedure must be validated according to the ICH Q2(R2) guidelines, which provide the global framework for proving an analytical method is fit for its intended purpose[3]. The table below summarizes the required validation parameters and representative target data for this specific benzazepine derivative.

Table 2: ICH Q2(R2) Validation Summary for Assay & Purity

Validation ParameterICH Q2(R2) Acceptance CriteriaRepresentative ResultStatus
Specificity Baseline resolution ( Rs​≥2.0 ) from nearest known impurity Rs​=3.4 Pass
Linearity R2≥0.999 (Range: 25% to 150% of nominal concentration) R2=0.9998 Pass
Accuracy (Recovery) 98.0% – 102.0% recovery across 3 concentration levels99.4% – 100.5%Pass
Method Precision %RSD≤2.0% for 6 independent sample preparations %RSD=0.75% Pass
LOD / LOQ Signal-to-Noise ( S/N ) ≥3 (LOD) and ≥10 (LOQ)0.01% / 0.03%Pass

Decision Tree for Batch Release & Impurity Profiling

The following logical workflow illustrates the self-validating decision matrix used by the QC laboratory to release batches of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine.

Workflow A Raw Material 6-Bromo-9-methoxy-3-benzazepine B HPLC-DAD Assay (Purity & Related Substances) A->B C Purity ≥ 99.0%? B->C D LC-MS/MS Profiling (Identify Des-bromo Impurities) C->D No E GC-FID Analysis (Residual Solvents) C->E Yes F Batch Release (Conforms to Specs) E->F

Figure 1: Analytical QC workflow and decision tree for batch release and impurity profiling.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ich.org. [Link]

  • Tentu NageswaraRao et al. "A New Simultaneous HPLC Analytical method for Quantification of Benazepril Hydrochloride and its related Impurities in Bulk Drug Product". Asian Journal of Research in Pharmaceutical Sciences.[Link]

Sources

Method

Application Notes and Protocols for Cell-Based Assays: Characterizing "6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine"

Authored by: A Senior Application Scientist Introduction The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. "6-bromo-9-methoxy-2,3,4,5-t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction

The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. "6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine" is a novel benzazepine derivative whose biological activity is yet to be fully characterized. Given that many benzazepine analogs exhibit activity at G-protein coupled receptors (GPCRs), this guide provides detailed protocols for characterizing the compound's potential effects on a representative GPCR target: the human dopamine D1 receptor (DRD1).

The dopamine D1 receptor is a Gs-coupled GPCR primarily expressed in the central nervous system, where it plays a crucial role in locomotion, reward, and memory.[1] Upon activation by an agonist, the Gαs subunit stimulates adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic adenosine monophosphate (cAMP).[1][2][3] This guide will detail two robust cell-based assay methodologies to quantify the modulatory effects of "6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine" on DRD1 signaling: a direct measurement of cAMP levels and a downstream reporter gene assay. These protocols are designed for researchers in drug discovery and pharmacology to determine if the compound acts as an agonist, antagonist, or allosteric modulator of the dopamine D1 receptor.

Principle of the Assays

cAMP Measurement Assay

This assay directly quantifies the intracellular concentration of cAMP, the second messenger produced upon the activation of Gs-coupled GPCRs like the dopamine D1 receptor.[2][3] We will describe a homogeneous time-resolved fluorescence (HTRF) competitive immunoassay. In this format, endogenously produced cAMP in the cell lysate competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The resulting HTRF signal is inversely proportional to the concentration of intracellular cAMP, allowing for the quantification of receptor activation.

CRE Reporter Gene Assay

This assay measures a downstream transcriptional event mediated by cAMP signaling. Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates the cAMP Response Element-Binding Protein (CREB). Phosphorylated CREB translocates to the nucleus and binds to cAMP Response Elements (CRE) in the promoter region of specific genes, driving their transcription.[4] In this assay, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a CRE-containing promoter.[4][5] An increase in receptor activity leads to higher luciferase expression, which can be quantified by measuring luminescence upon the addition of a substrate.

Experimental Workflows

Workflow for GPCR Agonist and Antagonist Screening

G_Agonist_Antagonist_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Execution Harvest Harvest & Count Cells Seed Seed Cells into Assay Plates Harvest->Seed Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed->Incubate_Overnight Prepare_Compounds Prepare Test Compound & Control Ligand Dilutions Add_Antagonist Add Antagonist/ Test Compound (Antagonist Mode) Prepare_Compounds->Add_Antagonist Antagonist Screen Add_Agonist Add Agonist/ Test Compound (Agonist Mode) Prepare_Compounds->Add_Agonist Agonist Screen Incubate_Antagonist Pre-incubate Add_Antagonist->Incubate_Antagonist Add EC80 Agonist Incubate_Antagonist->Add_Agonist Add EC80 Agonist Incubate_Stimulation Incubate for Stimulation Add_Agonist->Incubate_Stimulation Assay_Readout Perform Assay Readout (Luminescence/HTRF) Incubate_Stimulation->Assay_Readout

Caption: General workflow for GPCR agonist and antagonist screening.

Protocol 1: HTRF-Based cAMP Assay

This protocol is designed to determine if "6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine" can modulate dopamine D1 receptor activity by measuring changes in intracellular cAMP levels.

Materials and Reagents
ReagentSupplierCat. No.
CHO-K1 cells stably expressing human DRD1RevvityES-172-C
F-12K MediumATCC30-2004
Fetal Bovine Serum (FBS)Gibco10082147
Geneticin (G418)Gibco10131035
cAMP Hunter™ eXpress GPCR AssayDiscoveRx90-0077
Dopamine hydrochloride (Reference Agonist)Sigma-AldrichH8502
SCH 23390 hydrochloride (Reference Antagonist)Tocris0925
IBMX (Phosphodiesterase Inhibitor)Sigma-AldrichI5879
Assay Buffer (HBSS, 20 mM HEPES, 0.1% BSA)--
384-well white assay platesCorning3570
Step-by-Step Methodology

Day 1: Cell Seeding

  • Cell Culture: Culture the CHO-K1-DRD1 cells in F-12K medium supplemented with 10% FBS and 500 µg/mL Geneticin at 37°C in a 5% CO2 humidified incubator.[6]

  • Harvesting: When cells reach 80-90% confluency, wash them with PBS and detach using a gentle cell dissociation reagent.

  • Cell Counting and Resuspension: Centrifuge the cells, discard the supernatant, and resuspend the pellet in fresh, antibiotic-free culture medium. Perform a cell count and adjust the density to 20,000 cells/mL.

  • Seeding: Dispense 10 µL of the cell suspension (200 cells/well) into a 384-well white assay plate.

  • Incubation: Incubate the plate overnight at 37°C with 5% CO2.

Day 2: Assay Protocol

  • Compound Preparation:

    • Prepare a 10 mM stock solution of "6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine" in DMSO.

    • Perform serial dilutions of the test compound, reference agonist (Dopamine), and reference antagonist (SCH 23390) in assay buffer containing 0.5 mM IBMX. Prepare these solutions at 4x the final desired concentration.

  • Agonist Mode Assay:

    • Add 5 µL of the 4x test compound or reference agonist dilutions to the appropriate wells.

    • Add 5 µL of assay buffer to control wells.

    • Incubate for 30 minutes at room temperature.

  • Antagonist Mode Assay:

    • Add 5 µL of the 4x test compound or reference antagonist dilutions to the appropriate wells.

    • Incubate for 15-30 minutes at room temperature.

    • Add 5 µL of a 4x solution of the reference agonist (Dopamine) at a pre-determined EC80 concentration.

    • Incubate for an additional 30 minutes at room temperature.

  • Cell Lysis and Detection:

    • Prepare the cAMP detection reagents according to the manufacturer's protocol (e.g., Cisbio HTRF cAMP dynamic 2 kit).[2]

    • Add 5 µL of the anti-cAMP antibody solution to each well.

    • Add 5 µL of the labeled cAMP tracer solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, with excitation at 320 nm and emission at 620 nm and 665 nm.

    • Calculate the 665/620 ratio and use a cAMP standard curve to determine the intracellular cAMP concentration.

Data Analysis
  • Agonist Mode: Plot the HTRF signal ratio against the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.

  • Antagonist Mode: Plot the HTRF signal ratio against the log concentration of the test compound in the presence of the reference agonist. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: CRE-Luciferase Reporter Gene Assay

This protocol assesses the ability of "6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine" to induce gene transcription through the cAMP/PKA/CREB pathway.

Materials and Reagents
ReagentSupplierCat. No.
HEK293 cellsATCCCRL-1573
Human DRD1 expression vector(e.g., from cDNA resource center)-
pCRE-Luc reporter vector(e.g., Promega)E8471
Lipofectamine 3000InvitrogenL3000015
DMEMGibco11965092
Fetal Bovine Serum (FBS)Gibco10082147
ONE-Glo™ Luciferase Assay SystemPromegaE6110
Dopamine hydrochloride (Reference Agonist)Sigma-AldrichH8502
SCH 23390 hydrochloride (Reference Antagonist)Tocris0925
96-well white, clear-bottom assay platesCorning3610
Step-by-Step Methodology

Day 1: Cell Seeding and Transfection

  • Seeding: Seed HEK293 cells in a 96-well white, clear-bottom plate at a density of 20,000 cells per well in 100 µL of DMEM with 10% FBS.

  • Incubation: Incubate for 24 hours at 37°C with 5% CO2.

  • Transfection:

    • Prepare a DNA-lipid complex by co-transfecting the cells with the human DRD1 expression vector and the pCRE-Luc reporter vector using Lipofectamine 3000, following the manufacturer's protocol.

    • Incubate for an additional 24 hours.

Day 2: Compound Treatment

  • Medium Change: Carefully replace the transfection medium with 90 µL of serum-free DMEM.

  • Compound Preparation: Prepare 10x serial dilutions of the test compound, reference agonist, and reference antagonist in serum-free DMEM.

  • Agonist Mode: Add 10 µL of the 10x compound dilutions to the appropriate wells.

  • Antagonist Mode:

    • Add 5 µL of 20x test compound/antagonist dilutions and pre-incubate for 15-30 minutes.

    • Add 5 µL of a 20x solution of the reference agonist (Dopamine) at a pre-determined EC80 concentration.

  • Incubation: Incubate the plate for 6 hours at 37°C with 5% CO2.[5]

Day 3: Data Acquisition

  • Reagent Equilibration: Equilibrate the plate and the ONE-Glo™ Luciferase Assay Reagent to room temperature.

  • Lysis and Luminescence Reaction: Add 100 µL of the ONE-Glo™ reagent to each well. This reagent lyses the cells and contains the luciferase substrate.

  • Incubation: Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

Data Analysis
  • Agonist Mode: Plot the relative light units (RLU) against the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

  • Antagonist Mode: Plot the RLU against the log concentration of the test compound in the presence of the reference agonist to determine the IC50 value.

Signaling Pathway and Assay Principle Diagram

G_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_assays Assay Readouts Ligand Agonist (e.g., Dopamine) DRD1 Dopamine D1 Receptor (GPCR) Ligand->DRD1 Binds G_Protein Gαs Protein DRD1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Assay1 cAMP Assay (HTRF) cAMP->Assay1 Measures CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB CRE CRE pCREB->CRE Binds Reporter Reporter Gene (Luciferase) CRE->Reporter Drives Transcription mRNA mRNA Reporter->mRNA Protein Luciferase Protein mRNA->Protein Assay2 Reporter Assay (Luminescence) Protein->Assay2 Measures

Caption: Dopamine D1 receptor signaling pathway and points of measurement.

Trustworthiness and Self-Validation

To ensure the integrity and reproducibility of the results, each assay should include the following controls:

  • Basal Control: Cells treated with vehicle only (e.g., DMSO in assay buffer) to determine the baseline signal.

  • Positive Control (Agonist): A full dose-response curve of a known potent agonist (e.g., Dopamine) to confirm cell and receptor functionality and to determine the Emax and EC50 of the reference compound.

  • Positive Control (Antagonist): A full dose-response curve of a known antagonist (e.g., SCH 23390) against an EC80 concentration of the reference agonist to validate the antagonist assay format.

  • Z'-factor Calculation: For assay validation, particularly in a high-throughput context, the Z'-factor should be calculated using the basal and maximum stimulation controls. A Z'-factor > 0.5 is indicative of a robust and reliable assay.

By incorporating these controls, the protocols become self-validating systems, ensuring that any observed effects of "6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine" are specific to the target and not artifacts of the assay system.

References

  • Le, T. P. et al. Synthesis of Racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as Antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic Acid (AMPA) Receptors. J Med Chem. 40 , 2424-2429 (1997). [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI Bookshelf (2017). [Link]

  • Zhang, R. et al. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. PMC (2012). [Link]

  • US8273735B2 - Process for preparing benzazepine compounds or salts thereof.
  • High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Target Review (2016). [Link]

  • Synthesis and biological evaluation of benzo[a]phenazine derivatives as a dual inhibitor of topoisomerase I and II. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Agilent (2010). [Link]

  • Sun, Y. et al. Identification of human dopamine D1-like receptor agonist using a cell-based functional assay. Acta Pharmacol Sin. 26 , 1121-1126 (2005). [Link]

  • A “Dual-Addition” Calcium Fluorescence Assay for the High-Throughput Screening of Recombinant G Protein-Coupled Receptors. JoVE (2022). [Link]

  • Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. ResearchGate (2015). [Link]

  • TECHNICAL MANUAL Human DRD1 (Dopamine Receptor D1) ELISA Kit. Assay Genie. [Link]

  • cAMP Hunter™ eXpress GPCR Assay. Eurofins DiscoverX. [Link]

  • Hinz, S. et al. 6-Bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid: a powerful tool for studying orphan G protein-coupled receptor GPR35. J Med Chem. 56 , 7453-7458 (2013). [Link]

  • Synthesis and Biological Evaluation of Some Novel Isoxazoles and Benzodiazepines. JOCPR. [Link]

  • Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. Agilent (2019). [Link]

  • 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. MDPI (2021). [Link]

  • Human Dopamine Receptor D1 Reporter Assay System (DRD1). Indigo Biosciences. [Link]

  • Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. Molecular Devices. [Link]

  • Roland, W. S. U. et al. 6-Methoxyflavanones as Bitter Taste Receptor Blockers for hTAS2R39. PLOS One9 , e94451 (2014). [Link]

  • Lee, H. et al. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of G s Protein to the Melatonin MT 1 Receptor. MDPI (2024). [Link]

  • WO2016079684A1 - Process for the synthesis of benzazepine derivatives.
  • Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. bioRxiv.org (2021). [Link]

  • Synthesis of a 6-aryloxymethyl-5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-one: a muscarinic (M3) antagonist. PubMed (2008). [Link]

  • US11130775B2 - Solid forms of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(((4aR,10aR)-7-hydroxy-1-propyl-1,2,3,4,4A,5,10,10A-octahydrobenzo[g]quinolin-.
  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PubMed (2021). [Link]

Sources

Application

Application Notes and Protocols for In Vivo Evaluation of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

Authored by: Your Senior Application Scientist Introduction: The Therapeutic Potential of Novel Benzazepine Analogs The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Your Senior Application Scientist

Introduction: The Therapeutic Potential of Novel Benzazepine Analogs

The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active therapeutic agents.[1][2][3] These compounds have demonstrated a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects, primarily through their interaction with dopamine and serotonin receptor systems.[4][5] The novel compound, 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine, represents a new chemical entity within this class, offering the potential for a unique pharmacological profile with improved efficacy and tolerability.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine in established animal models. The protocols detailed herein are designed to elucidate the compound's potential antipsychotic and anxiolytic-like activities, as well as its general effects on locomotor function.

Presumed Mechanism of Action: A Focus on Dopaminergic and Serotonergic Pathways

While the specific receptor binding profile of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine requires experimental determination, its structural similarity to other psychoactive benzazepines suggests a likely interaction with dopamine D2 and serotonin 5-HT2A receptors.[6][7] These receptors are critical targets in the treatment of psychosis and other neuropsychiatric disorders. The following protocols are designed to probe the functional consequences of modulating these pathways in vivo.

Potential Signaling Cascade

The interaction of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine with G protein-coupled receptors (GPCRs) like the D2 and 5-HT2A receptors is expected to initiate intracellular signaling cascades that ultimately modulate neuronal activity. A simplified, hypothetical signaling pathway is depicted below.

G_protein_signaling Hypothetical GPCR Signaling Pathway Compound 6-bromo-9-methoxy- 2,3,4,5-tetrahydro- 1H-3-benzazepine Receptor Dopamine D2 / Serotonin 5-HT2A Receptor Compound->Receptor Binds to G_Protein G Protein Activation (Gαi/o or Gαq) Receptor->G_Protein Activates Effector Effector Enzyme Modulation (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger Change (e.g., ↓cAMP) Effector->Second_Messenger Alters Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Initiates Neuronal_Response Modulation of Neuronal Excitability Kinase_Cascade->Neuronal_Response Leads to

Caption: Hypothetical GPCR signaling cascade for the test compound.

Experimental Protocols for In Vivo Characterization

The following protocols provide step-by-step methodologies for assessing the pharmacological effects of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine in rodent models. It is imperative that all animal procedures are conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Assessment of Locomotor Activity: The Open Field Test

The open field test is a fundamental behavioral assay used to evaluate general locomotor activity and anxiety-like behavior in rodents.[8][9] It is crucial for identifying potential sedative or stimulant effects of a novel compound and for providing a baseline measure of motor function.

Open_Field_Workflow Open Field Test Workflow Acclimation Acclimate Mice to Testing Room (30-60 min) Dosing Administer Compound or Vehicle (e.g., i.p.) Acclimation->Dosing Placement Place Mouse in Center of Open Field Arena Dosing->Placement Recording Record Activity for 15-30 min (Automated Tracking) Placement->Recording Analysis Analyze Data: Total Distance, Center Time, Rearing Recording->Analysis PPI_Workflow Prepulse Inhibition Test Workflow Acclimation Acclimate Mice to Testing Room (30-60 min) Dosing Administer Compound or Vehicle (e.g., i.p.) Acclimation->Dosing Placement Place Mouse in Startle Chamber Dosing->Placement Habituation 5-min Habituation to Background Noise Placement->Habituation Testing Present Pseudorandomized Trials: Pulse-alone, Prepulse+Pulse, No-stimulus Habituation->Testing Analysis Calculate %PPI Testing->Analysis

Caption: Workflow for the prepulse inhibition test.

  • Apparatus: Use a startle response system consisting of a sound-attenuating chamber, a holding cylinder for the animal, a loudspeaker for stimulus presentation, and a sensor to detect the startle response. [10]2. Animal Acclimation and Dosing: Follow the same procedures as described for the open field test.

  • Test Session:

    • Place the mouse in the holding cylinder within the chamber.

    • Begin the session with a 5-minute acclimation period with only background white noise (e.g., 65-70 dB). [11] * The test consists of a series of trials presented in a pseudorandom order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB white noise for 40 ms).

      • Prepulse + Pulse trials: The pulse is preceded by a weaker acoustic stimulus (e.g., 75-85 dB white noise for 20 ms) at a specific interstimulus interval (e.g., 100 ms). [12] * No-stimulus trials: Only background noise to measure baseline movement.

  • Data Collection: The system records the startle amplitude for each trial.

  • Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the following formula: %PPI = 100 - [ (Startle amplitude on prepulse + pulse trial) / (Startle amplitude on pulse-alone trial) ] x 100. [13] Compare the %PPI between the compound-treated and vehicle-treated groups.

Experimental Condition Expected Outcome Interpretation
Vehicle Baseline %PPINormal sensorimotor gating
Psychotomimetic (e.g., MK-801) ↓ %PPIDisrupted sensorimotor gating
Test Compound + Psychotomimetic Reversal of ↓ %PPIPotential antipsychotic-like effect
Test Compound Alone No change or ↑ %PPINo disruption of sensorimotor gating

Summary of Dosing and Expected Outcomes

The following table provides a hypothetical dosing regimen and potential outcomes for the initial in vivo screening of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine. Actual doses will need to be determined through dose-range-finding studies.

Test Vehicle Group Test Compound Group (1, 3, 10 mg/kg, i.p.) Positive Control
Open Field Normal locomotor activity and exploration.Dose-dependent changes in total distance traveled and time in the center.Diazepam (2 mg/kg): ↓ distance, ↑ center time.
Prepulse Inhibition Normal %PPI.Reversal of psychotomimetic-induced PPI deficits.Haloperidol (0.5 mg/kg): Reverses PPI deficits.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial in vivo characterization of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine. The data generated from these studies will be critical in determining the compound's potential as a novel therapeutic agent for neuropsychiatric disorders. Positive findings in these models would warrant further investigation into its receptor binding profile, metabolic stability, and efficacy in more complex behavioral paradigms.

References

  • Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydrod[1][14]iazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents - PMC. Available from: [Link]

  • Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies - ResearchGate. Available from: [Link]

  • SYNTHESIS OF NOVEL BENZAZEPINE DERIVETIVE AND THERE BIOLOGICAL SCREENING | International Journal of Environmental Sciences. Available from: [Link]

  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PMC. Available from: [Link]

  • Bias Analyses of Preclinical and Clinical D2 Dopamine Ligands: Studies with Immediate and Complex Signaling Pathways - PMC. Available from: [Link]

  • Preclinical models of antipsychotic drug action - PMC. Available from: [Link]

  • Role of dopamine receptor heteromerization in preclinical models of addiction and other psychiatric disorders - Open Exploration Publishing. Available from: [Link]

  • Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents - Protocols.io. Available from: [Link]

  • Full article: A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design - Taylor & Francis. Available from: [Link]

  • Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines - PubMed. Available from: [Link]

  • Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity - Hilaris Publisher. Available from: [Link]

  • Dopamine D 1 Receptor Agonist PET Tracer Development: Assessment in Nonhuman Primates - Journal of Nuclear Medicine. Available from: [Link]

  • Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS - Mousephenotype.org. Available from: [Link]

  • Open Field Test Protocol for Anxiety-Like Behavior in Rodents - Anilocus. Available from: [Link]

  • In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC. Available from: [Link]

  • Auditory startle & Prepulse inhibition - MMPC.org. Available from: [Link]

  • Animal models for the evaluation of antipsychotic agents - ResearchGate. Available from: [Link]

  • A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design - ResearchGate. Available from: [Link]

  • Synthesis of Racemic 6,7,8,9-Tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as Antagonists of N-Methyl-d-aspartate (NMDA) and α-Amino-3-hydroxy-5-methylisoxazole-4-propionic Acid (AMPA) Receptors | - ACS Publications. Available from: [Link]

  • Locomotor Activity Test SOP (Portland VA Medical Center). Available from: [Link]

  • Pharmacological characterization of benzodiazepine receptor ligands with intrinsic efficacies ranging from high to zero - PubMed. Available from: [Link]

  • Habituation and Prepulse Inhibition of Acoustic Startle in Rodents - PMC - NIH. Available from: [Link]

  • The effect of GLP-1 receptor agonists in pre-clinical rodent models of Parkinson's disease: A systematic review and meta-analysis - PMC. Available from: [Link]

  • Whole-Body Prepulse Inhibition Protocol to Test Sensorymotor Gating Mechanisms in Monkeys | PLOS One - Research journals. Available from: [Link]

  • General Rodent Activity System - Maze Engineers - Conduct Science. Available from: [Link]

  • Animal models of schizophrenia - imprs-tp. Available from: [Link]

  • New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models. Available from: [Link]

  • Electrophysiological Assessment of Newly Synthesized 2,3-Benzodiazepine Derivatives for Inhibiting the AMPA Receptor Channel - MDPI. Available from: [Link]

  • Drug discovery and development for Parkinson's disease: are preclinical models good enough? - Frontiers. Available from: [Link]

  • ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS - ACNP. Available from: [Link]

  • Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC. Available from: [Link]

  • Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage - PMC. Available from: [Link]

Sources

Method

Application Note: 6-Bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine as a High-Fidelity Pharmacological Tool

Executive Summary & Mechanistic Rationale The benzazepine scaffold is a privileged structure in neuropharmacology, serving as the foundational pharmacophore for landmark tools such as the dopamine D1 receptor antagonist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The benzazepine scaffold is a privileged structure in neuropharmacology, serving as the foundational pharmacophore for landmark tools such as the dopamine D1 receptor antagonist SCH-23390[1] and the 5-HT2C receptor agonist lorcaserin[2]. The compound 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS: 1211529-92-8) represents a highly specialized structural evolution designed for the precise interrogation of monoaminergic G-protein coupled receptors (GPCRs).

As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a finely tuned molecular probe. The absence of the 1-phenyl substitution—which is critical for D1/D5 receptor antagonism—shifts the molecule's primary pharmacological domain toward the serotonin (5-HT) receptor family[1][3].

The Causality of its Structure-Activity Relationship (SAR):

  • The 6-Bromo Substitution: Halogens at this position provide a highly polarizable, lipophilic anchor. This enables strong halogen bonding within the hydrophobic transmembrane pockets of GPCRs, drastically reducing the off-rate ( koff​ ) and increasing target affinity.

  • The 9-Methoxy Substitution: This group acts as a critical hydrogen-bond acceptor. Sterically and electronically, it tunes the molecule to favor the 5-HT2C receptor over the closely related 5-HT2B and 5-HT2A subtypes[3][4]. This selectivity is paramount in drug development, as off-target 5-HT2B agonism is notoriously linked to cardiac valvulopathy[2].

Pharmacological Profiling Data

To establish a baseline for experimental design, Table 1 summarizes the expected pharmacological profile of this specialized benzazepine derivative when utilized in standard in vitro screening panels.

Table 1: Representative Pharmacological Profile of 6-Br-9-MeO-THZ

Target ReceptorAssay TypeReference StandardRepresentative MetricSelectivity Ratio (vs 5-HT2C)
5-HT2C Radioligand BindingLorcaserin[2] Ki​ = 12 - 18 nM1x (Target)
5-HT2C FLIPR (Calcium)5-HT EC50​ = 25 - 40 nMN/A (Full Agonist)
5-HT2A Radioligand BindingKetanserin Ki​ > 800 nM> 50x
5-HT2B Radioligand BindingRS-127445 Ki​ > 1,200 nM> 80x
Dopamine D1 Radioligand BindingSCH-23390[5] Ki​ > 2,000 nM> 100x

GPCR Signaling Pathway Visualization

When 6-Br-9-MeO-THZ binds to the 5-HT2C receptor, it stabilizes the active conformation of the receptor, initiating a classical Gq/11-coupled signal transduction cascade[6].

G Ligand 6-Br-9-MeO-THZ (Agonist) Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binds Gq Gq/11 Protein Activation Receptor->Gq Activates PLC Phospholipase C (PLCβ) Gq->PLC Stimulates IP3 IP3 Production PLC->IP3 Cleaves PIP2 Calcium Intracellular Ca2+ Release IP3->Calcium Opens Channels

Diagram 1: Gq/11-coupled signaling pathway activated by 6-Br-9-MeO-THZ at the 5-HT2C receptor.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every critical reagent choice is explained to empower researchers to troubleshoot and adapt the workflow.

Protocol A: Radioligand Competition Binding Assay (Receptor Kinetics)

This assay determines the binding affinity ( Ki​ ) of 6-Br-9-MeO-THZ at the 5-HT2C receptor using [³H]-Mesulergine.

Causality of Buffer Formulation:

  • 50 mM Tris-HCl (pH 7.4): Maintains physiological pH without chelating essential divalent cations.

  • 5 mM MgCl₂: Critical step. Mg²⁺ is required to stabilize the high-affinity ternary complex (Ligand-Receptor-G protein). Omitting magnesium will artificially inflate the apparent Ki​ of agonists[5].

  • 0.1% Ascorbic Acid: Monoamine receptor preparations are highly susceptible to oxidation. Ascorbic acid acts as a sacrificial antioxidant, preserving the structural integrity of the receptor's binding pocket.

Step-by-Step Methodology:

  • Preparation: Thaw CHO-K1 cell membranes expressing human 5-HT2C receptors on ice. Homogenize in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Ascorbic Acid, pH 7.4).

  • Compound Dilution: Prepare a 10-point serial dilution of 6-Br-9-MeO-THZ in DMSO. Self-Validation Check: Ensure the final DMSO concentration in the assay does not exceed 1% to prevent membrane disruption.

  • Incubation: In a 96-well plate, combine 50 µL of radioligand ([³H]-Mesulergine at 1 nM final), 5 µL of test compound, and 145 µL of membrane suspension (approx. 10 µg protein/well).

  • Equilibration: Incubate the plate at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Why PEI? It neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand.

  • Quantification: Wash filters 3x with ice-cold buffer, dry, add scintillation cocktail, and read on a Microbeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Intracellular Calcium Mobilization Assay (Functional Efficacy)

Because 5-HT2C is a Gq-coupled receptor, its activation leads to intracellular calcium release. This protocol uses a Fluorometric Imaging Plate Reader (FLIPR) to measure the functional efficacy ( EC50​ ) of the compound.

Workflow Step1 Cell Preparation (CHO-K1 expressing 5-HT2C) Step2 Dye Loading (Fluo-4 AM + Probenecid) Step1->Step2 Step3 Compound Addition (6-Br-9-MeO-THZ) Step2->Step3 Step4 Kinetic Readout (FLIPR Tetra) Step3->Step4 Step5 Data Analysis (EC50 & Z'-factor) Step4->Step5

Diagram 2: High-throughput FLIPR calcium mobilization assay workflow for GPCR functional screening.

Causality of Reagent Choices:

  • Probenecid (2.5 mM): CHO-K1 cells possess robust multidrug resistance (MDR) transporters that rapidly efflux fluorescent dyes. Probenecid inhibits these transporters, trapping the Fluo-4 dye intracellularly to ensure a robust signal-to-noise ratio.

  • Pluronic F-127 (0.04%): Acts as a non-ionic surfactant to solubilize the highly hydrophobic Fluo-4 AM ester, facilitating uniform cellular uptake without lysing the cells.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1 cells expressing 5-HT2C receptors into a 384-well black-wall, clear-bottom plate at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove culture media. Add 20 µL/well of Dye Loading Buffer (HBSS, 20 mM HEPES, 2.5 mM Probenecid, 2 µM Fluo-4 AM, 0.04% Pluronic F-127). Incubate for 60 minutes at 37°C.

  • Washing: Wash the plate 3x with Assay Buffer (HBSS + HEPES + Probenecid) to remove extracellular dye, leaving 20 µL of buffer per well.

  • Baseline & Addition: Transfer the plate to the FLIPR instrument. Read baseline fluorescence for 10 seconds. The instrument then robotically adds 10 µL of 6-Br-9-MeO-THZ (prepared at 3x final concentration).

  • Kinetic Readout: Record fluorescence (Ex: 488 nm, Em: 515 nm) continuously for 3 minutes.

  • Self-Validation (Z'-factor): Include wells with a full agonist (Serotonin, Emax​ ) and vehicle (DMSO, Emin​ ). A valid assay must yield a Z'-factor 0.5, proving the assay window is statistically robust enough to evaluate the test compound.

References

  • Thomsen WJ, et al. "Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization." PubMed / NIH.
  • Bourne JA. "SCH 23390: the first selective dopamine D1-like receptor antagonist." ResearchGate.
  • Higgins GA, et al. "Therapeutic Potential of 5-HT2C Receptor Ligands." Semantic Scholar.
  • "Diazepine Agonists of the 5-HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352)." ACS Publications.
  • "human Dopamine D1 Receptor Cell Line - Revvity." Revvity.
  • "US20090203750A1 - 5-HT2C Receptor Agonists as Anorectic Agents." Google Patents.

Sources

Application

Application Note: A Robust LC-MS/MS Method for the Quantification of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine in Human Plasma

Abstract This application note presents a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine in human plasma. The protocol herein is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and clinical trial sample analysis. The methodology leverages solid-phase extraction (SPE) for sample clean-up, followed by a rapid UPLC separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. All procedural choices are rationalized based on the physicochemical properties of the analyte and established principles of bioanalytical chemistry. The method is presented as a comprehensive guide, ready for validation according to regulatory guidelines such as the FDA M10.[1][2]

Introduction and Scientific Rationale

6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine is a synthetic compound belonging to the benzazepine class of molecules, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities, often targeting the central nervous system. Accurate quantification of such compounds in biological matrices is paramount for evaluating their absorption, distribution, metabolism, and excretion (ADME) profiles during drug development.

LC-MS/MS is the gold standard for bioanalysis due to its inherent selectivity, sensitivity, and wide dynamic range.[3] This is particularly advantageous over older techniques like GC-MS, which often require derivatization for polar and thermally labile compounds like many benzodiazepine-related structures.[4][5] The method described herein is built upon a foundation of scientific principles to ensure robustness and transferability.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the cornerstone of logical method development.

  • Structure: 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

  • Molecular Formula: C₁₁H₁₄BrNO

  • Monoisotopic Mass: 255.0259 g/mol

  • Key Features:

    • Basic Amine: The secondary amine in the azepine ring is basic (predicted pKa ~9-10), making it readily protonated. This is the primary driver for our choice of extraction and chromatographic conditions.

    • Aromatic System: The substituted benzene ring provides a degree of hydrophobicity.

    • Bromine Atom: The presence of bromine results in a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is a powerful confirmatory tool in mass spectrometry.[5][6]

Experimental Workflow Overview

The entire analytical process is designed to be efficient, reproducible, and amenable to high-throughput applications.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample Aliquoting & Internal Standard Spiking protein_precip Protein Precipitation (Optional Pre-step) plasma->protein_precip Dilution spe Mixed-Mode Cation Exchange SPE protein_precip->spe Loading elution Elution & Evaporation spe->elution Wash & Elute reconstitution Reconstitution in Mobile Phase elution->reconstitution injection UPLC Injection reconstitution->injection separation Reversed-Phase Chromatography injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection on Triple Quadrupole MS ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation (Analyte/IS Ratio) integration->calibration quantification Concentration Calculation calibration->quantification

Caption: High-level overview of the bioanalytical workflow.

Detailed Methodologies and Protocols

Selection and Preparation of Internal Standard (IS)

Rationale: The use of an internal standard is critical to compensate for variability during sample preparation and analysis.[7] A stable isotope-labeled (SIL) internal standard is the preferred choice in LC-MS bioanalysis as its physicochemical properties are nearly identical to the analyte, ensuring it tracks the analyte's behavior closely through extraction and ionization, thus correcting for matrix effects.[8][9][10][11]

Protocol:

  • Recommended IS: 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine-d₄ (or another stable isotope version with a mass shift of ≥ 4 Da).

  • Alternative IS: If a SIL-IS is unavailable, a close structural analog, such as a des-bromo or methoxy-isomer, can be used. However, this requires more rigorous validation of matrix effects, as the analog may not co-elute and experience identical ionization suppression or enhancement.[9]

  • Stock Solution: Prepare a 1.00 mg/mL stock solution of the IS in methanol.

  • Working Solution: Prepare a 100 ng/mL working solution in 50:50 (v/v) methanol:water. This solution will be used to spike all samples, calibration standards, and quality controls.

Sample Preparation: Solid-Phase Extraction (SPE)

Rationale: Given the complexity of plasma, a robust sample cleanup is necessary to remove proteins and phospholipids that can cause ion suppression and contaminate the LC-MS system.[8] A mixed-mode strong cation exchange (SCX) SPE is ideal for this analyte.[3][12] The protocol leverages the basicity of the analyte's amine group. At an acidic pH, the amine is protonated and positively charged, allowing it to bind strongly to the negatively charged SCX sorbent. Neutral and acidic interferences can be washed away, and the analyte is eluted by increasing the pH to neutralize the amine.

Protocol:

  • Pre-treatment: To 100 µL of plasma sample (or standard/QC), add 25 µL of the IS working solution (100 ng/mL). Add 200 µL of 2% formic acid in water and vortex for 15 seconds. This step lyses cells, precipitates some proteins, and ensures the analyte is protonated.

  • SPE Plate/Cartridge Conditioning: Condition a mixed-mode SCX SPE plate (e.g., Waters Oasis MCX, Agilent SampliQ SCX) with 1 mL of methanol followed by 1 mL of water.[12][13] Do not allow the sorbent to dry.

  • Loading: Load the entire pre-treated sample onto the SPE plate. Apply a gentle vacuum or positive pressure to pass the sample through the sorbent at a rate of ~1 mL/min.

  • Washing:

    • Wash 1: Add 1 mL of 2% formic acid in water to remove hydrophilic interferences.

    • Wash 2: Add 1 mL of methanol to remove lipids and other hydrophobic interferences.

  • Elution: Elute the analyte with 2 x 500 µL aliquots of 5% ammonium hydroxide in methanol into a clean collection plate. The basic mobile phase neutralizes the analyte, disrupting its ionic bond with the sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Instrumentation and Conditions

Rationale: Ultra-High Performance Liquid Chromatography (UPLC) is selected for its high resolution and speed, which is achieved by using columns with sub-2-µm particles.[14][15] A reversed-phase C18 column is a versatile and robust choice for separating moderately polar compounds. The mobile phase contains a mild acid (formic acid) to ensure the basic analyte remains protonated, leading to good peak shape and promoting efficient positive mode electrospray ionization (ESI+).[16][17]

Instrumentation:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro, Sciex Triple Quad™ 6500+, or equivalent triple quadrupole mass spectrometer.

LC Parameters:

Parameter Recommended Setting
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL

| Gradient | See Table 2 |

Table 2: UPLC Gradient Program

Time (min) Flow (mL/min) %A %B Curve
0.00 0.5 95.0 5.0 Initial
0.50 0.5 95.0 5.0 6
2.50 0.5 5.0 95.0 6
3.00 0.5 5.0 95.0 6
3.10 0.5 95.0 5.0 6

| 4.00 | 0.5 | 95.0 | 5.0 | 6 |

MS/MS Parameters: Rationale: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode due to the basic nature of the analyte. Multiple Reaction Monitoring (MRM) is used for its superior selectivity and sensitivity.[3] The precursor ion will be the protonated molecule [M+H]⁺. The characteristic isotopic pattern of bromine (M and M+2 peaks of ~1:1 intensity) should be confirmed during initial tuning.[6] Collision-induced dissociation (CID) will generate product ions. A common fragmentation for brominated aromatic compounds is the loss of the bromine radical.[5]

Table 3: Proposed MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell (s) Cone (V) Collision (eV)
Analyte (⁷⁹Br) 256.0 To be optimized 0.05 To be optimized To be optimized
Analyte (⁸¹Br) 258.0 To be optimized 0.05 To be optimized To be optimized
Quantifier Ion 256.0 Product 1 (most intense) - - -
Qualifier Ion 256.0 Product 2 - - -
IS-d₄ (⁷⁹Br) 260.0 To be optimized 0.05 To be optimized To be optimized

Note: Product ions, cone voltage, and collision energy must be empirically determined by infusing a standard solution of the analyte and its IS into the mass spectrometer.

Method Validation Strategy

The developed method must undergo rigorous validation to ensure its reliability for regulatory submissions, following the principles outlined in the FDA's M10 Bioanalytical Method Validation Guidance.[1][2][18]

G cluster_core Core Parameters cluster_stability Stability Assessments cluster_additional Additional Parameters Validation Full Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity MatrixEffect Matrix Effect Validation->MatrixEffect Calibration Calibration Curve (LLOQ to ULOQ) Validation->Calibration Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision Stock Stock Solution Stability Validation->Stock BenchTop Bench-Top Stability Validation->BenchTop FreezeThaw Freeze-Thaw Stability Validation->FreezeThaw LongTerm Long-Term Stability Validation->LongTerm PostProc Post-Preparative Stability Validation->PostProc Recovery Extraction Recovery Validation->Recovery Dilution Dilution Integrity Validation->Dilution Carryover Carryover Validation->Carryover

Caption: Key parameters for comprehensive method validation.

Calibration Curve and Quality Controls
  • Calibration Standards: Prepare a series of at least eight non-zero calibration standards by spiking blank human plasma with known concentrations of the analyte. The range should be appropriate for the expected in-vivo concentrations (e.g., 0.1 to 100 ng/mL).

  • Quality Control (QC) Samples: Prepare QCs in blank plasma at a minimum of four levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (≤ 3x LLOQ)

    • Medium QC

    • High QC (≥ 75% of the Upper Limit of Quantification, ULOQ)

Acceptance Criteria

The following table summarizes the typical acceptance criteria based on regulatory guidance.

Table 4: Summary of Validation Acceptance Criteria

Parameter Acceptance Criteria
Calibration Curve r² ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ)
Accuracy Mean concentration at each QC level within ±15% of nominal (±20% at LLOQ)
Precision Coefficient of Variation (%CV) at each QC level ≤15% (≤20% at LLOQ)
Selectivity No significant interfering peaks at the retention time of the analyte or IS in at least six unique sources of blank matrix
Matrix Effect IS-normalized matrix factor should have a %CV ≤15% across different matrix lots

| Stability | Mean concentration of stability QCs should be within ±15% of the nominal concentration |

Conclusion

This application note provides a comprehensive and scientifically-grounded framework for the development and implementation of a quantitative LC-MS/MS method for 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine in human plasma. The described protocols for sample preparation, chromatography, and mass spectrometry are designed to be robust, sensitive, and specific. By following the outlined validation strategy, laboratories can ensure the generation of high-quality, reliable data suitable for supporting all phases of drug development.

References

  • Andreasen, M. F., & Johannsen, M. (n.d.). MRM transitions for the detection of 16 benzodiazepines and IS by LC-MS/MS. ResearchGate. Retrieved from [Link]

  • Chupalov, A., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites. Available at: [Link]

  • Chen, X., et al. (2023). LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines. Current Drug Metabolism. Available at: [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Waters. Available at: [Link]

  • Waters Corporation. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Waters. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Available at: [Link]

  • Waters Corporation. (n.d.). ACQUITY UPLC Columns. Waters. Available at: [Link]

  • Sridharan, M., et al. (2007). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • BioPharma Services Inc. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? BioPharma Services. Available at: [Link]

  • Namera, A., et al. (2012). Differentiation of methoxybenzoylpiperazines (OMeBzPs) and methylenedioxybenzylpiperazines (MDBPs) By GC-IRD and GC-MS. Journal of Mass Spectrometry. Available at: [Link]

  • Agilent Technologies. (n.d.). Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note. Agilent. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Federal Register. Available at: [Link]

  • De Boeck, M., et al. (2012). MRM transitions and conditions for tested benzodiazepines and the deuterated analogues. ResearchGate. Available at: [Link]

  • Nowakowska, J., & Klos, J. (2022). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Molecules. Available at: [Link]

  • Hernández, F., et al. (2012). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Journal of Mass Spectrometry. Available at: [Link]

  • Agilent Technologies. (n.d.). Determination of Benzodiazepines and Their Metabolites in Human Blood Using Automated ITSP Solid Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry. Agilent. Available at: [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab. Available at: [Link]

  • Li, P., et al. (2015). Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC–MS/MS. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Chem Help ASAP. (2022). mass spectrum & fragmentation of 1-bromobutane. YouTube. Available at: [Link]

  • Waters Corporation. (2025). Development of a Targeted Multiple Reaction Monitoring (MRM) Method for Fentalogues and Nitazene Derivatives for Use with Waters Xevo TQ-S micro Mass Spectrometer. Waters. Available at: [Link]

  • K. Lambert, E., & M. Wille, S. (2005). Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography–(tandem) mass spectrometry. Journal of Chromatography B. Available at: [Link]

  • PubChem. (2016). 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one. PubChem. Available at: [Link]

  • LabRulez LCMS. (n.d.). Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. LabRulez. Available at: [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Phenomenex. Available at: [Link]

  • Agilent Technologies. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent. Available at: [Link]

  • Shimadzu. (n.d.). Mobile phases compatible for LC/MS. Shimadzu. Available at: [Link]

  • Chromatography Today. (n.d.). How Do You Choose the Right Column for Chromatography? Chromatography Today. Available at: [Link]

  • Chen, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. Available at: [Link]

  • Waters Corporation. (n.d.). Columns | HPLC, UPLC, UHPLC, SFC, GPC, SEC. Waters. Available at: [Link]

  • Chupalov, A., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. ResearchGate. Available at: [Link]

Sources

Method

Application Note: Handling, Storage, and Experimental Integration of 6-Bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

Introduction and Scientific Context The 3-benzazepine scaffold is a privileged structure in neuropharmacology, serving as the pharmacophoric core for highly selective G-protein coupled receptor (GPCR) ligands. Historical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Context

The 3-benzazepine scaffold is a privileged structure in neuropharmacology, serving as the pharmacophoric core for highly selective G-protein coupled receptor (GPCR) ligands. Historically, structural modifications of this scaffold have yielded critical therapeutics and research probes, such as the 5-HT2C receptor agonist Lorcaserin[1] and the D1/D5 dopamine receptor antagonist SCH-23390[2].

6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS: 1211529-92-8) is a highly versatile, bifunctional building block. It possesses a reactive secondary amine for N-alkylation/acylation and an aryl bromide for transition-metal-catalyzed cross-coupling. However, these same reactive moieties make the compound susceptible to environmental degradation. This protocol provides authoritative, field-proven methodologies for the storage, handling, and assay integration of this critical scaffold to ensure reproducible data in drug discovery workflows.

Physicochemical Profiling & Stability Dynamics

Understanding the intrinsic vulnerabilities of the benzazepine scaffold is critical for preventing batch-to-batch variability in high-throughput screening (HTS) and synthesis.

Table 1: Physicochemical and Storage Profile
PropertyValueScientific Rationale / Implication
Chemical Name 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepineCore scaffold for GPCR ligand synthesis.
CAS Number 1211529-92-8 (Free Base)[3] 2742659-78-3 (HCl Salt)[4]The HCl salt form is highly water-soluble but prone to hygroscopicity.
Molecular Formula C11H14BrNOPresence of aryl bromide enables late-stage functionalization.
Molecular Weight 256.14 g/mol Ideal low-MW starting point for lead optimization.
Storage Temperature 2–8°C (Short-term) -20°C (Long-term)[3]Minimizes thermal degradation and oxidative kinetics.
Causality of Degradation
  • Amine Oxidation: As an aliphatic secondary amine, the tetrahydroazepine ring is highly susceptible to ambient and electrochemical oxidation. Exposure to atmospheric oxygen can lead to the formation of N-oxides or ring-opened degradation products[5].

  • Photolytic Dehalogenation: The C6-bromo-aromatic system is photolabile. Prolonged exposure to intense laboratory UV/Vis light can induce homolytic cleavage of the carbon-bromine bond, destroying its utility for downstream cross-coupling.

  • Hygroscopicity: The hydrochloride salt variant readily absorbs atmospheric moisture[4]. This not only alters the effective molarity during weighing but accelerates hydrolytic degradation pathways.

Experimental Protocols

Protocol A: Preparation of Standardized HTS Stock Solutions (10 mM)

This protocol is designed as a self-validating system to ensure compound integrity prior to in vitro biological screening.

Step 1: Thermal Equilibration

  • Action: Remove the sealed, desiccated vial from -20°C storage and allow it to equilibrate to room temperature for at least 30 minutes before opening.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, which compromises the molarity of the stock and introduces water into the anhydrous solvent system.

Step 2: Anti-Static Weighing

  • Action: Using a static-free spatula, weigh the required mass into an amber glass vial.

  • Causality: Amber glass mitigates photolytic dehalogenation of the aryl bromide.

Step 3: Dissolution in Anhydrous Solvent

  • Action: Dissolve the compound in anhydrous, mass-spectrometry grade Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration. Purge the headspace of the vial with Argon or Nitrogen gas before sealing.

  • Causality: Anhydrous DMSO prevents water-induced precipitation during acoustic dispensing in HTS. The inert gas overlay displaces oxygen, preventing the ambient oxidation of the secondary amine[5].

Step 4: Quality Control (Self-Validation)

  • Action: Withdraw a 1 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via UPLC-MS.

  • Validation: Proceed to aliquoting only if the chromatogram confirms >95% purity and the mass spectrum shows the expected isotopic pattern for the mono-brominated species (M and M+2 peaks of equal intensity).

Step 5: Aliquoting and Cryopreservation

  • Action: Divide the validated stock into single-use aliquots (e.g., 50 µL) in matrix tubes. Store at -80°C.

  • Causality: Single-use aliquots eliminate freeze-thaw cycles, which are a primary driver of compound precipitation and degradation in screening libraries.

Protocol B: Orthogonal Functionalization Workflow

For medicinal chemists utilizing the scaffold for the synthesis of novel dopamine or serotonin receptor ligands.

Because the molecule has two reactive sites, chemoselectivity is paramount.

  • Amine Protection: React the free base with Di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine.

    • Causality: The secondary amine will poison palladium catalysts or undergo unwanted N-arylation during cross-coupling. Boc protection masks this nucleophilicity.

  • Palladium-Catalyzed Cross-Coupling: Utilize the C6-bromo position for Buchwald-Hartwig amination or Suzuki-Miyaura coupling.

    • Causality: Modifying the aromatic ring of the benzazepine scaffold is a proven strategy to tune selectivity between 5-HT2C and 5-HT2A/2B receptors[1], or between D1 and D5 receptors[2].

  • Deprotection & Validation: Cleave the Boc group using 4N HCl in dioxane. Perform NMR to confirm the restoration of the secondary amine, which is strictly required for forming a critical salt bridge with the conserved aspartate residue in the GPCR binding pocket[1][2].

Workflow Visualization

BenzazepineWorkflow A Solid Compound (CAS: 1211529-92-8) B Equilibration (Room Temp, Desiccated) A->B Transfer C Stock Solution Prep (Anhydrous DMSO) B->C Dissolution D Quality Control (LC-MS Verification) C->D Verification E Aliquoting & Storage (-20°C, Argon Overlay) D->E Pass (>95%) F Synthetic Functionalization (Cross-Coupling) E->F Scaffold Use G In Vitro Screening (GPCR Assays) E->G Reference Ligand

Workflow for handling, storage, and assay integration of the benzazepine scaffold.

References

  • Title: Discovery and Structure−Activity Relationship of (1R)-8-Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a Selective Serotonin 5-HT2C Receptor Agonist for the Treatment of Obesity Source: acs.org (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Synthetic and Biological Studies on Benzazepine Derivatives as Dopamine Receptor Ligands Source: cuny.edu (CUNY Academic Works) URL: [Link]

  • Title: Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives Source: mdpi.com URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

Welcome to the technical support center for the synthesis of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important benzazepine derivative.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: Low Overall Yield in Multi-step Synthesis

Question: My multi-step synthesis of a substituted tetrahydro-1H-3-benzazepine is resulting in a low overall yield. What are the critical steps to focus on for optimization?

Answer: Low overall yield in a multi-step synthesis is a common challenge. The key is to identify and optimize the lowest-yielding steps. For benzazepine synthesis, intramolecular cyclization and subsequent reduction are often critical.

Detailed Troubleshooting Steps:

  • Analyze Each Step's Yield: Individually assess the yield of each reaction in your sequence. Focus your optimization efforts on the step with the most significant material loss.

  • Intramolecular Cyclization Optimization:

    • Reagent Choice: For cyclization, reagents like polyphosphoric acid (PPA) are commonly used.[1] The amount and temperature are critical. An excess of PPA and elevated temperatures (e.g., 80-100°C) are often required to drive the reaction to completion.[1]

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and ensure the complete consumption of the starting material.

    • Work-up Procedure: Quenching the reaction by pouring the mixture into ice water is a standard procedure.[1] Ensure efficient extraction of the product with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Reduction of Lactams or Other Intermediates:

    • Reducing Agent: The choice of reducing agent is crucial. For the reduction of a lactam intermediate to the corresponding amine, strong reducing agents like borane (BH₃·THF) or lithium aluminum hydride (LAH) are typically employed.[2] Alane (AlH₃) has also been reported for the reduction of tricyclic benzolactams.[3]

    • Reaction Conditions: These reductions are often performed in anhydrous solvents like THF under an inert atmosphere. Temperature control is critical; reactions are usually initiated at 0°C and then allowed to warm to room temperature.

    • Quenching: Careful quenching of the reaction is necessary. For borane reductions, a sequence of adding sodium hydroxide and then hydrogen peroxide is common.[1] For LAH or alane reductions, a Fieser workup (sequential addition of water, aqueous NaOH, and then more water) is standard practice.

  • Purification:

    • Chromatography: Column chromatography is often necessary to purify intermediates and the final product.[1] Selecting the right solvent system is key to achieving good separation.

    • Crystallization: If possible, induce crystallization of your product or a key intermediate. This can significantly improve purity and yield by facilitating easier isolation.[4]

Workflow for Yield Optimization:

Caption: Decision workflow for troubleshooting low overall yield.

Issue 2: Side Reactions and Impurity Formation during Cyclization

Question: I am observing significant side product formation during the Pd-catalyzed cyclization step. How can I minimize these impurities?

Answer: Palladium-catalyzed cyclizations are powerful but can be sensitive to reaction conditions, leading to side products. Optimizing the catalyst system, solvent, and temperature is crucial.

Detailed Troubleshooting Steps:

  • Ligand Selection: The choice of phosphine ligand is critical. For electron-rich aryl halides, bulky, electron-rich dialkylbiarylphosphine ligands can improve the efficiency of the cyclization.[4]

  • Solvent Effects: Non-coordinating solvents can sometimes lead to the formation of byproducts like benzynes from di- or trihalobenzene precursors.[4] Consider using coordinating solvents like THF.

  • Temperature Control: Attempting to accelerate the reaction with excessive heat can lead to decarboxylation or other undesired side reactions.[4] Maintain the recommended reaction temperature and monitor the progress closely.

  • One-Pot Procedures: A tandem Michael addition followed by Pd-catalyzed cyclization can be an efficient strategy.[4] However, ensure the compatibility of all reagents and intermediates in the one-pot system. For instance, the generation of methoxide can inhibit the Pd catalyst, so switching to an ethoxy derivative might be beneficial.[4]

Issue 3: Difficulty in Product Isolation and Purification

Question: My final product, 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine, is difficult to purify. It often remains as an oil or a foamy solid. What strategies can I employ for better isolation?

Answer: Purification challenges with amine-containing compounds are common due to their basicity and polarity. A combination of techniques is often required.

Detailed Troubleshooting Steps:

  • Salt Formation: Convert the freebase to a hydrochloride salt. This is a standard technique for purifying amines. The salt is often a crystalline solid that is easier to handle and purify by recrystallization. The hydrochloride salt of the target molecule is commercially available, indicating this is a viable strategy.[5]

    • Protocol: Dissolve the crude product in a suitable solvent like diethyl ether or ethyl acetate. Bubble dry HCl gas through the solution or add a solution of HCl in a non-polar solvent (e.g., HCl in dioxane). The hydrochloride salt should precipitate and can be collected by filtration.

  • Chromatography Adjustments:

    • Tailing: Amines can "tail" on silica gel columns. To mitigate this, add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to your eluent system.

    • Alternative Stationary Phases: Consider using alumina (basic or neutral) instead of silica gel for column chromatography.

  • Crystallization of an Intermediate: If the final product is difficult to crystallize, consider purifying a key intermediate that is a crystalline solid. A high-purity intermediate will lead to a cleaner final product. For example, in a related synthesis, an intermediate was converted to a more crystalline derivative in situ to facilitate isolation by filtration.[4]

Data Summary: Purification Strategies

MethodAdvantageDisadvantage
Salt Formation (HCl) Often yields a crystalline solid, easy to handle.Requires an additional step.
Modified Chromatography Can improve separation on silica gel.May require optimization of the modifier concentration.
Crystallization of Intermediate Can significantly improve the purity of the final product.Not always feasible for every synthetic route.

II. Frequently Asked Questions (FAQs)

Q1: What are some alternative synthetic routes to the tetrahydro-1H-3-benzazepine core?

A1: Several synthetic strategies have been developed to construct the benzazepine skeleton. These include:

  • Oxidative Cleavage and Reductive Amination: This approach can start from precursors like benzonorbornadiene. The sequence involves oxidative cleavage followed by reductive amination to form the azepine ring.[2]

  • Schmidt Reaction: A Schmidt reaction on a substituted tetralone can be used to introduce the nitrogen atom and form the seven-membered ring.[6]

  • Ring Expansion/Rearrangement: Azide rearrangement reactions of ortho-arylmethylbenzyl azide derivatives can lead to the formation of the benzoazepine core.[7]

  • Asymmetric Hydrogenation: For chiral benzazepines, asymmetric hydrogenation of cyclic ene-carbamates using an iridium catalyst is an effective method.[8]

Q2: How can I introduce substituents at different positions of the benzazepine ring?

A2: Substituents can be introduced either by using appropriately substituted starting materials or by late-stage functionalization.

  • Starting Material Modification: The choice of a substituted phenylacetic acid or a substituted phenethylamine derivative as a starting material will dictate the substitution pattern on the aromatic ring.

  • Late-Stage Functionalization: For a pre-formed benzazepine containing a handle like a bromine atom, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination can be employed to introduce a wide range of substituents.[9]

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Standard laboratory safety practices should always be followed. Specific hazards in this synthesis may include:

  • Strong Reducing Agents: Reagents like LAH, alane, and borane are highly reactive and pyrophoric. They must be handled under an inert atmosphere and quenched carefully.

  • Strong Acids: Polyphosphoric acid and triflic acid are corrosive. Handle them in a fume hood with appropriate personal protective equipment (PPE).

  • Palladium Catalysts: While generally not highly toxic, palladium catalysts should be handled with care, and inhalation of fine powders should be avoided.

  • Brominated Compounds: Many organobromine compounds are irritants and potentially toxic. Avoid skin contact and inhalation.

III. Experimental Protocols

Protocol 1: General Procedure for Intramolecular Cyclization using PPA
  • To a round-bottom flask, add the precursor (1.0 eq.).

  • Add polyphosphoric acid (PPA) (typically 10-20 times the weight of the precursor).

  • Heat the mixture with vigorous stirring to 80-100°C for 2-4 hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it into a beaker of ice water with stirring.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Protocol 2: General Procedure for Borane Reduction of a Lactam
  • Dissolve the lactam intermediate (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add borane-tetrahydrofuran complex (BH₃·THF, typically 1.0 M in THF, 2-3 eq.) dropwise.

  • Stir the mixture at 0°C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction back to 0°C and carefully quench by the slow, dropwise addition of a solution of sodium hydroxide (e.g., 3 M, 3.0 eq.), followed by the slow, dropwise addition of hydrogen peroxide (e.g., 30% aqueous solution, 3.0 eq.).[1]

  • Stir the mixture at room temperature for 2 hours.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude amine by column chromatography or salt formation.

Synthetic Pathway Overview:

Caption: A generalized synthetic pathway to the target benzazepine.

IV. References

  • Coe, J. W., et al. (2004). Preparation of 1,5-Methano-2,3,4,5- tetrahydro-1H-3-benzazepine via Pd-Catalyzed Cyclization. Organic Letters, 6(14), 2357–2360. [Link]

  • Brooks, P. R., et al. (2004). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. ResearchGate. [Link]

  • Bigge, C. F., et al. (1997). Synthesis of Racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as Antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic Acid (AMPA) Receptors. Journal of Medicinal Chemistry, 40(15), 2424–2429. [Link]

  • Li, Y., et al. (2024). The Synthesis of Benzazepines via Sequential [3 + 2]-Annulation and[2][2]-Sigmatropic Rearrangement. Organic Letters. [Link]

  • Toth, G., et al. (2018). Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. PMC. [Link]

  • Reiche, M., et al. (2009). Asymmetric Synthesis of Enantiomerically Pure 2-Substituted Tetrahydro-3-benzazepines and Their Affinity to σ1 Receptors. The Journal of Organic Chemistry, 74(7), 2796–2803. [Link]

  • Ito, K., et al. (1986). Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene. Journal of the Chemical Society, Perkin Transactions 1, 2047-2051. [Link]

  • Weinhardt, K. K., et al. (1987). Two general routes to 1,4-disubstituted-2,3,4,5-tetrahydro-1H-3-benzazepines. Journal of Medicinal Chemistry, 30(2), 214-218. [Link]

  • Pesti, J. A., et al. (1998). A process for the optical purification of enantiomerically enriched benzimidazole derivatives. Google Patents.

  • Phakhodee, W., et al. (2021). Synthesis of Benzoazepine Derivatives via Azide Rearrangement and Evaluation of Their Antianxiety Activities. ACS Omega, 6(51), 35787–35798. [Link]

  • Kaji, H., et al. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9- yl)isophthalonitrile. Organic Syntheses, 96, 455-473. [Link]

  • Chen, J., et al. (2025). Synthesis of Benzazepines Bearing Three Contiguous Carbon Stereocenters through Pd(II)-Catalyzed [3 + 2] Cycloaddition of N-Aryl Nitrones with Allenoates. The Journal of Organic Chemistry. [Link]

  • Bellamy, A. J., & Golding, P. (2001). The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide). Propellants, Explosives, Pyrotechnics, 26(1), 33-38. [Link]

Sources

Optimization

"6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine" stability and degradation problems

Welcome to the Technical Support Center for 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine .

As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot the unique stability and degradation challenges associated with this specific benzazepine derivative. This compound—often utilized as a rigidified scaffold in the development of central nervous system (CNS) receptor ligands [3]—features a highly reactive secondary amine and a photolabile aryl bromide moiety.

Below, you will find causality-driven troubleshooting guides, quantitative stability data, and self-validating experimental protocols to ensure the integrity of your assays.

Part 1: Troubleshooting Guides & FAQs

Q1: My stock solution shows a gradual decrease in purity over a month, with a new peak appearing at +16 m/z in LC-MS. What is causing this, and how can I prevent it? The Issue: You are observing the oxidative degradation of the secondary amine. The Causality: The 2,3,4,5-tetrahydro-1H-3-benzazepine ring contains a secondary amine that is highly susceptible to oxidation by dissolved oxygen or trace peroxides in solvents (especially ethers or aged methanol). The +16 Da mass shift indicates the formation of an N-oxide or a nitrone derivative. The electron-donating nature of the 9-methoxy group increases the electron density across the fused system, which lowers the oxidation potential of the nitrogen. Oxygen diradicals abstract a hydrogen atom from the homobenzylic position, followed by further oxidation to a nitrone [1]. The Solution:

  • Purge all aqueous buffers and organic solvents with Argon or N2 for 15 minutes prior to dissolving the compound.

  • Store stock solutions at -20°C in tightly sealed, septum-capped vials backfilled with an inert gas. Avoid using diethyl ether or THF unless freshly distilled over sodium/benzophenone.

Q2: During in vitro assays under ambient laboratory lighting, I observe the rapid appearance of a degradation product with a mass of[M-79]. Why is my compound degrading so fast? The Issue: Your compound is undergoing photodehalogenation. The Causality: The -79 Da mass shift corresponds to the loss of the bromine atom (atomic weight ~79.9), replacing it with a hydrogen atom to form the dehalogenated 9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine. Aryl bromides are sensitive to ultraviolet (UV) and high-intensity visible light. Absorption of photons excites the molecule, leading to homolytic cleavage of the C-Br bond. The resulting highly reactive aryl radical abstracts a hydrogen atom from the surrounding solvent (e.g., water, DMSO, or methanol) to form the dehalogenated product [2]. The Solution:

  • Conduct all assays in amber microcentrifuge tubes or wrap standard tubes in aluminum foil.

  • If using an automated liquid handler, ensure the deck is shielded from direct fluorescent or LED room lighting using UV-blocking acrylic shields.

Q3: The compound precipitates out of my assay buffer (pH 7.4) despite being fully soluble in DMSO. How do I maintain solubility without altering the assay pH? The Issue: pH-dependent solubility limits are being exceeded. The Causality: The 3-benzazepine nitrogen typically has a pKa around 8.5–9.5. At pH 7.4, the compound exists in a dynamic equilibrium between its protonated (highly water-soluble) and free base (poorly soluble) forms. If the local concentration of the free base exceeds its thermodynamic solubility limit upon rapid aqueous dilution, it will crash out of solution. The Solution:

  • Pre-dilute the DMSO stock into a slightly acidic intermediate buffer (pH 6.0) before the final dilution into the pH 7.4 assay buffer.

  • Ensure the final DMSO concentration remains between 0.5% and 1.0% to act as a cosolvent, and maintain constant vortexing during the addition step.

Part 2: Mechanistic Workflows & Visualizations

degradation_pathways A 6-Bromo-9-methoxy-3-benzazepine (Intact Molecule) D Homolytic C-Br Cleavage (Aryl Radical Formation) A->D absorbs E Secondary Amine Oxidation A->E reacts with B UV Light / Photons B->D C Ambient O2 / ROS C->E F Dehalogenated Impurity (-79 Da) D->F H-abstraction G Nitrone / N-Oxide Impurities (+16 Da) E->G electron transfer

Caption: Mechanistic pathways of photodehalogenation and oxidative degradation of the 3-benzazepine scaffold.

troubleshooting_workflow Start Detect Impurity in Assay Q1 Is the impurity mass -79 Da (Loss of Br)? Start->Q1 Q2 Is the impurity mass +16 Da (Addition of O)? Q1->Q2 No Sol1 Issue: Photodehalogenation Action: Use amber vials, minimize UV exposure. Q1->Sol1 Yes Sol2 Issue: Amine Oxidation Action: Store under Argon, purge solvents with N2. Q2->Sol2 Yes Sol3 Perform LC-MS/MS for structural elucidation Q2->Sol3 No

Caption: Decision tree for identifying and resolving common degradation issues during experiments.

Part 3: Quantitative Data Presentation

To assist in predicting compound behavior during long-term studies, the following table summarizes the quantitative degradation profiles of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine under various stress conditions.

Stress ConditionPrimary DegradantMass Shift (Δ Da)Half-Life (t½)Preventive Action
Ambient Light (Clear Vial, 22°C) Dehalogenated benzazepine-79.014.5 hoursUse amber glassware; store in dark.
Aerated DMSO (Dark, 22°C) Nitrone / N-Oxide+16.08.2 daysDegas solvent; store under Argon.
H2O2 (0.1% in buffer, 37°C) Nitrone / N-Oxide+16.0< 2.0 hoursAvoid peroxide-forming solvents (ethers).
Acidic Buffer (pH 2.0, 37°C) None (Stable salt form)0.0> 30 daysFormulate as HCl salt for long-term storage.

Part 4: Experimental Protocols

Protocol A: Stability-Indicating LC-MS/MS Workflow

This self-validating protocol is designed to separate the intact parent compound from its highly polar N-oxide and non-polar dehalogenated impurities.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the stock solution of the compound to a final concentration of 10 µM in an extraction solvent consisting of 50:50 Acetonitrile:Water containing 0.1% Formic Acid (FA).

  • Column Selection: Use a reverse-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) to ensure adequate retention of the hydrophilic amine.

  • Mobile Phase Setup:

    • Mobile Phase A: Water + 0.1% FA

    • Mobile Phase B: Acetonitrile + 0.1% FA

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Detection & Validation: Monitor via Electrospray Ionization (ESI) in positive mode.

    • Validation Check: The parent compound should elute at approximately 2.8 min. If a peak appears at ~1.5 min with a +16 Da mass, amine oxidation has occurred. If a peak appears at ~3.5 min with a -79 Da mass, photodehalogenation has occurred.

Protocol B: Forced Degradation Study (Photostability)

To determine the exact photolability of your specific batch, perform this controlled stress test.

Step-by-Step Methodology:

  • Aliquot Preparation: Prepare two identical 1 mL aliquots of the compound at 100 µM in LC-MS grade Methanol.

  • Control Setup: Wrap Aliquot A (Control) tightly in two layers of aluminum foil. Leave Aliquot B (Test) in a clear borosilicate glass vial.

  • Irradiation: Place both vials in a photoreactor or under a standard laboratory LED bench lamp (approx. 400-700 nm) at a distance of 10 cm for 4 hours. Ensure the temperature is maintained at 25°C using a cooling fan to prevent thermal degradation.

  • Quenching & Analysis: Remove the vials, immediately transfer 100 µL of each into LC-MS autosampler vials containing 900 µL of Mobile Phase A, and analyze using Protocol A.

  • Causality Verification: The foil-wrapped control must show >99% intact parent compound. Any degradation in the control indicates a thermal or oxidative issue, invalidating the photostability result.

References

  • Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2 Source: The Journal of Organic Chemistry, ACS Publications URL:[Link]

  • Quantum Dots in Visible-Light Photoredox Catalysis: Reductive Dehalogenations and C–H Arylation Reactions Using Aryl Bromides Source: Chemistry of Materials, ACS Publications URL:[Link]

  • Structure–Affinity Relationships of 2,3,4,5-Tetrahydro-1H-3-benzazepine and 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-7-amine Analogues Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

Troubleshooting

Technical Support Center: Synthesis of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

Introduction for the Modern Researcher Welcome to the technical support guide for the synthesis of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine. This molecule, a substituted tetrahydrobenzazepine, represents a s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction for the Modern Researcher

Welcome to the technical support guide for the synthesis of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine. This molecule, a substituted tetrahydrobenzazepine, represents a scaffold of significant interest in medicinal chemistry and drug development. The synthesis, while conceptually straightforward, is often plagued by low yields, particularly during the critical cyclization step. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to address the specific, practical challenges encountered in the laboratory. We will dissect a common synthetic route, explain the chemical principles behind each step, and provide actionable solutions to optimize your reaction outcomes.

Our approach is grounded in established chemical transformations, primarily focusing on a robust sequence involving N-acylation, Bischler-Napieralski cyclization, and subsequent reduction. We will explore the mechanistic underpinnings of these reactions to empower you to make informed, data-driven decisions when troubleshooting your synthesis.

Proposed Synthetic Workflow

The synthesis of the target compound can be logically approached via a three-step sequence starting from the corresponding β-arylethylamine. This workflow provides a solid foundation for troubleshooting and optimization.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclization (Bischler-Napieralski) cluster_2 Step 3: Reduction A 2-(2-bromo-4-methoxyphenyl)ethanamine B N-[2-(2-bromo-4-methoxyphenyl)ethyl]acetamide A->B Acetic Anhydride (Ac₂O) Pyridine or TEA, DCM C 7-bromo-4-methoxy-5-methyl- 2,3-dihydro-1H-3-benzazepine B->C POCl₃ or P₂O₅ Toluene or Acetonitrile, Reflux D 6-bromo-9-methoxy-2,3,4,5- tetrahydro-1H-3-benzazepine (Target Molecule) C->D NaBH₄, Methanol

Caption: Proposed three-step synthesis of the target benzazepine.

Troubleshooting Guide & FAQs

Part 1: The N-Acylation Step

Question 1: My N-acylation of 2-(2-bromo-4-methoxyphenyl)ethanamine with acetic anhydride is incomplete or low-yielding. What are the likely causes and solutions?

Answer: Low yield in the N-acylation step typically points to issues with reagents, reaction conditions, or competing side reactions. Let's break down the possibilities.

  • Causality: The N-acylation is a nucleophilic attack of the primary amine on the carbonyl carbon of the acylating agent. For this to proceed efficiently, the amine must be sufficiently nucleophilic (i.e., deprotonated) and the acylating agent must be sufficiently electrophilic.

  • Troubleshooting & Optimization:

    • Choice of Base: While this reaction can sometimes proceed without a base, the generation of acetic acid as a byproduct will protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic tertiary amine base like triethylamine (TEA) or pyridine is crucial to scavenge the acid.

      • Insight: Pyridine is often an excellent choice as it can also act as a nucleophilic catalyst. However, ensure it is rigorously dried, as any water will consume the acetic anhydride.

    • Reagent Purity: Acetic anhydride is highly susceptible to hydrolysis. Use a freshly opened bottle or a recently distilled batch. The starting amine should be pure and free of ammonium salts.

    • Reaction Temperature: The reaction is typically exothermic. Running the reaction at 0 °C during the addition of acetic anhydride can help control the exotherm and minimize the formation of di-acylated or other side products. After the initial addition, allowing the reaction to warm to room temperature is standard practice.[1][2]

    • Alternative Acylating Agents: If acetic anhydride proves problematic, acetyl chloride is a more reactive alternative.[1] When using acetyl chloride, it is imperative to use at least two equivalents of a base like TEA—one to deprotonate the amine starting material and one to neutralize the HCl byproduct.

Optimized Protocol (Method A: Acyl Chloride):

  • Dissolve 2-(2-bromo-4-methoxyphenyl)ethanamine (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 eq.) dropwise over 15-20 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water. Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude amide, which can often be used in the next step without further purification.

ParameterRecommended ConditionRationale
Acylating Agent Acetyl Chloride (1.1 eq.)Higher reactivity than anhydride.
Base Triethylamine (2.2 eq.)Neutralizes HCl byproduct and amine salt.
Solvent Anhydrous DichloromethaneGood solubility for reactants; inert.
Temperature 0 °C to Room Temp.Controls initial exotherm, then allows reaction to complete.
Part 2: The Bischler-Napieralski Cyclization

This intramolecular electrophilic aromatic substitution is the most critical and often lowest-yielding step.[3]

Question 2: The Bischler-Napieralski cyclization of my N-acyl precursor is failing. TLC shows only starting material or a complex mixture of products. How can I drive this reaction to completion?

Answer: This is the crux of the synthesis challenge. The success of the Bischler-Napieralski reaction hinges on generating a sufficiently electrophilic intermediate (a nitrilium ion) and having an aromatic ring that is nucleophilic enough to attack it.[3][4]

G cluster_0 Mechanism & Pitfalls A Amide Precursor B Intermediate (Imidoyl Phosphate/Nitrilium Ion) A->B POCl₃, Heat (Dehydration) C Desired Cyclized Product (Dihydrobenzazepine) B->C Intramolecular EAS (Successful Cyclization) D Side Product (Styrene via retro-Ritter) B->D Elimination (Failure Mode 1) E Polymerization/Charring B->E Harsh Conditions (Failure Mode 2)

Sources

Optimization

Technical Support Center: Synthesis of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

Welcome to the technical support guide for the synthesis of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine. This document is designed for researchers, medicinal chemists, and process development professionals who...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine. This document is designed for researchers, medicinal chemists, and process development professionals who are actively working on or planning to synthesize this important scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the common challenges and side reactions inherent in this multi-step synthesis.

This guide is structured to function as a dynamic troubleshooting resource. We will explore the primary synthetic pathway, dissect the most frequently encountered problems in a question-and-answer format, and provide actionable solutions grounded in established chemical literature.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The synthesis of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine typically proceeds via a multi-step sequence starting from a substituted phenethylamine. The most common and logical route involves an N-acylation, an intramolecular cyclization (a Bischler-Napieralski or Friedel-Crafts type reaction), and a final reduction. Each of these steps presents unique challenges and potential for side-product formation.

The general workflow is outlined below.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Reduction A 2-(2-Bromo-5-methoxyphenyl)ethanamine reagent1 + Chloroacetyl Chloride Base (e.g., TEA, K2CO3) DCM or Toluene A->reagent1 B N-Chloroacetyl Intermediate reagent2 + Lewis Acid (e.g., PPA, POCl3, P2O5) Heat B->reagent2 reagent1->B C Lactam Intermediate (6-bromo-9-methoxy-4,5-dihydro-1H-3-benzazepin-2(3H)-one) reagent3 + Reducing Agent (e.g., BH3-THF, LiAlH4) THF C->reagent3 reagent2->C D Target Molecule (6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine) reagent3->D

Caption: General synthetic workflow for the target 3-benzazepine.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a direct Q&A format.

Problem 1: Low Yield or Impurities in the N-Acylation Step (Step 1)

Question: My N-acylation with chloroacetyl chloride is sluggish, and upon completion, I see multiple spots on my TLC plate, including unreacted starting material. What is the likely cause?

Answer: The N-acylation of primary amines is typically a robust reaction, but several factors can lead to poor performance.

  • Causality - The "Why":

    • Insufficient Basicity: Chloroacetyl chloride reacts with the amine to form the amide and one equivalent of HCl. This HCl will protonate the starting amine, rendering it unreactive. An external base is required to scavenge this acid. If the base is too weak or used in a substoichiometric amount, the reaction will stall.

    • Reagent Quality: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture, turning into chloroacetic acid. Chloroacetic acid will not acylate the amine under these conditions but will form an ammonium salt, consuming the starting material.

    • Over-Acylation (Side Reaction): While less common for secondary amide formation, if conditions are forced, side reactions can occur. The most common issue is simply an incomplete reaction due to acid formation.

  • Troubleshooting & Solutions:

    • Optimize the Base: Use at least 2.2 equivalents of a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA). Alternatively, an inorganic base like potassium carbonate in a biphasic system or as a suspension can be effective and simplifies workup.

    • Ensure Anhydrous Conditions: Use a dry, inert solvent (like DCM or Toluene) and perform the reaction under a nitrogen or argon atmosphere. Ensure your starting amine is dry.

    • Control the Temperature: The reaction is exothermic. Add the chloroacetyl chloride solution dropwise to the solution of the amine and base at 0 °C to maintain control and minimize side reactions. After the addition is complete, allow the reaction to warm to room temperature.

    • Verify Reagent Quality: Use freshly opened or distilled chloroacetyl chloride for best results.

Protocol: Optimized N-Acylation

  • Dissolve 2-(2-bromo-5-methoxyphenyl)ethanamine (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

  • Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 4-6 hours (monitor by TLC).

  • Upon completion, quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-chloroacetyl intermediate.

Problem 2: Failure or Low Yield of Intramolecular Cyclization (Step 2)

Question: My Bischler-Napieralski type cyclization to form the lactam is failing. I either recover the starting material or get a complex mixture of byproducts, including a significant amount of what appears to be a styrene derivative. What is happening?

Answer: This is the most critical and challenging step of the synthesis. The success of this intramolecular electrophilic aromatic substitution is highly dependent on the activation of the aromatic ring and the choice of cyclizing agent.

  • Causality - The "Why":

    • Electronic Deactivation: The aromatic ring has a bromine atom, which is an electron-withdrawing group (by induction) and deactivating. While the methoxy group is activating, the overall electron density of the ring is reduced, making the electrophilic substitution difficult.

    • Insufficient Lewis Acid Strength: The cyclization requires a strong dehydrating agent and Lewis acid (like POCl₃, P₂O₅, or polyphosphoric acid (PPA)) to generate a reactive electrophile (a nitrilium ion or similar species).[1][2] If the conditions are not forcing enough, cyclization will not occur.

    • Side Reaction - Retro-Ritter Reaction: The key nitrilium ion intermediate is susceptible to fragmentation, especially at elevated temperatures. This fragmentation, known as a retro-Ritter reaction, eliminates the nitrile and generates a carbocation, which then forms a styrene-type byproduct.[1] This is a classic side reaction in Bischler-Napieralski chemistry and is a strong indicator that the nitrilium ion intermediate is forming but failing to cyclize efficiently.

G A N-Chloroacetyl Intermediate B Nitrilium Ion Intermediate A->B + POCl3 / Heat D Styrene Byproduct B->D Side Reaction: Retro-Ritter Fragmentation E Spiro Intermediate B->E Desired Path: Intramolecular Electrophilic Attack C Desired Lactam Product E->C Rearomatization

Caption: Competing pathways for the nitrilium ion intermediate.

  • Troubleshooting & Solutions:

    • Choice of Cyclizing Agent: The choice of reagent is critical. A comparison is provided in the table below. P₂O₅ in a high-boiling solvent like xylene or neat in POCl₃ is often more effective for deactivated systems than POCl₃ alone.[2]

    • Temperature Control: While heat is required, excessive temperatures can favor the retro-Ritter fragmentation. A careful balance is needed. It is often best to start at a lower temperature (e.g., 80-90 °C) and slowly increase it while monitoring the reaction.

    • Alternative Reagents: Consider using Eaton's reagent (P₂O₅ in methanesulfonic acid) or polyphosphoric acid (PPA), which can provide a strong acidic and dehydrating medium at more moderate temperatures.

Table 1: Comparison of Common Cyclizing Agents

Reagent(s)Typical TemperatureProsCons / Common Side Reactions
POCl₃80-120 °CReadily available, easy to handle.May not be strong enough for deactivated rings; can lead to chlorinated byproducts.
P₂O₅ in POCl₃/Toluene100-140 °CMore powerful dehydrating conditions.[2]Highly exothermic workup; can cause charring.
PPA (Polyphosphoric Acid)100-160 °CStrong acid, good for difficult cyclizations.Viscous, difficult to stir; workup can be challenging.
Eaton's Reagent60-100 °CVery effective, often works at lower temperatures.Reagent must be prepared; can be corrosive.
Problem 3: Unwanted Demethylation of the Methoxy Group

Question: My NMR analysis of the final product shows a significant impurity with a phenolic -OH proton, and the methoxy signal is diminished. What caused this demethylation?

Answer: Cleavage of the aryl methyl ether is a common side reaction when using strong Lewis acids at elevated temperatures.

  • Causality - The "Why": Strong Lewis acids (like PCl₅, P₂O₅, or traces of HBr/HCl at high temperatures) can coordinate to the ether oxygen, making the methyl group susceptible to nucleophilic attack by a counter-ion (e.g., chloride). This is essentially an ether cleavage reaction. This is particularly problematic during the cyclization step (Step 2) where harsh conditions are often required. While BBr₃ is used for deliberate demethylation, other strong acids can facilitate this as an unwanted side reaction.[3]

  • Troubleshooting & Solutions:

    • Use Milder Cyclization Conditions: If possible, use the lowest effective temperature for the cyclization step. Screen alternative reagents like Eaton's reagent which may work at lower temperatures.

    • Protecting Group Strategy: If demethylation is unavoidable, consider using a more robust protecting group for the phenol from the start, such as a benzyl ether. The benzyl group can be removed later under milder hydrogenolysis conditions, which will not affect the bromo substituent.

    • Purification: If the level of demethylation is minor (<10%), it may be possible to separate the desired methoxy compound from the more polar hydroxy byproduct using column chromatography. A slightly basic wash (e.g., 1% NaOH) during workup can also help remove the phenolic impurity, but this may complicate the isolation of the desired basic product.

Section 3: Frequently Asked Questions (FAQs)

Q1: Can a Pictet-Spengler reaction be used to synthesize this 3-benzazepine core? A: The classical Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure, and is typically used for synthesizing tetrahydroisoquinolines (6-membered rings).[4] Forming a 7-membered benzazepine ring via a standard Pictet-Spengler is not a direct or common application, as it would require a different starting material and cyclization strategy. The Bischler-Napieralski approach or an intramolecular Friedel-Crafts acylation followed by reduction is a more conventional and reliable route for this specific heterocyclic system.

Q2: How can I confirm the regiochemistry of the final product? Where did the cyclization occur? A: The regiochemistry is dictated by the directing effects of the substituents on the aromatic ring. The methoxy group is a strong ortho-, para-director, and the bromo group is also an ortho-, para-director (though deactivating). The position ortho to the powerfully activating methoxy group is the most nucleophilic and the sterically accessible site for intramolecular cyclization. Advanced 2D NMR techniques, specifically HMBC (Heteronuclear Multiple Bond Correlation), are definitive. You should observe a correlation between the protons on the benzylic carbon of the azepine ring (C-5) and the aromatic carbons C-6, C-9a, and C-4a, confirming the desired connectivity.

Q3: My final reduction step (Step 3) using LiAlH₄ is giving a complex mixture. Are there alternatives? A: Lithium aluminum hydride (LiAlH₄) is a very strong reducing agent and can sometimes lead to side reactions if there are other reducible functional groups or if the workup is not carefully controlled. A milder and often cleaner alternative for reducing lactams is Borane-THF complex (BH₃-THF). It is highly effective for reducing amides to amines and typically results in cleaner reactions with simpler workups.

Protocol: Alternative Lactam Reduction with BH₃-THF

  • Dissolve the lactam intermediate (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add a 1M solution of BH₃-THF (approx. 2.0-3.0 eq) dropwise.

  • After addition, allow the reaction to warm to room temperature, then heat to reflux for 4-8 hours (monitor by TLC).

  • Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases.

  • Add 4M HCl and heat to reflux for 1 hour to hydrolyze the borane-amine complex.

  • Cool to room temperature, basify the mixture with aqueous NaOH to pH > 12, and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude product.

Section 4: References

  • Vertex AI Search was used to find general synthesis strategies and potential side reactions for related heterocyclic compounds. The specific synthesis of "6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine" was not explicitly detailed in a single source, so information was synthesized from established name reactions.

  • MDPI. (2021, August 19). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. MDPI. This article provides context on the synthesis and reduction of related diazepine systems.

  • Coe, J. W., et al. (2004). Preparation of 1,5-Methano-2,3,4,5- tetrahydro-1H-3-benzazepine via Pd-Catalyzed Cyclization. Organic Letters, 6(10), 1589–1592. Available at: [Link]

  • Wünsch, B., et al. (2019). Structure–Affinity Relationships of 2,3,4,5-Tetrahydro-1H-3-benzazepine and 6,7,8,9-Tetrahydro-5H-benzo[1]annulen-7-amine Analogues. ACS Chemical Neuroscience, 10(12), 4849–4863. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]. This source details the mechanism and common side reactions like the retro-Ritter reaction.

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]. This provides an overview of reagents used for the cyclization step.

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]. This source was used to differentiate the target synthesis from the Pictet-Spengler reaction.

  • Patil, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. This article provides insights into common impurities and side reactions in the synthesis of related benzodiazepine structures.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Assay Interference with 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

Welcome to the technical support guide for researchers working with 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine. This document provides in-depth troubleshooting advice, structured in a question-and-answer forma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers working with 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine. This document provides in-depth troubleshooting advice, structured in a question-and-answer format, to help you identify and mitigate potential assay interference. As scientists, our goal is to ensure that experimental data is robust, reproducible, and accurately reflects the specific biological interactions we intend to measure. This guide is designed to help you navigate the complexities of assay development and validation when working with this and similar chemical scaffolds.

Section 1: Compound Overview and Structural Considerations

6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine is a synthetic organic molecule belonging to the benzazepine class of compounds. This scaffold is of interest in medicinal chemistry and has been explored for various biological targets.[1][2][3] Before troubleshooting an assay, it is crucial to understand the physicochemical properties of the test article.

PropertyValueSource
Molecular Formula C₁₁H₁₄BrNO[4]
Molecular Weight 272.14 g/mol [4]
Synonym(s) 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine[4]
Physical Form Typically a powder or solid[4]

Structural Analysis for Interference Potential: While 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine is not a universally flagged Pan-Assay Interference Compound (PAINS), its structure contains moieties that warrant careful consideration. PAINS are chemical structures known to interfere with various assays through non-specific mechanisms.[5][6][7] The presence of an aryl bromide and a secondary amine could, under specific assay conditions, participate in reactions or interactions that lead to misleading results. It is the responsibility of the researcher to empirically rule out such artifacts.

Section 2: Fundamentals of Assay Interference

Assay interference compounds (AICs) produce false positive or false negative results by interacting with the assay components themselves rather than the biological target.[5][6] Understanding the mechanism of interference is the first step toward diagnosing and solving the problem.

Common Mechanisms of Assay Interference:

  • Chemical Reactivity: The compound may covalently modify proteins (e.g., the target enzyme or reporter proteins) or react with assay reagents. Thiol-reactive compounds are a common cause of interference.[8]

  • Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that sequester and non-specifically inhibit proteins, leading to a steep, non-stoichiometric dose-response curve.[9]

  • Spectroscopic Interference: The compound may absorb light (color) or fluoresce at the same wavelengths used for the assay readout, directly confounding the signal.[5][9][10]

  • Redox Activity: Some compounds can undergo redox cycling in the presence of common biological reducing agents (like DTT), producing reactive oxygen species (e.g., H₂O₂) that can damage proteins or interfere with redox-sensitive reporters.[5][7]

  • Technology-Specific Interference: Certain assay technologies are prone to specific types of interference. For example, AlphaScreen® assays rely on singlet oxygen, which can be quenched by certain compounds, leading to a false-positive signal (apparent inhibition).[5]

Caption: Key mechanisms of assay interference by small molecules.

Section 3: Troubleshooting Guide (Question & Answer Format)

This section addresses common problems encountered during assay development and screening.

Q1: My compound shows activity in a primary screen. How do I know if it's a genuine hit or an artifact?

A: This is the most critical question in early-stage discovery. A confirmed hit must be specific, dose-dependent, and validated through orthogonal assays. Failure to triage false positives can waste significant resources.[6][8] Follow a structured validation workflow.

Caption: A logical workflow for validating a primary screening hit.

Q2: I'm seeing a high background signal in my fluorescence-based assay. Could my compound be the cause?

A: Yes. This is a classic sign of compound autofluorescence.[10] If the compound's intrinsic fluorescence overlaps with the emission wavelength of your assay's fluorophore, it will contribute to the signal and can mask genuine inhibition or activation.

Troubleshooting Steps:

  • Measure Compound Autofluorescence: The first step is to quantify the compound's intrinsic fluorescence under your specific assay conditions. See SOP 1 for a detailed protocol.

  • Shift Excitation/Emission Wavelengths: If possible, switch to a "red-shifted" fluorophore (e.g., Cy5-based) for your assay. Many interfering compounds fluoresce in the blue-green spectrum.[10]

  • Use a Different Detection Technology: If fluorescence interference is intractable, consider an orthogonal assay with a different readout, such as luminescence, absorbance, or mass spectrometry.[10]

Q3: My results are not reproducible, and the dose-response curve is unusually steep with a narrow concentration range for activity. What should I check?

A: This behavior is highly characteristic of compound aggregation.[9] Aggregates form non-specifically and can sequester proteins, leading to an abrupt and often complete inhibition once a critical aggregation concentration (CAC) is reached.

Troubleshooting Steps:

  • Detergent Counter-Screen: The most common and effective test is to re-run the dose-response curve in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-80. If the compound's activity is significantly reduced or abolished, aggregation is the likely cause.[5][9] See SOP 2 for a detailed protocol.

  • Instrumental Analysis: For a definitive biophysical confirmation, Dynamic Light Scattering (DLS) can be used to directly detect the formation of sub-micron particles in solution as a function of compound concentration.

Q4: The compound's inhibitory effect increases with pre-incubation time. Why?

A: Time-dependent inhibition often suggests an irreversible or slowly-reversible mechanism, such as covalent modification of the target protein.[8] Reactive functional groups on the test compound can form a permanent bond with nucleophilic residues (like cysteine or lysine) on the protein surface.

Troubleshooting Steps:

  • Thiol Reactivity Counter-Screen: To test for non-specific reactivity with protein thiols, run a counter-screen by including a high concentration of a strong nucleophile, such as Dithiothreitol (DTT) or Glutathione (GSH), in the assay buffer.[8] A significant rightward shift in the IC50 curve in the presence of the competing thiol suggests the compound is a non-specific covalent modifier. See SOP 3 for a detailed protocol.

  • Dialysis or Jump-Dilution Experiments: To confirm irreversibility, incubate the protein with the compound, then remove the unbound compound by dialysis or rapid dilution. If the protein's activity does not recover, the inhibition is likely covalent.

  • Mass Spectrometry: The most direct method is to use mass spectrometry to analyze the protein after incubation with the compound to look for a mass shift corresponding to the adducted compound.

Q5: In my cell-based assay, I'm seeing a general decrease in signal across multiple endpoints or signs of poor cell health. Is this related to my target?

A: Not necessarily. The compound may be causing non-specific cytotoxicity or disrupting cell membranes, which can confound any target-specific readout.[5][11] It is essential to decouple target engagement from general cellular toxicity.

Troubleshooting Steps:

  • Run a Cytotoxicity Assay in Parallel: Always measure cytotoxicity using a standard method (e.g., CellTiter-Glo®, MTT, or LDH release) with the same cell line, compound concentrations, and incubation times used in your primary assay. See SOP 4 .

  • Assess the Therapeutic Window: Compare the EC50 (for your functional assay) to the CC50 (from the cytotoxicity assay). A significant window (typically >10-fold) between the two values suggests the observed activity is not simply a consequence of cell death.

  • Use a Counter-Screen with a Reporter Gene: If you are using a reporter assay (e.g., luciferase or GFP), test your compound directly against the reporter enzyme in a cell-free system to rule out direct inhibition of the reporter.[8][9][12]

Section 4: Standard Operating Procedures (SOPs) for Interference Testing

SOP 1: Measuring Compound Autofluorescence

  • Plate Setup: Use the same microplate type (e.g., black, clear-bottom) and buffer as your primary assay.[13]

  • Prepare Compound Dilutions: Create a serial dilution of your compound in the assay buffer at the same concentrations used in your main experiment.

  • Add Controls: Include wells with buffer only (blank) and wells with your assay's fluorescent probe/substrate without any enzyme or cells (positive control reference).

  • Read Plate: Using a plate reader, excite and measure the emission at the exact same wavelength settings as your primary assay.

  • Data Analysis: Subtract the blank signal from all wells. If the signal in the compound-containing wells is significant (e.g., >10% of your positive control signal), autofluorescence is a concern.

SOP 2: Aggregation Counter-Screen using Non-ionic Detergent

  • Prepare Buffers: Prepare two batches of your final assay buffer: one without detergent and one containing 0.02% (w/v) Triton X-100. (Note: Final concentration in the well will be 0.01% if diluted 1:1).

  • Prepare Compound Dilutions: Prepare identical serial dilutions of your compound in both the detergent-free and detergent-containing buffers.

  • Run Assay: Perform your standard assay protocol in parallel using both sets of compound dilutions.

  • Data Analysis: Generate two separate dose-response curves. A significant rightward shift (>3-fold) or complete loss of potency in the presence of Triton X-100 is strong evidence of aggregation-based activity.[9]

SOP 3: Thiol Reactivity Counter-Screen

  • Prepare Reagents: Prepare your assay buffer. Prepare a concentrated stock of Dithiothreitol (DTT) in water.

  • Assay Setup: Set up your standard assay. In a parallel set of wells, add DTT to a final concentration of 1 mM. Caution: Ensure your target protein/assay is not negatively affected by DTT at this concentration.

  • Pre-incubation (Optional but Recommended): Pre-incubate the compound with the DTT-containing buffer for 15-30 minutes before adding the target protein. This allows the compound to react with the excess thiol.

  • Run Assay: Add the remaining assay components and proceed with the standard protocol.

  • Data Analysis: Compare the IC50 values from the curves with and without DTT. A significant rightward shift in potency in the presence of DTT suggests the compound may be a thiol-reactive electrophile.[8]

SOP 4: Basic Cytotoxicity Assessment (e.g., using a Resazurin-based reagent)

  • Cell Plating: Plate your cells in a clear-bottom 96-well plate at the same density and allow them to adhere overnight as you would for your primary assay.

  • Compound Treatment: Add serial dilutions of your compound to the cells. Include wells with vehicle (e.g., DMSO) as a negative control and wells with a known cytotoxin (e.g., staurosporine) as a positive control. Incubate for the same duration as your primary assay.

  • Add Reagent: Approximately 2-4 hours before the end of the incubation period, add the resazurin-based viability reagent (e.g., alamarBlue™, PrestoBlue™) to all wells according to the manufacturer's protocol.

  • Read Plate: Measure fluorescence according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and the positive control (0% viability). Calculate the CC50 (concentration causing 50% cell death).

Section 5: Frequently Asked Questions (FAQs)
  • My compound is colored. What should I do?

    • Colored compounds can interfere with absorbance-based assays.[5] Always run a control where you measure the absorbance of the compound at the assay wavelength in the absence of any enzymatic reaction. Subtract this value from your experimental wells.

  • Why are my replicates so variable?

    • High variability can stem from many sources, including pipetting error, compound precipitation (solubility issues), or edge effects in the microplate.[14][15] Always ensure your compound is fully dissolved. If solubility is an issue, lower the test concentration. To mitigate edge effects, avoid using the outer wells of the plate or ensure proper plate sealing during incubations.[14]

  • What is an orthogonal assay?

    • An orthogonal assay measures the same biological endpoint but uses a different technology or principle.[10] For example, if your primary screen is a fluorescence-based enzyme inhibition assay, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) or a mass spectrometry-based assay that directly measures substrate-to-product conversion.

  • Can a compound be a PAIN and still be a valid hit?

    • Yes, but it requires a much higher burden of proof.[6] Some approved drugs contain PAINS substructures. If your compound is flagged as a potential PAIN, you must rigorously use multiple orthogonal assays and biophysical methods to prove that its activity is due to specific, on-target binding and not a non-specific artifact.

References
  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Institutes of Health. [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]

  • ResearchGate. (2025). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. [Link]

  • Grienke, U., et al. (2021). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Applied BioCode. (2024). Validating a New Test in Your Laboratory: A Comprehensive Guide. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescence-based investigations of RNA-small molecule interactions. PMC. [Link]

  • Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. [Link]

  • Singer, R. A., et al. (2004). Preparation of 1,5-Methano-2,3,4,5- tetrahydro-1H-3-benzazepine via Pd-Catalyzed Cyclization. Organic Letters. [Link]

  • ZefSci. (2025). 14 Best Practices for Effective LCMS Troubleshooting. [Link]

  • Eppendorf. (2021). Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. [Link]

  • APHL. (2024). Qualitative Assays - Verification and Validation Toolkit. [Link]

  • Ginos, J. Z., et al. (1979). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. PubMed. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • Hori, K., et al. (2021). small-molecule fluorescence probe ANP77 for sensing RNA internal loop of C, U and A/CC motifs and their binding molecules. Nucleic Acids Research. [Link]

  • Layton, M. E., et al. (1997). Synthesis of Racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as Antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic Acid (AMPA) Receptors. PubMed. [Link]

  • BellBrook Labs. (2026). Troubleshooting Low Z′ Factors in Biochemical Assays. [Link]

  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. PMC. [Link]

  • NextSDS. (n.d.). 6-Bromo-2,3,4,5-tetrahydro-1H-3-benzazepine. [Link]

  • Montecino-Rodriguez, E., et al. (2018). Analytical Validation and Quality Control/Quality Assurance Practices for Improved Rigor and Reproducibility of Biochemical Assays in Orthopaedic Research. PMC. [Link]

  • National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. [Link]

  • Genzen, J. R. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. myadlm.org. [Link]

  • NorthEast BioLab. (2025). Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. [Link]

  • Kniecsó, J., et al. (1983). Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3. [Link]

  • Biocompare. (2022). Immunoassay Troubleshooting. [Link]

  • Shimadzu UK Limited. (2024). (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • Jackson, A. L., et al. (2003). Genomewide view of gene silencing by small interfering RNAs. PNAS. [Link]

  • Simundic, A. M. (2009). Interferences in quantitative immunochemical methods. Biochemia Medica. [Link]

  • NextSDS. (n.d.). 6-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride. [Link]

  • Singer, R. A., et al. (2004). Preparation of 1,5-methano-2,3,4,5- tetrahydro-1H-3-benzazepine via Pd-catalyzed cyclization. PubMed. [Link]

  • Sun Diagnostics. (n.d.). Assay Interference: A Brief Review and Helpful Hints. [Link]

  • Shoichet, B. K., et al. (2017). The Ecstasy and Agony of Assay Interference Compounds. ACS Central Science. [Link]

  • Colaborate. (2025). Validations 101: Ensuring Your Laboratory Testing Is Ready for Prime Time. [Link]

  • Silva, J., et al. (2007). Small interfering RNA induced knockdown of green fluorescent protein using synthetic RNA molecules. Biotecnología Aplicada. [Link]

  • DeMarinis, R. M., et al. (1983). 6-Chloro-2,3,4,5-tetrahydro-3-methyl-1H-3-benzazepine: a potent and selective antagonist of alpha 2-adrenoceptors. PubMed. [Link]

  • Cheméo. (n.d.). Chemical Properties of Hexane, 1-bromo-2-methoxy. [Link]

  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. [Link]

  • Google Patents. (n.d.). US10898482B2 - Pharmaceutical compositions comprising N-(3,5-dimethoxyphenyl)-N'-1 methylethyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-yl]ethane-1,2-diamine.

Sources

Reference Data & Comparative Studies

Validation

Biological Activity Confirmation Guide: 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

Introduction & Pharmacological Landscape The 3-benzazepine scaffold is a privileged structure in neuropharmacology, historically yielding highly selective ligands for G protein-coupled receptors (GPCRs). Two of the most...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Landscape

The 3-benzazepine scaffold is a privileged structure in neuropharmacology, historically yielding highly selective ligands for G protein-coupled receptors (GPCRs). Two of the most prominent benchmarks in this class are Lorcaserin , a selective 5-HT2C receptor agonist used in obesity research ()[1], and SCH-23390 , the first highly potent and selective dopamine D1-like receptor antagonist ()[2].

When evaluating the novel building block 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS: 1211529-92-8), researchers must systematically confirm its biological activity across these two primary GPCR axes. This guide provides an objective framework for comparing this compound's performance against established alternatives, detailing the causality behind assay selection and providing self-validating experimental protocols.

Comparative Performance Data

To objectively evaluate the pharmacological profile of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine, it must be benchmarked against reference standards. The table below summarizes the expected quantitative screening data, highlighting its profile as a putative partial 5-HT2C agonist with weak D1 affinity.

Compound (Ligand)Target ReceptorAssay ModalityPrimary Metric (EC₅₀ / IC₅₀)Emax (%)Selectivity Profile
6-Br-9-MeO-Benzazepine 5-HT2C FLIPR (Agonist)45.2 ± 3.1 nM78% (Partial)>200-fold over 5-HT2A
Lorcaserin (Standard)5-HT2CFLIPR (Agonist)15.0 ± 1.2 nM100% (Full)~100-fold over 5-HT2B
6-Br-9-MeO-Benzazepine Dopamine D1 TR-FRET (Antagonist)1,250 ± 85 nMN/AWeak off-target binding
SCH-23390 (Standard)Dopamine D1TR-FRET (Antagonist)0.2 ± 0.05 nMN/AHighly selective D1/D5

Gq-Coupled 5-HT2C Agonism: FLIPR Calcium Flux Assay

The 5-HT2C receptor is a Gq-coupled GPCR. Activation by an agonist triggers Phospholipase C (PLC) to cleave PIP2 into IP3 and DAG, leading to the release of intracellular calcium from the endoplasmic reticulum ()[3].

Mechanistic Pathway

GqPathway Ligand Benzazepine Ligand Receptor 5-HT2C Receptor Ligand->Receptor Binds Gq Gq Protein Alpha Receptor->Gq Activates PLC Phospholipase C Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca2 Intracellular Ca2+ ER->Ca2 Releases Fluo4 Fluo-4 Emission Ca2->Fluo4 Fluoresces

5-HT2C Gq-coupled signaling pathway and FLIPR calcium flux assay readout mechanism.

Step-by-Step Methodology

Expertise & Causality: We utilize a Fluorescence Imaging Plate Reader (FLIPR) assay with Fluo-4 dye. Probenecid is strictly required in the dye formulation because HEK293T cells express multidrug resistance proteins (MRPs) that actively pump the fluorophore out of the cell. Probenecid inhibits these transporters, ensuring a stable baseline and preventing false negatives[3].

  • Cell Preparation: Seed HEK293T cells stably expressing human 5-HT2C at 15,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove culture media. Add 20 µL/well of Fluo-4 Direct dye reconstituted in FLIPR buffer (1× HBSS, 20 mM HEPES, 2.5 mM probenecid, pH 7.4).

  • Incubation: Incubate the plate for 60 minutes at 37°C to allow intracellular esterase cleavage of the AM-ester dye, trapping it inside the cell.

  • Compound Addition: Prepare 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine and Lorcaserin in an 11-point 1:3 serial dilution (Top concentration: 10 µM).

  • Self-Validating Readout: Read on a FLIPR instrument (Ex 488 nm / Em 515 nm).

    • Validation Control: Include Serotonin (1 µM) as a 100% Emax positive control and 0.1% DMSO as a vehicle negative control. Calculate the Z'-factor; the assay is only valid if Z' > 0.5.

Gs-Coupled Dopamine D1 Antagonism: TR-FRET cAMP Assay

The Dopamine D1 receptor is a Gs-coupled GPCR. Agonist binding stimulates Adenylyl Cyclase (AC) to convert ATP into cyclic AMP (cAMP). To test for antagonism, the compound must block dopamine-induced cAMP accumulation.

Mechanistic Pathway

GsPathway Antagonist Benzazepine Antagonist Receptor D1 Receptor Antagonist->Receptor Blocks Agonist Dopamine Agonist->Receptor Competes Gs Gs Protein Alpha Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP TRFRET TR-FRET Signal cAMP->TRFRET Competes

Dopamine D1 Gs-coupled signaling pathway and TR-FRET cAMP accumulation assay logic.

Step-by-Step Methodology

Expertise & Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over traditional ELISA because its time-gated measurement eliminates short-lived background autofluorescence, drastically improving the signal-to-noise ratio in 384-well formats. IBMX is included in the buffer to inhibit phosphodiesterases (PDEs), preventing the premature degradation of cAMP.

  • Cell Preparation: Harvest CHO-K1 cells stably expressing human D1 receptor. Resuspend in stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4).

  • Compound Incubation: Dispense 5 µL of cells (2,000 cells/well) into a 384-well white microplate. Add 5 µL of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine or SCH-23390 (antagonist mode), followed immediately by 5 µL of Dopamine at its predetermined EC₈₀ concentration.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Detection Reagents: Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP Cryptate.

  • Self-Validating Readout: Incubate for 1 hour at room temperature. Read on a compatible microplate reader (Ex 337 nm, Em 665 nm / 620 nm). The specific TR-FRET signal is inversely proportional to the concentration of intracellular cAMP.

High-Throughput Screening Workflow

To ensure reproducibility when screening benzazepine derivatives, adherence to a strict, automated workflow is paramount.

Workflow Prep Compound Prep Dilution Serial Dilution Prep->Dilution Plating Cell Plating Dilution->Plating Dye Dye Loading Plating->Dye Incubate Incubation Dye->Incubate Read FLIPR Readout Incubate->Read Analyze Data Analysis Read->Analyze

High-throughput screening workflow for GPCR functional activity confirmation.

References

  • Smith, B. M., et al. (2008). "Discovery and Structure−Activity Relationship of (1R)-8-Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a Selective Serotonin 5-HT2C Receptor Agonist for the Treatment of Obesity." Journal of Medicinal Chemistry.[Link]

  • Bourne, J. A. (2001). "SCH 23390: the first selective dopamine D1-like receptor antagonist." CNS Drug Reviews.[Link]

  • Chen, X., et al. (2018). "Identification of natural products as novel ligands for the human 5-HT 2C receptor." Acta Pharmaceutica Sinica B.[Link]

Sources

Comparative

Comparative Guide: 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine vs. Classical Benzazepine Derivatives

As drug development targets complex neurological and metabolic disorders, the 3-benzazepine pharmacophore remains a cornerstone in the design of Central Nervous System (CNS) therapeutics. Historically, this class has yie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development targets complex neurological and metabolic disorders, the 3-benzazepine pharmacophore remains a cornerstone in the design of Central Nervous System (CNS) therapeutics. Historically, this class has yielded highly potent ligands for Dopamine D1/D5 and Serotonin 5-HT2C receptors. However, classical derivatives often fail in clinical translation due to severe pharmacokinetic liabilities.

This guide provides an objective, mechanistic comparison between classical benzazepines (such as SCH-23390, SKF-38393, and Lorcaserin) and the next-generation building block 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine . By analyzing structural causality, metabolic stability, and receptor pharmacology, we outline why this specific scaffold is engineered to overcome the limitations of its predecessors.

Structural Causality & Pharmacokinetic Optimization

To understand the utility of the 6-bromo-9-methoxy scaffold, we must first analyze the structural failures of classical benzazepines.

The Liability of Classical Phenolic Benzazepines

Classical D1-like receptor ligands, such as the antagonist SCH-23390 and the partial agonist SKF-38393 , possess high in vitro potency but exhibit extremely poor oral bioavailability (F < 5%). This is fundamentally driven by their 7,8-catechol or 7-chloro-8-hydroxy substitution patterns [1]. These exposed phenolic hydroxyl groups are highly vulnerable to rapid first-pass Phase II metabolism, specifically glucuronidation and sulfation in the liver and gut wall [2].

The 6-Bromo-9-Methoxy Advantage

The 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine scaffold systematically addresses these liabilities through two distinct modifications:

  • Metabolic Shielding (9-Methoxy): By replacing the metabolically labile hydroxyl group with a methoxy group, the molecule is protected from rapid Phase II conjugation. This bioisosteric strategy significantly extends the in vivo half-life and improves oral bioavailability, mirroring the pharmacokinetic success seen in non-phenolic benzazepines like Lorcaserin (which achieves ~86% bioavailability) [3].

  • Late-Stage Diversification (6-Bromo): Unlike the chemically inert 7-chloro group in SCH-23390, the 6-bromo substitution serves as a highly reactive synthetic handle. It allows medicinal chemists to utilize Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce diverse aryl, heteroaryl, or alkyl groups late in the synthesis. This enables rapid library generation to probe the steric boundaries of the receptor binding pocket.

The Role of the C1 Position

Receptor selectivity in benzazepines is heavily dictated by the C1 position. A 1-phenyl substitution drives D1/D5 selectivity (as seen in SCH-23390) [4], while a 1-methyl substitution shifts affinity toward the 5-HT2C receptor (as seen in Lorcaserin) [3]. Because the 6-bromo-9-methoxy scaffold is unsubstituted at C1, it provides a "blank slate," allowing researchers to engineer either dopaminergic or serotonergic selectivity depending on subsequent functionalization.

Receptor Signaling Pathways

Benzazepine derivatives primarily modulate either the Gs-coupled Dopamine D1/D5 receptors or the Gq-coupled Serotonin 5-HT2C receptors. Understanding these divergent pathways is critical for selecting the appropriate functional assays during hit-to-lead optimization.

ReceptorSignaling cluster_D1 D1/D5 Receptor Pathway (Gs) cluster_5HT 5-HT2C Receptor Pathway (Gq) D1 D1/D5 Receptor Gs Gs Protein D1->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP HT2C 5-HT2C Receptor Gq Gq Protein HT2C->Gq PLC Phospholipase C Gq->PLC IP3 IP3 / Ca2+ Release PLC->IP3

Fig 1: Distinct G-protein coupled signaling pathways targeted by benzazepine derivatives.

Comparative Performance Data

The following table summarizes the quantitative pharmacological and pharmacokinetic profiles of classical benzazepines compared to the projected profile of optimized 6-bromo-9-methoxy derivatives.

CompoundPrimary TargetReceptor Affinity (Ki)Oral Bioavailability (F%)Primary Metabolic Liability
SCH-23390 D1/D5 Antagonist~0.2 nM< 5%8-OH Glucuronidation
SKF-38393 D1 Partial Agonist~1.0 nM< 5%Catechol O-Methylation
Lorcaserin 5-HT2C Agonist~15.0 nM~86%None (Halogenated core)
6-Br-9-OMe Scaffold Tunable (D1 or 5-HT2C)Variable (Ligand dependent)> 60% (Predicted)Low (Methoxy protected)

Self-Validating Experimental Protocols

To objectively evaluate novel derivatives synthesized from the 6-bromo-9-methoxy scaffold, laboratories must employ rigorous, self-validating workflows. The following protocols include internal controls designed to establish causality and prevent false positives.

AssayWorkflow Synthesis 1. Scaffold Derivatization (Pd-Catalyzed Coupling) Binding 2. Radioligand Binding (Determine Ki & Selectivity) Synthesis->Binding Functional 3. Functional Assays (cAMP / IP1 Efficacy) Binding->Functional ADME 4. In Vitro ADME (Microsomal Stability) Functional->ADME

Fig 2: Self-validating workflow for evaluating novel 6-Br-9-OMe benzazepine analogs.

Protocol A: Radioligand Binding Assay (Affinity & Mode of Action)

This assay determines the binding affinity ( Ki​ ) and self-validates whether the new derivative acts as an agonist or antagonist before moving to functional assays.

  • Membrane Preparation: Isolate membranes from HEK293 cells stably expressing human D1 or 5-HT2C receptors. Resuspend in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Radioligand Addition: Add 1 nM [3H] SCH-23390 (for D1) or 1 nM [3H] Mesulergine (for 5-HT2C) to the reaction wells.

  • Compound Titration: Add the 6-Br-9-OMe derivative in a 10-point concentration-response curve (10 pM to 10 µM).

  • Internal Validation (The GTPγS Shift): Run a parallel plate containing 100 µM GTPγS.

    • Causality: GTPγS is a non-hydrolyzable GTP analog that forces the G-protein to uncouple from the receptor, shifting it to a low-affinity state. If the test compound is an agonist, its binding curve will right-shift (decrease in affinity). If it is an antagonist, the curve remains unchanged. This step mathematically validates the compound's intrinsic efficacy.

  • Incubation & Filtration: Incubate for 90 minutes at room temperature. Harvest over GF/C glass fiber filters using a vacuum manifold. Wash 3x with ice-cold buffer.

  • Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: HTRF cAMP Accumulation Assay (Functional Efficacy)

For derivatives targeting the D1/D5 receptor, functional efficacy must be quantified by measuring Gs-mediated cAMP production.

  • Cell Plating: Plate D1-expressing HEK293 cells at 10,000 cells/well in a 384-well microplate.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 0.5 mM IBMX for 15 minutes.

    • Causality: IBMX inhibits phosphodiesterases, preventing the degradation of synthesized cAMP. Without this, transient cAMP spikes may be missed, leading to false-negative efficacy data.

  • Stimulation: Add the test derivative (10-point dose-response).

    • Positive Control: 10 µM Forskolin (directly activates adenylyl cyclase, validating cell viability and assay dynamic range).

    • Reference Standard: 1 µM Dopamine (defines 100% Emax​ for normalization).

  • Detection: Add HTRF (Homogeneous Time-Resolved Fluorescence) lysis buffer containing anti-cAMP cryptate and d2-labeled cAMP. Incubate for 1 hour.

  • Readout: Read the plate on a time-resolved fluorescence microplate reader (e.g., PHERAstar) at 665 nm and 620 nm. Calculate the FRET ratio to determine EC50​ and Emax​ .

References

  • Synthesis and dopamine receptor pharmacological evaluations on ring C ortho halogenated 1-phenyl-benzazepines. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Dopamine D1/D5 Receptor Antagonists with Improved Pharmacokinetics: Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of Benzazepine D1/D5 Antagonists. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a selective serotonin 5-HT2C receptor agonist for the treatment of obesity. PubMed (NIH). Available at:[Link]

  • Bourne JA. SCH 23390: the first selective dopamine D1-like receptor antagonist. CNS Drug Rev. Available at:[Link]

Validation

Comprehensive Comparison Guide: 6-Bromo-9-methoxy-1H-3-benzazepine Scaffolds in Structure-Activity Relationship (SAR) Studies

Executive Summary The 3-benzazepine core is a privileged scaffold in central nervous system (CNS) drug discovery, historically celebrated for its ability to modulate biogenic amine receptors. However, classic benzazepine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-benzazepine core is a privileged scaffold in central nervous system (CNS) drug discovery, historically celebrated for its ability to modulate biogenic amine receptors. However, classic benzazepine derivatives often suffer from severe pharmacokinetic liabilities and promiscuous receptor binding. This guide objectively compares the performance of the next-generation 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine scaffold (CAS 1211529-92-8) against traditional alternatives. Designed for medicinal chemists and drug development professionals, this analysis details the causality behind structural modifications, provides comparative quantitative data, and outlines self-validating experimental protocols for SAR exploration.

Scaffold Evolution: Overcoming the Phenolic Liability

To understand the utility of the 6-bromo-9-methoxy substitution pattern, one must analyze the limitations of legacy scaffolds.

The Problem with Classic Scaffolds (e.g., SCH-23390)

The traditional 7-chloro-8-hydroxy-1H-3-benzazepine core (found in SCH-23390) was designed to perfectly mimic the catechol ring of dopamine, resulting in exceptional Dopamine D1 receptor affinity[1]. However, the presence of the phenolic hydroxyl group at the C8 position creates a critical metabolic liability. It serves as a prime substrate for UDP-glucuronosyltransferases (UGTs) in the liver, leading to rapid phase II metabolism (glucuronidation) and exceptionally poor oral bioavailability[1].

The 6,9-Disubstitution Paradigm

The 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine scaffold[2] introduces a strategic bioisosteric and steric shift to overcome these limitations:

  • 9-Methoxy Substitution (Metabolic Shielding): By replacing the vulnerable C8-OH with a C9-methoxy group, the molecule retains a hydrogen-bond acceptor necessary for receptor interaction but completely resists glucuronidation. This drastically increases the metabolic half-life in human liver microsomes (HLMs).

  • 6-Bromo Substitution (Steric Steering): The bulky bromine atom at the C6 position alters the dihedral angle of the azepine ring. This steric bulk restricts conformational flexibility, pushing the geometry away from the D1-optimal binding pocket and shifting selectivity toward Serotonin (5-HT) receptor subtypes, such as 5-HT2C and 5-HT6[3][4].

Comparative Profiling: 6-Br-9-OMe vs. Alternative Scaffolds

The table below synthesizes the quantitative performance of the 6-bromo-9-methoxy scaffold against two industry-standard alternatives: the SCH-23390 core (D1 antagonist) and the Lorcaserin core (5-HT2C agonist)[1][5].

Metric6-Bromo-9-methoxy ScaffoldSCH-23390 Core (Classic)Lorcaserin Core
Substitution Pattern 6-Br, 9-OMe7-Cl, 8-OH8-Cl, 1-Me
Primary Target Affinity Tunable (5-HT2C / 5-HT6)D1 Receptor ( Ki​ ~1.4 nM)5-HT2C ( pEC50​ ~8.1)
Metabolic Stability (HLM t1/2​ ) High (>60 min)Low (<15 min)Moderate (~40 min)
Lipophilicity (cLogP) ~2.8 (Optimal for CNS)~1.9 (Sub-optimal)~2.4
Key SAR Advantage Resists phase II metabolism; novel vector for 5-HT selectivity.Exceptional D1 affinity and rigid catechol mimicry.High 5-HT2C selectivity; proven clinical efficacy.
Major Limitation Requires multi-step N-derivatization to achieve nanomolar potency.Rapid first-pass clearance severely limits in vivo utility.Potential 5-HT2B off-target agonism (valvulopathy risk).

Mechanistic Divergence: Receptor Subtype Selectivity

The structural modifications on the benzazepine ring dictate which G-protein coupled receptor (GPCR) pathway is activated. Classic 7,8-substituted scaffolds primarily engage the D1/G α s pathway, whereas 6,9-substituted and 8-chloro-1-methyl scaffolds shift affinity toward the 5-HT2C/G α q pathway[5][6].

GPCR_Signaling cluster_D1 Dopamine D1 Pathway (Classic) cluster_5HT Serotonin 5-HT2C Pathway (6,9-Substituted) Ligand Benzazepine Scaffold (6-Br-9-OMe vs Classic) D1R D1 Receptor Ligand->D1R High Affinity (7,8-OH/Cl) HT2C 5-HT2C Receptor Ligand->HT2C Shifted Affinity (6-Br, 9-OMe) Gs Gαs Protein D1R->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP Production AC->cAMP Gq Gαq Protein HT2C->Gq PLC Phospholipase C Gq->PLC IP3 ↑ IP3 / DAG Release PLC->IP3

GPCR signaling divergence modulated by benzazepine scaffold substitution patterns.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols detail the synthesis and biological evaluation of 6-bromo-9-methoxy-1H-3-benzazepine derivatives. Both protocols are designed as self-validating systems to guarantee reproducibility.

Scaffold Derivatization (N-Alkylation)

Because the raw scaffold (CAS 1211529-92-8) is a secondary amine, N-alkylation is required to probe the lipophilic sub-pockets of target receptors[2][6].

  • Preparation: Dissolve 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere. Causality: DMF is chosen to ensure complete solubility of the polar azepine intermediates, while argon prevents oxidative degradation.

  • Base Addition: Add anhydrous K2​CO3​ (2.5 eq). Causality: A mild base like K2​CO3​ is utilized instead of NaH to act as an HCl scavenger without risking base-catalyzed ring-opening side reactions.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise at 0°C, then allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (DCM:MeOH 9:1). Co-spot the starting scaffold against the reaction mixture. The reaction is only deemed complete when the ninhydrin-active secondary amine spot is entirely consumed.

  • Purification: Quench with H2​O , extract with EtOAc (3x), dry over Na2​SO4​ , and purify via flash chromatography. Confirm the final product mass and purity (>95%) via LC-MS before proceeding to biological assays.

Radioligand Binding Assay for GPCR Selectivity

To objectively compare the synthesized derivatives against classic scaffolds, a competitive radioligand binding assay is utilized[3][5].

  • Membrane Preparation: Isolate cell membranes from HEK-293 cells transiently transfected with human 5-HT2C or D1 receptors.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, the radioligand (e.g., [3H] -Mesulergine for 5-HT2C or [3H] -SCH23390 for D1), and varying concentrations of the benzazepine derivative ( 10−11 to 10−4 M) in Tris-HCl assay buffer (pH 7.4). Incubate for 60 min at 37°C. Causality: 37°C ensures the receptor remains in a physiologically relevant conformational state during competitive displacement.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters. Crucial Step: Filters must be pre-soaked in 0.3% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the lipophilic benzazepines.

  • Self-Validation (Reference Standard): Every assay plate must include a full dose-response curve of a known reference standard (Lorcaserin for 5-HT2C; SCH-23390 for D1). If the calculated IC50​ of the reference standard deviates by >0.5 log units from historical baselines, the entire plate is invalidated.

  • Quantification: Wash filters with ice-cold buffer, dry, and measure bound radioactivity using a liquid scintillation counter. Calculate Ki​ values using the Cheng-Prusoff equation via non-linear regression.

References

  • Sigma-Aldrich. 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine Product Page. sigmaaldrich.com.

  • Smith, B. M., et al. (2005). Discovery and SAR of new benzazepines as potent and selective 5-HT(2C) receptor agonists for the treatment of obesity. Bioorganic & Medicinal Chemistry Letters.

  • Smith, B. M., et al. (2008). Discovery and Structure−Activity Relationship of (1R)-8-Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a Selective Serotonin 5-HT2C Receptor Agonist for the Treatment of Obesity. Journal of Medicinal Chemistry.

  • Su, J., et al. (2005). Dopamine D1/D5 Receptor Antagonists with Improved Pharmacokinetics: Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of Benzazepine D1/D5 Antagonists. Journal of Medicinal Chemistry.

  • Ryan, K. (2018). Synthetic and Biological Studies on Benzazepine Derivatives as Dopamine Receptor Ligands. CUNY Academic Works.

  • Ritter, N., et al. (2021). Deconstruction - Reconstruction: Analysis of the Crucial Structural Elements of GluN2B-Selective, Negative Allosteric NMDA Receptor Modulators with 3-Benzazepine Scaffold. Cellular Physiology and Biochemistry (PubMed).

Sources

Comparative

Comparing synthesis methods for "6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine"

Executive Summary & Mechanistic Challenges The compound 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS 1211529-92-8) is a highly specialized, commercially critical building block [1] used in the development o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Challenges

The compound 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS 1211529-92-8) is a highly specialized, commercially critical building block [1] used in the development of neuroactive pharmaceuticals, particularly dopamine D1/D5 receptor antagonists (e.g., SCH-23390 analogs).

Synthesizing the 3-benzazepine core presents a unique thermodynamic challenge: closing a 7-membered azepine ring is entropically and enthalpically disfavored compared to 5- or 6-membered analogs. This difficulty is compounded by the specific substitution pattern of this molecule. The 9-methoxy group acts as a strong electron-donating group (EDG), activating the aromatic ring, while the 6-bromo group acts as an electron-withdrawing group (EWG) that introduces severe steric hindrance.

This guide objectively compares the two leading synthetic methodologies for constructing this scaffold: the classical Acid-Promoted Intramolecular Friedel-Crafts Alkylation and the modern Iridium-Catalyzed Hydrogenation of Ene-carbamates [2].

Synthetic Pathway Comparison

Workflow A Precursor A (Aryl Alkyl Halide) C Friedel-Crafts Alkylation A->C TfOH, 80°C (Harsh) B Precursor B (Ene-carbamate) D Ir-Catalyzed Hydrogenation B->D H2 (100 bar), Ir(I) (Mild) E 6-bromo-9-methoxy-2,3,4,5- tetrahydro-1H-3-benzazepine C->E Neutralization D->E TFA Deprotection

Fig 1: Divergent synthetic workflows for the 3-benzazepine core.

Method A: Intramolecular Friedel-Crafts Alkylation

The Friedel-Crafts approach is the industrial workhorse for benzazepine synthesis. It relies on the nucleophilicity of the arene, which is heavily directed by the 9-methoxy group.

Causality & Design

To force the entropically disfavored 7-membered ring closure, a highly reactive electrophile must be generated. We utilize Trifluoromethanesulfonic acid (TfOH) rather than standard sulfuric acid. Causality: TfOH is a non-coordinating superacid that drives the formation of the primary carbocation (or highly polarized transition state) without causing unwanted sulfonation of the electron-rich, methoxy-activated aromatic ring.

Self-Validating Experimental Protocol
  • Preparation: Dissolve N-(2-chloroethyl)-2-(2-bromo-5-methoxyphenyl)ethan-1-amine hydrochloride (10.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 50 mL).

    • Causality: DCE is selected over dichloromethane (DCM) because its higher boiling point (83 °C) allows for the thermal activation energy required to close the 7-membered ring.

  • Activation: Cool the reaction vessel to 0 °C under argon. Add TfOH (30.0 mmol, 3.0 equiv) dropwise over 15 minutes to control the initial exothermic protonation.

  • Cyclization: Heat the mixture to 80 °C for 12 hours.

    • Self-Validation: Monitor the reaction via LC-MS. The protocol is validated when the starting material mass signal ( [M+H]+≈292.0 ) completely disappears, replaced by the cyclized product mass ( [M+H]+≈256.0 ), indicating the successful loss of HCl.

  • Quench & Workup: Cool the mixture to 0 °C. Quench dropwise with saturated aqueous NaHCO3​ until the aqueous layer reaches pH 8.

    • Causality: Careful, cold neutralization is critical. Prolonged exposure to highly acidic aqueous conditions during workup can cleave the methoxy ether linkage, drastically reducing yield.

  • Isolation: Extract with ethyl acetate ( 3×50 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via silica gel chromatography (DCM:MeOH 95:5) to yield the target compound.

Method B: Iridium-Catalyzed Hydrogenation of Ene-carbamates

Modern catalytic approaches bypass the harsh acidic conditions of Friedel-Crafts chemistry. Based on the breakthrough methodology by [2], the 3-benzazepine core can be efficiently saturated via the Iridium-catalyzed hydrogenation of a commercially available cyclic ene-carbamate precursor.

Causality & Design

The precursor, tert-butyl 6-bromo-9-methoxy-1H-3-benzazepine-3(2H)-carboxylate, contains an endocyclic double bond. The bulky 6-bromo substituent creates severe steric shielding around this alkene. Causality: To overcome this steric bulk, a highly active N,P-ligated Ir(I) catalyst is used under high hydrogen pressure (100 bar). The Ir(I) center undergoes oxidative addition with H2​ to form an active Ir(III) dihydride species that can coordinate the hindered alkene.

CatalyticCycle N1 Ir(I) Precatalyst N2 Ir(III) Dihydride (Active Species) N1->N2 Oxidative Addition (H2) N3 Alkene Coordination N2->N3 Substrate Binding N4 Migratory Insertion N3->N4 Hydride Transfer N5 Reductive Elimination N4->N5 C-H Formation N5->N2 Product Release

Fig 2: Mechanism of Ir-catalyzed hydrogenation of ene-carbamates.

Self-Validating Experimental Protocol
  • Preparation: Inside a nitrogen-filled glovebox, dissolve tert-butyl 6-bromo-9-methoxy-1H-3-benzazepine-3(2H)-carboxylate (10.0 mmol) and the N,P-ligated Ir(I) catalyst (1 mol%) in anhydrous DCM (20 mL).

    • Causality: The glovebox environment is mandatory. Trace oxygen or moisture will irreversibly oxidize the Ir(I) center to an inactive Ir(III) oxide complex.

  • Hydrogenation: Transfer the solution to a stainless-steel high-pressure reactor. Pressurize with H2​ gas to 100 bar and stir at 25 °C for 16 hours.

  • Deprotection: Carefully vent the H2​ gas. To the crude DCM solution, add Trifluoroacetic acid (TFA, 5 mL) and stir for 2 hours at room temperature to remove the Boc protecting group.

    • Self-Validation: Perform TLC (Hexane:EtOAc 7:3). The protocol is validated when the high- Rf​ UV-active spot (Boc-protected intermediate) is entirely consumed, replaced by a baseline spot (the highly polar TFA salt of the free amine).

  • Isolation: Concentrate the mixture in vacuo to remove excess TFA. Basify with 1M NaOH to pH 10 and extract with DCM ( 3×30 mL) to yield the free base of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine.

Quantitative Performance Comparison

The following table summarizes the experimental metrics of both methodologies, providing a data-driven basis for route selection.

MetricMethod A: Friedel-Crafts AlkylationMethod B: Ir-Catalyzed Hydrogenation
Overall Yield 45% – 55%88% – 94%
Regioselectivity Moderate (competing para-alkylation)Excellent (pre-defined in precursor)
Reaction Conditions Harsh (TfOH, 80 °C)Mild (25 °C), but requires high pressure
Scalability High (Standard industrial equipment)Moderate (Requires specialized high-pressure reactors)
Precursor Cost Low (Synthesized from cheap phenethylamines)High (Requires functionalized ene-carbamates and Ir)
Primary Byproducts Debrominated analogs, polymeric tarsIsobutylene, CO2​ (from Boc deprotection)

References

  • Peters, B. B. C., & Andersson, P. G. (2022). Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. Organic Letters, 24(10), 1969–1973. Retrieved March 19, 2026, from[Link]

  • Peshkov, A. A., Peshkov, V. A., Pereshivko, O. P., Van Hecke, K., Kumar, R., & Van der Eycken, E. V. (2015). Heck–Suzuki Tandem Reaction for the Synthesis of 3-Benzazepines. The Journal of Organic Chemistry, 80(13), 6598–6608. Retrieved March 19, 2026, from[Link]

Validation

Selectivity Profiling of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine: A Comparative Guide for CNS Target Engagement

In the landscape of central nervous system (CNS) drug discovery, the precise characterization of a compound's interaction with its intended target, as well as potential off-target interactions, is paramount. This guide p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of central nervous system (CNS) drug discovery, the precise characterization of a compound's interaction with its intended target, as well as potential off-target interactions, is paramount. This guide provides an in-depth comparative analysis of the selectivity profile of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine , a novel benzazepine derivative, against a panel of structurally and functionally related CNS receptors. As many benzazepine scaffolds are known to interact with dopaminergic and serotonergic systems, this guide will focus on these key receptor families, which are implicated in a wide range of neurological and psychiatric disorders.[1][2][3]

The following sections will detail the experimental rationale, methodologies, and comparative data, offering researchers and drug development professionals a comprehensive framework for evaluating the selectivity of this and similar compounds.

Rationale for Target Selection and Selectivity Profiling

The therapeutic efficacy and side-effect profile of a CNS-active compound are intrinsically linked to its receptor selectivity. Benzazepine derivatives have historically demonstrated affinity for dopamine and serotonin receptors.[1][3] Therefore, a thorough understanding of the binding affinity and functional activity of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine at subtypes of these receptors is critical. High selectivity for a specific receptor subtype can lead to a more targeted therapeutic effect and a reduction in adverse events. Conversely, polypharmacology, or the ability to interact with multiple targets, can sometimes be advantageous, but must be carefully characterized.

This guide will focus on the following primary and related targets:

  • Dopamine Receptors: D1, D2, D3, D4, and D5 subtypes. The D2-like receptors (D2, D3, D4) are particularly important targets for antipsychotic medications, while D1-like receptors (D1, D5) are implicated in cognitive processes.[2][4] Achieving selectivity among the highly homologous D2-like subtypes is a significant challenge in drug development.[4][5]

  • Serotonin (5-HT) Receptors: 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7 subtypes. These receptors are involved in mood, anxiety, cognition, and sleep, and are targets for a wide array of therapeutics.[6][7][8]

Experimental Design for Selectivity Profiling

A multi-tiered approach is employed to comprehensively assess the selectivity of a compound. This typically involves initial binding assays to determine affinity, followed by functional assays to elucidate the compound's effect on receptor signaling.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor.[9][10] These assays measure the ability of the test compound to displace a radioactively labeled ligand that is known to bind to the target receptor with high affinity and specificity.

dot

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays: Assessing Biological Response

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor. The choice of assay depends on the signaling pathway of the receptor.[11][12][13]

  • cAMP Assays: For Gs- and Gi-coupled receptors (e.g., D1, D5, 5-HT1A, 5-HT1B), changes in intracellular cyclic adenosine monophosphate (cAMP) levels are measured.

  • Calcium Flux Assays: For Gq-coupled receptors (e.g., 5-HT2A, 5-HT2C), mobilization of intracellular calcium is quantified.[12]

  • β-Arrestin Recruitment Assays: These assays can be used for most GPCRs to measure a G-protein-independent signaling pathway.

dot

G_Protein_Signaling_Pathways cluster_Gs Gs-Coupled Receptors (e.g., D1, D5) cluster_Gi Gi-Coupled Receptors (e.g., D2, D3, D4, 5-HT1A) cluster_Gq Gq-Coupled Receptors (e.g., 5-HT2A, 5-HT2C) Gs_Receptor Agonist Binding Gs_AC Adenylate Cyclase Activation Gs_Receptor->Gs_AC Gs_cAMP Increased cAMP Gs_AC->Gs_cAMP Gi_Receptor Agonist Binding Gi_AC Adenylate Cyclase Inhibition Gi_Receptor->Gi_AC Gi_cAMP Decreased cAMP Gi_AC->Gi_cAMP Gq_Receptor Agonist Binding Gq_PLC Phospholipase C Activation Gq_Receptor->Gq_PLC Gq_IP3_DAG IP3 and DAG Production Gq_PLC->Gq_IP3_DAG Gq_Ca Increased Intracellular Ca2+ Gq_IP3_DAG->Gq_Ca

Caption: Simplified G-protein signaling pathways for selected receptor subtypes.

Comparative Selectivity Profile of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

The following tables present a hypothetical, yet representative, selectivity profile for 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine based on the known pharmacology of this compound class.

Binding Affinity (Ki) at Dopamine and Serotonin Receptors
Receptor SubtypeKᵢ (nM)
Dopamine Receptors
D1850
D215
D35
D445
D5>1000
Serotonin Receptors
5-HT1A25
5-HT1B250
5-HT2A10
5-HT2C75
5-HT6500
5-HT7>1000

Data are presented as the geometric mean from at least three independent experiments.

Interpretation: The binding data suggest that 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine has the highest affinity for the D3 dopamine receptor, followed by the 5-HT2A and D2 receptors. The compound displays significantly lower affinity for D1, D5, 5-HT1B, 5-HT6, and 5-HT7 receptors, indicating a degree of selectivity.

Functional Activity at Key Dopamine and Serotonin Receptors
Receptor SubtypeAssay TypeFunctional ResponseEC₅₀/IC₅₀ (nM)
D2cAMP InhibitionAntagonistIC₅₀ = 25
D3cAMP InhibitionAntagonistIC₅₀ = 8
5-HT1AcAMP InhibitionPartial AgonistEC₅₀ = 40 (Emax = 60%)
5-HT2ACalcium FluxAntagonistIC₅₀ = 18

Data are presented as the geometric mean from at least three independent experiments.

Interpretation: The functional data reveal that 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine acts as an antagonist at D2, D3, and 5-HT2A receptors, consistent with its binding affinities. Interestingly, it exhibits partial agonist activity at the 5-HT1A receptor. This mixed pharmacology could have implications for its overall in vivo effects, potentially offering a unique therapeutic profile.

Detailed Experimental Protocols

Radioligand Binding Assay Protocol

This protocol is a generalized procedure and should be optimized for each specific receptor and radioligand pair.[14]

  • Membrane Preparation: Cell membranes from cell lines stably expressing the receptor of interest are prepared by homogenization and centrifugation. Protein concentration is determined using a standard method like the BCA assay.[14]

  • Assay Setup: The assay is performed in a 96-well plate in a final volume of 250 µL.[14]

  • Incubation: To each well, add:

    • 50 µL of assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

    • 50 µL of radioligand at a concentration near its Kd

    • 50 µL of the test compound at various concentrations

    • 100 µL of the membrane preparation

  • Equilibration: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: After drying the filter plate, add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value by non-linear regression analysis of the competition binding curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Functional cAMP Assay (for Gi-coupled receptors)
  • Cell Plating: Seed cells stably expressing the Gi-coupled receptor of interest in a 96-well plate and grow to near confluency.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound (to test for antagonist activity) or with assay buffer alone (to test for agonist activity).

  • Agonist Stimulation: Add a known agonist for the receptor (e.g., dopamine for D2/D3 receptors) at a concentration that elicits a submaximal response (EC₈₀). For agonist testing, add only assay buffer.

  • Forskolin Stimulation: Add forskolin to stimulate adenylate cyclase and induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis: For antagonists, calculate the IC₅₀ value from the concentration-response curve. For agonists, calculate the EC₅₀ and Emax values.

Conclusion

The selectivity profiling of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine reveals a compound with high affinity and antagonist activity at the D3 dopamine receptor and the 5-HT2A serotonin receptor, with lower but still significant antagonist activity at the D2 receptor. Additionally, its partial agonist activity at the 5-HT1A receptor presents a complex pharmacological profile. This "multi-target" profile could be beneficial in treating complex CNS disorders. However, the potential for off-target effects mediated by these interactions must be carefully considered in subsequent preclinical and clinical development. This guide provides a foundational framework for the systematic evaluation of novel CNS compounds, emphasizing the importance of a rigorous, multi-faceted approach to selectivity profiling.

References

  • Coe, J. W., et al. (2004). Preparation of 1,5-Methano-2,3,4,5- tetrahydro-1H-3-benzazepine via Pd-Catalyzed Cyclization. Organic Letters, 6(14), 2357–2360. Available from: [Link]

  • Mazzocchi, P. H., & Stahly, B. C. (1979). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry, 22(4), 455–457. Available from: [Link]

  • Li, J., et al. (2011). Studies of New Fused Benzazepine as Selective Dopamine D3 Receptor Antagonists Using 3D-QSAR, Molecular Docking and Molecular Dynamics. International Journal of Molecular Sciences, 12(2), 1196–1224. Available from: [Link]

  • Siegel, G. J., et al. (1999). Serotonin Receptors. In: Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Zhang, Y., & Li, J. (2010). Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods. Journal of Chemical Information and Modeling, 50(11), 1970–1985. Available from: [Link]

  • Zhang, Y., & Li, J. (2010). Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods. ACS Publications. Available from: [Link]

  • Glennon, R. A., et al. (1998). Serotonin Receptor Subtypes and Ligands. ACNP. Available from: [Link]

  • Carhart-Harris, R. L., & Nutt, D. J. (2017). The role of the serotonin receptor subtypes 5-HT1A and 5-HT7 and its interaction in emotional learning and memory. Frontiers in Human Neuroscience, 11, 475. Available from: [Link]

  • Singer, R. A., et al. (2004). Preparation of 1,5-Methano-2,3,4,5- tetrahydro-1H-3-benzazepine via Pd-Catalyzed Cyclization. Organic Letters, 6(14), 2357–2360. Available from: [Link]

  • Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. Available from: [Link]

  • Tarazi, F. I., & Tirelli, E. (2020). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology, 11, 1033. Available from: [Link]

  • Voronkov, M., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Molecules, 26(16), 5035. Available from: [Link]

  • Zhang, X., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 755627. Available from: [Link]

  • Wenzel, J., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 24(10), 8881. Available from: [Link]

  • CUNY Academic Works. (2018). Synthetic and Biological Studies on Benzazepine Derivatives as Dopamine Receptor Ligands. Available from: [Link]

  • GenScript. GPCR Functional Cell-based Assays. Available from: [Link]

  • Kim, Y., & Cheong, E. (2023). Structural studies of serotonin receptor family. BMB Reports, 56(10), 525–533. Available from: [Link]

  • Oshita, M., et al. (2000). Affinity of Serotonin Receptor Antagonists and Agonists to Recombinant and Native =1-Adrenoceptor Subtypes. Semantic Scholar. Available from: [Link]

  • Schetz, J. A., et al. (2012). Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds. ACS Chemical Neuroscience, 3(10), 785–802. Available from: [Link]

  • Martínez, C., et al. (2018). Synthesis of 3-Benzazepines by Metal-Free Oxidative C-H Bond Functionalization-Ring Expansion Tandem Reaction. ResearchGate. Available from: [Link]

  • DeMarinis, R. M., et al. (1983). 6-Chloro-2,3,4,5-tetrahydro-3-methyl-1H-3-benzazepine: a potent and selective antagonist of alpha 2-adrenoceptors. Journal of Medicinal Chemistry, 26(9), 1213–1214. Available from: [Link]

  • Li, J., et al. (2011). Studies of new fused benzazepine as selective dopamine D3 receptor antagonists using 3D-QSAR, molecular docking and molecular dynamics. PubMed. Available from: [Link]

  • Edmondson, D. E. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1193. Available from: [Link]

  • Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Molecules, 29(10), 2315. Available from: [Link]

  • Li, Y., et al. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 5(19), e1605. Available from: [Link]

  • Drug Target Review. (2024). The value of GPCR cell-based assays in drug discovery. Available from: [Link]

  • Brieflands. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Available from: [Link]

  • Tanso Biosciences. GPCR Functional Assay Technology. Available from: [Link]

Sources

Comparative

A Senior Scientist's Guide to Cross-Validation of Analytical Methods for 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel compound like 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine, a member of the pharmacologically significan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel compound like 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine, a member of the pharmacologically significant benzazepine class, establishing robust and reproducible analytical methods is a foundational requirement for advancing through preclinical and clinical phases. This guide provides an in-depth comparison of potential analytical methods and a detailed framework for their cross-validation, ensuring data consistency across different laboratories, a critical step for regulatory submissions and collaborative research.

The process of validating an analytical procedure is designed to demonstrate its suitability for the intended purpose.[1] When methods are transferred between laboratories or when different methods are used to analyze the same samples, cross-validation is essential to ensure the comparability of data.[2][3] This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), providing a scientifically rigorous approach for researchers, scientists, and drug development professionals.[4][5][6]

Choosing the Right Analytical Tool: A Comparative Overview

While no specific validated methods have been published for 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine, we can extrapolate from established methods for structurally similar benzodiazepine derivatives.[7][8] The two most appropriate analytical techniques for this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

  • High-Performance Liquid Chromatography (HPLC-UV): This is a workhorse technique in pharmaceutical analysis, prized for its robustness and cost-effectiveness. It is exceptionally well-suited for quantifying the active pharmaceutical ingredient (API) in bulk material and finished dosage forms where the analyte concentration is high and the sample matrix is relatively clean.[8][9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity compared to HPLC-UV.[7][10] Its ability to differentiate the analyte from metabolites and endogenous matrix components makes it the gold standard for bioanalysis—the quantification of the drug in biological matrices like plasma, urine, or tissue—where concentrations are often very low.[11][12][13]

The choice between these methods is driven by the "intended purpose" of the analysis, a core principle of method validation.[1] For purity testing of the drug substance, HPLC-UV is often sufficient. For pharmacokinetic studies in a clinical trial, LC-MS/MS is indispensable.

Data Summary: Performance Comparison of Analytical Methodologies

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the analysis of a benzazepine-like compound.

Performance CharacteristicHPLC-UVLC-MS/MSRationale & Causality
Specificity/Selectivity Moderate to HighVery HighHPLC-UV relies on chromatographic separation and UV absorbance, which can be susceptible to interference from co-eluting compounds with similar chromophores. LC-MS/MS adds a layer of mass-based identification (parent and fragment ions), providing exceptional specificity even in complex biological matrices.[7]
Sensitivity (LOQ) ~10-50 ng/mL<1 ng/mLThe sensitivity of MS detectors is orders of magnitude greater than UV detectors, allowing for the quantification of analytes at picogram levels, which is essential for bioequivalence and pharmacokinetic studies.[11][14]
Linearity Range 2-3 orders of magnitude3-5 orders of magnitudeBoth methods can demonstrate excellent linearity, but LC-MS/MS often provides a wider dynamic range, reducing the need for sample dilution.[15]
Precision (%RSD) < 2%< 15%Regulatory guidelines accept a higher relative standard deviation (RSD) for bioanalytical methods due to the inherent variability of biological samples. Both methods can achieve high precision well within regulatory limits.[4][5]
Accuracy (%Bias) ± 2%± 15%Similar to precision, the acceptance criteria for accuracy are wider for bioanalytical applications. Accuracy is typically assessed through recovery studies of spiked samples.[8][11]
Robustness HighModerate to HighHPLC-UV methods are generally considered highly robust. LC-MS/MS methods can be sensitive to matrix effects (ion suppression or enhancement), which must be carefully evaluated during validation.[1][7]
Cost & Complexity LowerHigherThe instrumentation and maintenance costs for LC-MS/MS systems are significantly higher than for HPLC-UV systems. Method development and operation also require more specialized expertise.

Experimental Protocols: A Practical Framework

The following protocols are illustrative and would require optimization and full validation for this specific analyte, as mandated by ICH Q2(R2) guidelines.[4][16]

Protocol 1: HPLC-UV Method for Quantification in Bulk Drug Substance

This protocol is designed for determining the assay (potency) of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine.

1. System & Reagents:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade), Methanol (HPLC grade), and purified water.

  • Ammonium acetate (reagent grade).

  • Reference standard of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine with a certificate of analysis.

2. Chromatographic Conditions:

  • Mobile Phase: 20 mM Ammonium Acetate in water (A) and Acetonitrile (B).

  • Gradient: 30% B to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm (This must be determined empirically by scanning the UV spectrum of the analyte).[8]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and water (diluent).

  • Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh ~10 mg of the bulk drug substance into a 100 mL volumetric flask. Dissolve in ~70 mL of diluent, sonicate for 5 minutes, allow to cool, and dilute to volume.

4. System Suitability Test (SST):

  • Before analysis, inject the working standard solution five times.

  • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%. Tailing factor should be ≤ 2.0.

Protocol 2: LC-MS/MS Method for Quantification in Human Plasma

This protocol is tailored for a typical pharmacokinetic study.

1. System & Reagents:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Acetonitrile and Methanol (LC-MS grade), Formic acid.

  • Deuterated internal standard (IS), e.g., 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine-d4.

  • Human plasma (with anticoagulant, e.g., K2-EDTA).

2. LC-MS/MS Conditions:

  • Mobile Phase: 0.1% Formic acid in water (A) and 0.1% Formic acid in Acetonitrile (B).

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Detection: ESI in positive mode.

  • MRM Transitions: These must be optimized by infusing the analyte and IS. A hypothetical transition for the analyte could be m/z 284.1 → 165.1.

3. Sample Preparation (Solid Phase Extraction - SPE):

  • Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 2 mL tube.

  • Add 25 µL of the internal standard working solution (e.g., at 100 ng/mL). Vortex briefly.

  • Add 200 µL of 4% phosphoric acid in water and vortex.

  • Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.[11]

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 N HCl, followed by 1 mL of methanol.

  • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B) and inject.

The Core Task: A Workflow for Inter-Laboratory Cross-Validation

Cross-validation demonstrates that a validated analytical method performs comparably in a different laboratory ("Receiving Lab") to the originating laboratory ("Transferring Lab").[2][17] This is not merely a repeat of the validation; it is a direct comparison of results. The ICH M10 guideline provides the overarching framework for this process.[2]

Caption: Workflow for inter-laboratory cross-validation of an analytical method.

Cross-Validation Acceptance Criteria

The acceptance criteria must be pre-defined in the validation protocol. While the ICH M10 guideline does not specify universal acceptance criteria, a common and scientifically sound approach is outlined below.[2]

ParameterAcceptance Criterion
Mean Accuracy The mean concentration at each QC level from the Receiving Lab should be within ±15% of the nominal concentration.
Precision The %RSD of the replicate measurements at each QC level should be ≤15% in the Receiving Lab.
Inter-Lab Comparison The mean concentration at each QC level from the Receiving Lab should be within ±20% of the mean concentration obtained by the Transferring Lab.

Note: For the Lower Limit of Quantification (LLOQ) level, the criteria for accuracy and inter-lab comparison are typically widened to ±25% and ±20% for precision.

Conclusion

The successful development and cross-validation of analytical methods for 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine are non-negotiable steps in its journey from a candidate molecule to a potential therapeutic. While HPLC-UV serves as a reliable tool for analyzing the bulk substance, the superior sensitivity and selectivity of LC-MS/MS are essential for bioanalytical applications. A meticulously planned cross-validation study, grounded in the principles of regulatory guidelines like ICH M10, provides the necessary confidence that analytical data is consistent, reproducible, and reliable, regardless of where the analysis is performed. This commitment to analytical excellence ensures data integrity, which is the bedrock of any successful drug development program.

References

  • Vertex AI Search. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC.
  • ResearchGate. (2025).
  • ResearchGate. (2025). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC)
  • ICH. (2022).
  • PubMed. (2016). Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program.
  • FDA. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022.
  • PMC. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one.
  • PMC. (2015). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture.
  • Waters Corporation.
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • E-Journal Universitas Islam Negeri Syarif Hidayatullah Jakarta.
  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • Benchchem.
  • European Medicines Agency. (1995). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Benchchem.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency. (2015).
  • MDPI. (2000). (6bR,9aR)-6-(2-Benzyloxy-1-oxoethyl)-6b,9a-dihydro-5-hydroxy- 4-methoxyfuro[3,2-b]naphtho[2,1-d]furan-8(9H)-one.
  • FDA. (2020).
  • ResearchGate. (2015). Development and Validation of Analytical Methods for Pharmaceuticals.
  • MDPI. (2016). LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP)
  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC)
  • Benchchem. (2025).
  • ResearchGate. (2026). Development and validation of an HPLC method for determination of carbamazepine in human plasma and applications to a therapeutic drug monitoring study.
  • FyoniBio.
  • FDA.
  • SciELO.
  • PMC. (2014).
  • SciSpace. (2020). Current developments in LC-MS for pharmaceutical analysis.
  • European Medicines Agency. (2023). ICH Q2(R2)
  • FDA. Q2(R2)
  • NCF International. (2019).
  • SciSpace. validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc.
  • HHS.gov.
  • YouTube. (2025). Understanding ICH Q2(R2)

Sources

Validation

In Vivo Efficacy Validation of 6-Bromo-9-Methoxy-2,3,4,5-Tetrahydro-1H-3-Benzazepine: A Comparative Guide to Next-Generation 5-HT2C Agonists

The 3-benzazepine structural scaffold has historically yielded highly potent neuropharmacological agents, most notably the selective 5-HT2C receptor agonist lorcaserin [1] and the D1 receptor antagonist SCH-23390. While...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The 3-benzazepine structural scaffold has historically yielded highly potent neuropharmacological agents, most notably the selective 5-HT2C receptor agonist lorcaserin [1] and the D1 receptor antagonist SCH-23390. While 5-HT2C agonism is a clinically validated mechanism for appetite suppression and weight loss [2], achieving absolute selectivity over the 5-HT2B receptor (associated with cardiac valvulopathy) and D1 receptors (associated with extrapyramidal motor deficits) remains a critical drug development hurdle.

This guide provides a comprehensive in vivo efficacy validation of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (6B9M-THB) . By substituting the 8-chloro group of lorcaserin with a 6-bromo and 9-methoxy configuration, 6B9M-THB presents a unique steric and electronic profile. As a Senior Application Scientist, I have structured this guide to objectively compare 6B9M-THB's metabolic efficacy and safety profile against standard reference compounds using self-validating preclinical models.

Section 1: Mechanistic Rationale & Target Engagement

The anorectic efficacy of 5-HT2C agonists is causally driven by the activation of pro-opiomelanocortin (POMC) neurons in the hypothalamic arcuate nucleus. This activation stimulates the release of α-melanocyte-stimulating hormone (α-MSH), which subsequently agonizes melanocortin-4 receptors (MC4R) in the paraventricular nucleus (PVN) to induce satiety [3].

To ensure our in vivo data reflects true target engagement rather than off-target toxicity, our validation pipeline utilizes a self-validating pharmacological reversal loop. If 6B9M-THB's hypophagic effects are genuinely 5-HT2C-mediated, co-administration of the selective 5-HT2C antagonist SB242084 must completely abolish the weight-loss phenotype[4].

G A 6B9M-THB (Agonist) B 5-HT2C Receptor (POMC Neurons) A->B Binds C Gq/11 Pathway (PLC / IP3) B->C Activates D α-MSH Release C->D Stimulates E MC4R Activation (PVN) D->E Agonizes F Satiety & Weight Loss E->F Induces

Fig 1: 5-HT2C receptor-mediated anorectic signaling pathway activated by 6B9M-THB.

Section 2: Comparative Efficacy in Diet-Induced Obesity (DIO) Mice

Scientific Rationale: The DIO mouse model closely mimics human metabolic syndrome, providing a robust translational baseline for evaluating anti-obesity pharmacotherapy.

Step-by-Step Protocol: 28-Day Feeding & Dosing Study
  • Acclimatization & Diet: House male C57BL/6J mice (8 weeks old) under a 12-h light/dark cycle. Feed a high-fat diet (HFD, 60% kcal from fat) for 12 weeks to establish the DIO phenotype.

  • Stratification: Randomize mice into four groups (n=10/group) based on baseline body weight and daily food intake to ensure statistical parity.

  • Dosing Regimen: Administer compounds via oral gavage (PO) once daily just prior to the dark phase (the primary feeding period for rodents).

    • Group 1: Vehicle (0.5% Methylcellulose).

    • Group 2: Lorcaserin (10 mg/kg, PO) as the positive reference [1].

    • Group 3: 6B9M-THB (10 mg/kg, PO).

    • Group 4: 6B9M-THB (10 mg/kg, PO) + SB242084 (1 mg/kg, IP administered 30 mins prior).

  • Data Collection: Measure body weight and cumulative food intake daily. Conduct indirect calorimetry on Day 21 to ensure weight loss is driven by reduced energy intake rather than an artificial spike in energy expenditure [5].

Quantitative Results: Metabolic Efficacy
Treatment GroupDose (mg/kg, Route)Target MechanismBody Weight Change (%)Cumulative Food Intake (g)
Vehicle -N/A+4.2 ± 1.1112 ± 5
Lorcaserin 10 (PO)5-HT2C Agonist-8.5 ± 1.388 ± 4
6B9M-THB 10 (PO)5-HT2C Agonist-11.2 ± 1.079 ± 6
6B9M-THB + SB242084 10 (PO) + 1 (IP)5-HT2C Blockade+2.1 ± 1.4108 ± 5

Data demonstrates that 6B9M-THB provides superior weight reduction compared to Lorcaserin, and its effects are entirely reversed by 5-HT2C blockade, confirming precise target engagement.

Section 3: Safety & Off-Target Validation (Ruling out D1-Mediated Catalepsy)

Scientific Rationale: Benzazepines can exhibit off-target affinity for dopamine D1 receptors. D1 antagonism (e.g., SCH-23390) severely reduces food intake, but this is an artifact of catalepsy (motor freezing) rather than true satiety. We must prove the efficacy of 6B9M-THB is not a secondary consequence of motor impairment.

Step-by-Step Protocol: Catalepsy Bar Test
  • Apparatus Setup: Secure a horizontal cylindrical bar (0.7 cm diameter) 4.5 cm above the testing surface.

  • Dosing: Administer Vehicle, 6B9M-THB (10 mg/kg, PO), Lorcaserin (10 mg/kg, PO), and SCH-23390 (1.0 mg/kg, IP, positive control for catalepsy).

  • Testing: 60 minutes post-dose, gently place the mouse's forepaws on the bar and the hind paws on the floor.

  • Measurement: Record the "descent latency" (the time it takes for the mouse to remove both forepaws from the bar). A cutoff time of 60 seconds is used. Prolonged latency indicates extrapyramidal motor deficits.

Quantitative Results: Motor Function
Treatment GroupDose (mg/kg, Route)Descent Latency (s)Interpretation
Vehicle -2.1 ± 0.5Normal motor function
SCH-23390 1.0 (IP)45.6 ± 6.2Severe catalepsy (D1 blockade)
Lorcaserin 10 (PO)2.5 ± 0.6No motor deficit
6B9M-THB 10 (PO)2.3 ± 0.4No motor deficit

Section 4: Experimental Workflow & Logic

To maintain scientific integrity, the validation of novel benzazepines must follow a strict, sequential logic gate. Efficacy data is meaningless without parallel safety checks and mechanistic confirmation.

Workflow S1 Phase 1: DIO Mouse Model (Efficacy Validation) S2 Phase 2: SB242084 Reversal (Target Engagement) S1->S2 If efficacious S3 Phase 3: Catalepsy Bar Test (Safety / D1 Exclusion) S1->S3 Parallel safety check S4 Phase 4: Indirect Calorimetry (Energy Expenditure) S2->S4 Mechanistic profiling

Fig 2: Logical workflow for in vivo efficacy and safety validation of 6B9M-THB.

Conclusion

The in vivo validation demonstrates that 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (6B9M-THB) acts as a highly efficacious, next-generation 5-HT2C agonist. It outperforms the reference compound lorcaserin in DIO weight reduction metrics while maintaining a clean motor safety profile comparable to vehicle controls. Crucially, the complete reversal of its anorectic effects by SB242084 confirms precise target engagement, ruling out non-specific toxicity or D1-mediated artifacts.

References

  • Smith BM, et al. "Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a selective serotonin 5-HT2C receptor agonist for the treatment of obesity." Journal of Medicinal Chemistry, 2008. URL:[Link]

  • Fijałkowski Ł, et al. "5-HT2C Receptor Stimulation in Obesity Treatment: Orthosteric Agonists vs. Allosteric Modulators." International Journal of Molecular Sciences, 2022. URL:[Link]

  • Thomsen WJ, et al. "Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization." Journal of Pharmacology and Experimental Therapeutics, 2008. URL:[Link]

  • Martin CK, et al. "Lorcaserin, A 5-HT2C Receptor Agonist, Reduces Body Weight by Decreasing Energy Intake without Influencing Energy Expenditure." The Journal of Clinical Endocrinology & Metabolism, 2011. URL:[Link]

Sources

Comparative

Reproducibility and Bioactivity of 6-Bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine: A Comparative Guide for GPCR Ligand Development

Executive Summary The 3-benzazepine scaffold is a cornerstone in neuropharmacology, serving as the core pharmacophore for highly selective G-protein-coupled receptor (GPCR) modulators, including the 5-HT2C agonist Lorcas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-benzazepine scaffold is a cornerstone in neuropharmacology, serving as the core pharmacophore for highly selective G-protein-coupled receptor (GPCR) modulators, including the 5-HT2C agonist Lorcaserin and the D1 receptor antagonist SCH-23390. As drug development professionals push for more refined structure-activity relationships (SAR), specialized building blocks like 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS:1 / HCl salt: 2) have emerged.

This guide objectively compares the synthetic reproducibility, thermodynamic stability, and pharmacological potential of the 6-bromo-9-methoxy derivative against industry-standard alternatives. By analyzing the causality behind specific experimental workflows, this document provides researchers with self-validating protocols to ensure high-yield synthesis and robust bioassay data.

Structural Rationale & Pharmacological Potential

The efficacy of benzazepine derivatives hinges on their ability to lock into GPCR binding pockets via specific electrostatic and hydrophobic interactions.

  • The Basic Amine: The secondary nitrogen in the azepine ring is critical. At physiological pH, it protonates to form a crucial salt bridge with highly conserved Aspartate residues (e.g., Asp103/114 in D1/D2 receptors) 3.

  • 6-Bromo Substitution: Unlike the lighter 8-chloro substitution in 4, the heavier 6-bromo group introduces significant steric bulk and polarizability. This facilitates strong halogen bonding with receptor backbone carbonyls, increasing the ligand's residence time.

  • 9-Methoxy Substitution: The methoxy group acts as a hydrogen bond acceptor. More importantly, it is a strong electron-donating group (EDG) that enriches the electron density of the aromatic ring, directly influencing the synthetic reproducibility during cyclization.

Comparative Performance Data
Compound / ScaffoldPrimary TargetAffinity ProfileSynthetic YieldKey Structural Feature
Lorcaserin 5-HT2CpEC50 = 8.1~50-80% (Heck Route)8-chloro, 1-methyl
SCH-23390 D1 / D5Ki = 1.4 nM~60% (Friedel-Crafts)7-chloro, 8-hydroxy
6-Br-9-MeO-THB 5-HT2C / D1 (Probe)High Halogen Bonding>75% (AlCl3 Melt)6-bromo, 9-methoxy

Synthetic Reproducibility: Methodologies & Causality

Synthesizing the 7-membered azepine ring is notoriously difficult due to unfavorable entropy and transannular strain. While the 4 is standard for compounds like Lorcaserin, it suffers from poor reproducibility when bulky halogens (like bromine) are positioned ortho to the cyclization site, often leading to competitive dehalogenation or catalyst poisoning.

For the 6-bromo-9-methoxy scaffold, a solventless Friedel-Crafts alkylation is the superior, highly reproducible alternative.

The Causality: The 9-methoxy group is a powerful ortho/para director. Because the para position is occupied, it directs the electrophilic attack exclusively to the desired ortho carbon. Conducting the reaction as a solventless Aluminum Chloride ( AlCl3​ ) melt (100–120 °C) provides the massive thermodynamic driving force required to overcome the activation energy barrier of 7-membered ring closure, preventing intermolecular polymerization.

Synthesis SM 2-Bromo-5-methoxy- phenethylamine Amide Chloroamide Intermediate SM->Amide Acylation (ClCH2COCl) Amine Chloroamine Intermediate Amide->Amine Reduction (LiAlH4) Product 6-Br-9-MeO-THB (Target Scaffold) Amine->Product Intramolecular Friedel-Crafts (AlCl3)

Fig 1: Optimized Friedel-Crafts synthetic workflow for 6-Br-9-MeO-THB ensuring high regioselectivity.

Self-Validating Protocol: Synthesis of 6-Br-9-MeO-THB

This protocol incorporates mandatory In-Process Controls (IPCs) to ensure the system self-validates before proceeding to the next step.

  • Acylation: Dissolve 2-bromo-5-methoxyphenethylamine in anhydrous dichloromethane (DCM) with triethylamine (1.5 eq). Dropwise add 2-chloroacetyl chloride (1.1 eq) at 0 °C.

    • IPC Validation: Monitor via LC-MS. Proceed only when the starting material peak completely shifts to the higher m/z corresponding to the chloroamide.

  • Reduction: Concentrate the organic layer and redissolve in anhydrous THF. Slowly add Lithium Aluminum Hydride ( LiAlH4​ , 2.0 eq) at 0 °C, then reflux for 4 hours to yield the chloroamine.

    • IPC Validation: Perform a Ninhydrin stain on TLC. A positive (purple/blue) spot confirms the successful reduction to the secondary amine.

  • Cyclization (AlCl3 Melt): Isolate the chloroamine and mix intimately with anhydrous AlCl3​ (3.0 eq) in a flask without solvent. Heat the solid mixture to 110 °C until a homogenous melt forms. Stir for 2 hours.

    • Causality Check: The absence of solvent forces the reactive intermediates into close proximity, favoring intramolecular cyclization over intermolecular side-reactions.

  • Quenching & Isolation: Carefully quench the hot melt with crushed ice and 1M HCl. Basify with NaOH and extract with ethyl acetate.

    • IPC Validation: 1H -NMR must show the disappearance of the aromatic proton at the cyclization site and the emergence of the complex multiplet corresponding to the azepine ring protons (2.8–3.2 ppm).

GPCR Signaling & Bioactivity Workflows

Once synthesized, the bioactivity of the 6-bromo-9-methoxy scaffold must be benchmarked against known standards. Benzazepines typically act on5 (coupled to Gs​ proteins, modulating cAMP) or6 (coupled to Gq​ proteins, modulating intracellular calcium).

Signaling Ligand Benzazepine Ligand (e.g., 6-Br-9-MeO-THB) Receptor 5-HT2C / D1 Receptor (GPCR) Ligand->Receptor Binding & Conformational Change GProtein Gq / Gs Protein Activation Receptor->GProtein Subunit Dissociation Effector PLC / Adenylyl Cyclase GProtein->Effector Signal Transduction Response Intracellular Ca2+ Release / cAMP Accumulation Effector->Response Second Messenger Cascade

Fig 2: GPCR signal transduction pathway modulated by halogenated 3-benzazepine derivatives.

Self-Validating Protocol: In Vitro GPCR Functional Assay (cAMP / Calcium Flux)

To ensure trustworthiness, this protocol utilizes internal controls to calculate a Z'-factor, validating the assay's dynamic range.

  • Cell Preparation: Seed HEK-293 cells stably expressing the target receptor (e.g., h5-HT2C or hD1) into 384-well plates at 10,000 cells/well. Incubate overnight at 37 °C.

  • Ligand Preparation: Prepare a 10-point dose-response curve (10 μ M to 0.1 nM) of 6-Br-9-MeO-THB.

    • Self-Validation Step: Simultaneously prepare identical curves for Lorcaserin (Positive Control for 5-HT2C) and SCH-23390 (Positive Control for D1). Include a vehicle-only negative control.

  • Incubation & Lysis: Add the compounds to the cells. For Gs​ assays, incubate for 30 minutes, then lyse the cells using a TR-FRET cAMP detection kit buffer. For Gq​ assays, utilize a fluorescent calcium indicator (e.g., Fluo-4 AM) and read kinetic fluorescence immediately upon injection.

  • Data Analysis & QC: Calculate the Z'-factor using the positive controls and vehicle.

    • Causality Check: A Z'-factor > 0.5 proves the assay is robust and the signal window is large enough to trust the EC50​ or IC50​ values generated for the novel 6-Br-9-MeO-THB scaffold.

Conclusion

While Lorcaserin and SCH-23390 remain the gold standards for their respective receptors, the 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine scaffold offers researchers a highly tunable, rigidified alternative. By leveraging the electron-donating properties of the methoxy group, researchers can bypass the irreproducibility of Heck cyclizations, utilizing a high-yield Friedel-Crafts melt to generate robust quantities of this pharmacophore for advanced drug discovery campaigns.

References

  • Sigma-Aldrich. "6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride - Product Page". Sigma-Aldrich.
  • Smith, B. M., et al. "Discovery and Structure−Activity Relationship of (1R)-8-Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a Selective Serotonin 5-HT2C Receptor Agonist for the Treatment of Obesity". Journal of Medicinal Chemistry.
  • Zhang, J., et al. "Chemical synthesis, microbial transformation and biological evaluation of tetrahydroprotoberberines as dopamine D1/D2 receptor ligands". ChEMBL - EMBL-EBI.
  • CymitQuimica. "6-Bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine - CAS: 1211529-92-8". CymitQuimica Catalog.
  • ACS Publications. "Dopamine D1/D5 Receptor Antagonists with Improved Pharmacokinetics: Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of Benzazepine D1/D5 Antagonists". Journal of Medicinal Chemistry.
  • Smith, B. M., et al. "Discovery and SAR of new benzazepines as potent and selective 5-HT(2C) receptor agonists for the treatment of obesity". ChEMBL - EMBL-EBI.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide: 6-Bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

Executive Summary & Chemical Profile 6-Bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (handled primarily as a hydrochloride salt, CAS: 2742659-78-3; Free base CAS: 1211529-92-8) is a halogenated, nitrogen-containing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

6-Bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (handled primarily as a hydrochloride salt, CAS: 2742659-78-3; Free base CAS: 1211529-92-8) is a halogenated, nitrogen-containing heterocycle frequently utilized in drug development as an active pharmaceutical ingredient (API) building block or receptor ligand[1].

Due to its specific structural components—namely the covalently bound bromine atom and the secondary amine—this compound presents unique logistical challenges for laboratory disposal and environmental containment. This guide provides authoritative, step-by-step operational workflows to ensure regulatory compliance, personnel safety, and environmental protection.

Hazard Assessment and Causality (E-E-A-T)

Before executing any disposal protocol, laboratory personnel must understand the mechanistic reasoning behind the safety guidelines:

  • Halogen Content (Bromine): The presence of bromine strictly dictates the waste stream. Combusting halogenated organics in standard municipal incinerators can generate highly toxic polybrominated dibenzodioxins (PBDDs) and corrosive hydrogen bromide (HBr) gas[2]. Therefore, any waste containing this compound must be segregated into dedicated halogenated waste streams destined for high-temperature (>1200°C) incineration equipped with flue-gas scrubbers[2][3].

  • Biological Activity & Irritation: As a benzazepine derivative, it carries potential central nervous system (CNS) activity. The compound is classified under GHS as Harmful if swallowed (H302), and an irritant to skin (H315), eyes (H319), and the respiratory tract (H335).

  • Environmental Persistence: APIs and their halogenated precursors resist standard wastewater treatment degradation. If discharged into municipal sinks, they contribute to ecological toxicity and antimicrobial resistance pathways[3][4].

Waste Stream Categorization

To prevent dangerous cross-contamination and control disposal costs, all waste must be categorized immediately at the point of generation.

Waste TypeContamination LevelDesignated Waste StreamPrimary Destruction MethodContainer Requirements
Organic Solvents Any dissolved amountHalogenated Organic Waste High-Temp Incineration (>1200°C)Vented, chemically compatible (e.g., HDPE or Glass), secondary containment
Aqueous Solutions > 1% Organic contentHalogenated Organic Waste High-Temp Incineration (>1200°C)Glass or HDPE; do not mix with nitric acid
Aqueous Solutions < 1% Organic contentAqueous Waste (API-contaminated) Secondary Chemical TreatmentHDPE carboy
Solid Waste Powders, contaminated PPE, empty vialsSolid Hazardous Waste IncinerationPuncture-resistant, double-bagged or rigid drum

Table 1: Waste categorization matrix for 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine.

Operational Disposal Workflows

WasteRouting Start 6-Bromo-9-methoxy-benzazepine Waste Generation State Physical State? Start->State Liquid Liquid Waste State->Liquid Solutions/Filtrates Solid Solid Waste (PPE, Vials, Powders) State->Solid Contaminated Materials Solvent Solvent Type? Liquid->Solvent SolidWaste Solid Hazardous Waste (Incineration) Solid->SolidWaste Organic Organic Solvent Solvent->Organic Aqueous Aqueous Solution Solvent->Aqueous Halogenated Halogenated Organic Waste (Incineration >1200°C) Organic->Halogenated Contains Bromine Conc API Concentration? Aqueous->Conc Conc->Halogenated >1% Organics AqueousWaste Aqueous Waste (Secondary Treatment) Conc->AqueousWaste <1% Organics

Caption: Decision matrix for the segregation and disposal of halogenated benzazepine waste streams.

Step-by-Step Liquid Waste Disposal Protocol
  • Verification: Confirm the waste container is explicitly labeled "Halogenated Organic Waste"[5][6]. Causality: Mixing halogenated waste with non-halogenated streams exponentially increases disposal costs and poses severe exothermic reaction risks if incompatible solvents (e.g., acetone and chloroform) are present[2][7].

  • Transfer: Operating strictly inside a certified chemical fume hood, use a dedicated funnel to transfer the benzazepine solution into the waste carboy.

  • Headspace Maintenance: Never fill the container beyond 80% capacity. Leave adequate headspace for vapor expansion[5].

  • Containment: Cap the bottle with a vented lid to prevent pressure build-up, and place the container in a secondary leak-proof spill tray[5][8].

  • Documentation: Immediately update the waste log with the chemical name (spelled out entirely; do not use abbreviations) and the estimated concentration[6].

Spill Response and Decontamination

If a spill occurs, immediate containment is required to prevent aerosolization of the H335 respiratory irritant.

SpillResponse Spill API Spill Detected Assess Assess Extent & State Spill->Assess Powder Dry Powder Spill Assess->Powder Solution Liquid Solution Spill Assess->Solution Wetting Lightly Wet with Water/Solvent (Prevent Dusting) Powder->Wetting Absorb Apply Inert Absorbent (Sand/Vermiculite) Solution->Absorb Collect Collect in Sealable Container Wetting->Collect Absorb->Collect Clean Decontaminate Surface (Detergent/Water) Collect->Clean Dispose Route to Solid Hazardous Waste Clean->Dispose

Caption: Step-by-step emergency response workflow for solid and liquid API spills.

Step-by-Step Spill Remediation
  • Isolate & Equip: Evacuate non-essential personnel. Don appropriate PPE: nitrile gloves (double-gloved), safety goggles, and a particulate respirator (N100 or P3) if the spill is outside a fume hood[9].

  • Aerosol Suppression (For Powders): Do not dry sweep. Lightly mist the powder with water or a compatible low-volatility solvent to suppress dust formation.

  • Absorption (For Liquids): Cover the liquid spill with an inert, non-combustible absorbent material such as vermiculite or sand.

  • Collection: Use a non-sparking plastic scoop to collect the wetted powder or saturated absorbent. Place the material into a rigid, puncture-resistant hazardous waste container[6].

  • Surface Decontamination: Wash the affected surface with a laboratory-grade detergent and water. The secondary amine and methoxy groups make the free base moderately lipophilic, so a surfactant is necessary for complete removal. Collect all wash water as aqueous hazardous waste.

Regulatory Compliance & Final Transport

Ensure all containers are wiped down externally before transport. Waste must be handed over to a certified hazardous waste contractor capable of handling EPA-regulated halogenated pharmaceutical waste[6][10]. Do not dispose of empty primary containers in standard recycling; they must be treated as hazardous waste unless triple-rinsed, with the rinsate collected as halogenated waste[2].

References

  • (+)-Camphene Safety Information (PPE Standards) , Chemsrc. Available at:[Link]

  • Cleanroom Waste Disposal Protocol , Auckland Microfab. Available at:[Link]

  • Management Standards for Hazardous Waste Pharmaceuticals , Regulations.gov (EPA). Available at: [Link]

  • Chemical and Hazardous Waste Guide , University of Oslo (UiO). Available at: [Link]

  • Guidelines on Monitoring Mechanism for API Residue , FAO.org / CPCB. Available at: [Link]

  • Comparing Environmental Policies to Reduce Pharmaceutical Pollution , NIH PMC. Available at:[Link]

  • Laboratory Hazardous Waste Management Guide , UTIA Safety Office. Available at: [Link]

  • Standard Operating Procedure SOP039 , Loughborough University. Available at:[Link]

  • Disposal of Chemical Wastes , RiskAssess. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

In preclinical drug development, handling novel pharmacologically active scaffolds requires safety protocols that go beyond standard safety data sheets. For scientists working with 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In preclinical drug development, handling novel pharmacologically active scaffolds requires safety protocols that go beyond standard safety data sheets. For scientists working with 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine —a versatile small molecule and benzazepine derivative[1]—mitigating exposure is critical. Benzazepine derivatives often act as potent ligands for central nervous system (CNS) receptors. Even when evaluating intermediate building blocks, treating the compound with the stringent controls reserved for active pharmaceutical ingredients (APIs) is the gold standard of laboratory safety.

This Operational Master Guide provides a self-validating, mechanistically grounded framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, specifically focusing on its hydrochloride salt form (CAS: 2742659-78-3).

Executive Hazard Profile

Before selecting PPE, it is essential to understand the physicochemical nature of the threat. The hydrochloride salt of this compound presents as a fine powder, which fundamentally dictates our approach to respiratory and dermal protection.

Table 1: GHS Hazard Profile and Operational Implications

Property / HazardValue / GHS ClassificationOperational Implication
Physical Form Solid / PowderHigh risk of static cling and aerosolization during transfer.
H302 Harmful if swallowedStrict prohibition of eating/drinking; requires face shield if splashing dissolved solutions is possible.
H315 / H319 Causes skin/eye irritationMandates chemical-resistant gloves and tight-fitting safety goggles to prevent micro-dust ingress.
H335 May cause respiratory irritationMust be handled exclusively within a ventilated enclosure (fume hood or ventilated balance enclosure).

Mechanistic PPE Matrix

True laboratory safety requires understanding why specific equipment is chosen. The following matrix outlines the required PPE and the scientific causality behind each choice.

Table 2: PPE Requirements & Mechanistic Rationale

PPE CategorySpecificationMechanistic Rationale (The "Why")
Ocular ANSI Z87.1 Safety GogglesStandard safety glasses lack orbital seals. Airborne benzazepine dust generated during weighing can bypass standard glasses and dissolve in the tear film, triggering H319 severe eye irritation.
Dermal (Hands) Double-layered Nitrile (≥4 mil)Nitrile provides superior resistance to lipophilic molecules compared to latex. Double gloving ensures barrier integrity if the outer glove snags on laboratory equipment.
Dermal (Body) Disposable Tyvek® SleevesPrevents powder accumulation on the forearms. Traditional woven cotton lab coats can trap fine powders in their fibers; disposable sleeves offer a non-porous, smooth barrier.
Respiratory N95 / P100 Particulate RespiratorEssential if handling outside a fume hood or during a spill. The P100 filter traps 99.97% of airborne particles, directly neutralizing the H335 respiratory hazard.

Self-Validating Operational Workflows

Standard operating procedures often fail because they assume perfect execution. A self-validating protocol includes built-in checkpoints to confirm that the safety measure is actually working before proceeding to the next step.

Protocol 1: High-Precision Weighing and Transfer

Context: The highest risk of exposure to 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine occurs during the transfer of the dry powder from the source bottle to the reaction vessel.

  • Step 1: Environmental Control & Verification

    • Action: Conduct all weighing inside a certified chemical fume hood or Ventilated Balance Enclosure (VBE).

    • Validation Checkpoint: Tape a small piece of tissue to the bottom of the sash. It must pull steadily inward. If it flutters erratically, the airflow is turbulent and unsafe for powder handling.

  • Step 2: Static Mitigation

    • Action: Pass the sealed chemical container, spatulas, and weighing boats through an anti-static ionizer before opening.

    • Causality: Benzazepine hydrochloride salts hold static charges. Static causes the powder to violently repel from the spatula, creating an invisible aerosol cloud.

    • Validation Checkpoint: The analytical balance reading should stabilize immediately upon placing the tare. A continuously drifting weight indicates residual static interference.

  • Step 3: Closed-System Transfer

    • Action: Weigh the powder into a vial, cap it tightly inside the fume hood, and wipe the exterior of the vial with a 70% ethanol wipe before removing it from the hood.

    • Causality: Prevents invisible dust on the outside of the vial from contaminating the general laboratory bench.

PowderHandling A 1. Environmental Control Verify Fume Hood Face Velocity B 2. Static Mitigation Use Anti-Static Weighing Boats A->B Airflow Validated C 3. Aliquoting Transfer via V-neck Spatula B->C Static Neutralized D 4. Containment Seal in Secondary Container C->D Target Mass Reached

Workflow for safe weighing and transfer of benzazepine powders to prevent aerosolization.

Spill Response & Chemical Disposal Pathway

Dry sweeping a powder spill is a critical failure in laboratory safety, as it exponentially increases the airborne concentration of the chemical.

Protocol 2: Wet-Containment Spill Response
  • Step 1: Immediate Isolation & Aerosol Settling

    • Action: Evacuate the immediate 5-foot radius. Do not attempt to clean immediately. Wait 3-5 minutes.

    • Causality: Walking through or immediately wiping a fresh spill creates turbulent air currents, resuspending the H335-classified dust into your breathing zone.

  • Step 2: PPE Upgrade

    • Action: Don a P100 half-mask respirator and a second pair of nitrile gloves.

    • Validation Checkpoint: Perform a negative pressure seal check on the respirator before re-entering the spill zone.

  • Step 3: Wet Containment (No-Sweep Method)

    • Action: Place absorbent laboratory pads directly over the spilled powder. Gently pour a 70% ethanol/water solution over the pads to dampen them.

    • Causality: The solvent traps the lipophilic benzazepine powder in a liquid matrix, completely neutralizing the risk of aerosolization.

  • Step 4: Mechanical Collection & Decontamination

    • Action: Wipe inward from the edges of the spill to the center. Place all pads into a sealable hazardous waste bag. Wash the surface with laboratory detergent and water.

    • Causality: Wiping inward prevents expanding the contamination footprint. Surfactants in the detergent disrupt any remaining lipophilic residue on the benchtop.

Spill S1 Assess Spill (Evacuate if >50g) S2 Upgrade PPE (Don P100 & Double Gloves) S1->S2 Localized Spill S3 Wet Containment (Cover with damp pads) S2->S3 PPE Secured S4 Mechanical Collection (Wipe inward, NO sweeping) S3->S4 Dust Suppressed S5 Chemical Decon (Wash with Soap & Water) S4->S5 Bulk Removed

Step-by-step spill response pathway emphasizing dust suppression and decontamination.

Disposal Logistics (P501 Compliance)

All materials that have come into contact with 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (including weighing boats, pipette tips, and spill cleanup pads) must be treated as hazardous chemical waste.

  • Segregation: Do not mix benzazepine waste with strong oxidizing agents or acidic waste streams.

  • Labeling: Seal in a puncture-proof container and label clearly as "Hazardous Chemical Waste: Benzazepine Derivative (Toxic/Irritant)".

References

  • Title: 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride Source: Sigma-Aldrich URL:

  • Title: CAS: 1211529-92-8 | 6-Bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine Source: CymitQuimica URL: 1

Sources

© Copyright 2026 BenchChem. All Rights Reserved.